5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGENJCBDFKUWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634263 | |
| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19703-92-5 | |
| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles. Within this important class of heterocyles, this compound (CAS 19703-92-5) represents a key building block for the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its fundamental physical properties is therefore paramount for its effective utilization in drug design and development, enabling researchers to predict its behavior in various biological and chemical environments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and theoretical insights to empower researchers in their scientific endeavors.
Core Physicochemical Properties
A precise understanding of the physical properties of a molecule is the foundation of rational drug design. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Melting Point | 90 °C | |
| pKa (Predicted) | 2.90 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and methanol. | [Various Supplier Data] |
| Appearance | Solid |
Experimental Determination of Physicochemical Properties
The following sections detail the experimental methodologies for determining the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the underlying principles.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
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Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding.
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Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Potentiometric Titration Workflow for pKa Determination.
Solubility Determination
Solubility is a critical factor in drug development, impacting bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.
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Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.
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Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Shake-Flask Method for Solubility Determination.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate.
A plausible synthetic route to this compound involves the reaction of a suitable amidoxime with an activated carboxylic acid derivative, followed by cyclization. One potential pathway starts from ethyl 2-cyano-2-(hydroxyimino)acetate. This can be reacted with a methyl source to form the corresponding amidoxime, which is then acylated and cyclized.
A general one-pot synthesis for 1,2,4-oxadiazoles from carboxylic acids and amidoximes often utilizes a coupling agent and a dehydrating agent. For the specific synthesis of this compound, a detailed literature search for a specific protocol is recommended to ensure optimal reaction conditions and yields.
A Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Recognized as a privileged scaffold, it serves as a versatile bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates. This guide provides an in-depth technical overview of a key derivative, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a valuable building block in the synthesis of complex bioactive molecules. We will explore its fundamental chemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its applications, particularly in the context of modern drug development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the foundation of its application in research and development.
Nomenclature and Structure
The unambiguous identification of this compound is established through its standardized nomenclature and structural representations.
-
IUPAC Name: this compound[2]
-
SMILES: CC1=NC(C(=O)O)=NO1[2]
-
InChI Key: UGENJCBDFKUWDO-UHFFFAOYSA-N[4]
The structure consists of a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 3.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and handling procedures in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 128.09 g/mol | [2][4] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥95% | [2] |
| Hazard Codes | H302 (Harmful if swallowed) | [4] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The utility of this compound as a synthetic precursor is rooted in the desirable characteristics of the 1,2,4-oxadiazole core. This heterocycle is not merely a passive linker but an active contributor to a molecule's biological and physical properties.
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Bioisosterism: The oxadiazole ring is an effective bioisostere for esters and amides. This substitution can block metabolic hydrolysis by enzymes such as esterases and amidases, thereby increasing the in vivo half-life of a drug.
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Physicochemical Properties: As a rigid, planar, and electron-withdrawing system, the oxadiazole ring can influence a molecule's conformation, polarity, and ability to participate in hydrogen bonding, all of which are critical for target binding and cell permeability.
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Broad Biological Activity: The 1,2,4-oxadiazole scaffold is present in molecules exhibiting a vast range of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][5] A recent and notable application is in the design of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle.[6]
Synthesis of this compound
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established transformation in organic chemistry. The most common and reliable strategy involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a dehydrative cyclization.[7]
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic disconnection of the target molecule breaks the oxadiazole ring, leading to two key starting materials:
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Acetamidoxime: This precursor provides the C5-methyl group and the N4-O1 fragment of the ring.
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An Activated Oxalic Acid Derivative: This precursor, such as ethyl oxalyl chloride, provides the C3-carboxylic acid group (after hydrolysis) and the N2 atom.
The choice of an activated oxalic acid derivative (e.g., an acyl chloride or ester) is crucial. The increased electrophilicity of the carbonyl carbon is necessary to facilitate the initial acylation of the amidoxime, which is a moderately nucleophilic species.
Detailed Experimental Protocol
This protocol describes a two-step synthesis starting from commercially available precursors. It is designed to be a self-validating system, where the progression of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC).
Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetamidoxime (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Inert Atmosphere: Purge the flask with dry nitrogen for 5-10 minutes to ensure an inert atmosphere, which prevents side reactions involving moisture.
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Base Addition: Add an anhydrous base, such as pyridine or triethylamine (1.1 eq), to the suspension. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction. Cool the mixture to 0 °C in an ice bath.
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Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-45 minutes. The slow addition is critical to control the exotherm of the reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amidoxime.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Step 2: Hydrolysis to this compound
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Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Monitoring: Monitor the hydrolysis by TLC until the starting ester spot is no longer visible.
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Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate of the carboxylic acid should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
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Drying: Dry the product under vacuum to afford the final this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic pathway.
Caption: Synthetic pathway for this compound.
Applications and Future Directions
This compound is primarily used as a molecular scaffold and building block. The presence of the carboxylic acid group provides a convenient handle for further chemical modification, most commonly through amide bond formation. This allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets.
The future of this compound and its derivatives lies in their continued exploration in drug discovery programs. Given the proven success of the 1,2,4-oxadiazole scaffold in overcoming pharmacokinetic challenges, researchers will likely continue to employ this moiety in the design of next-generation therapeutics targeting a wide array of diseases.
Safety and Handling
Based on available safety data, this compound is classified as harmful if swallowed (H302).[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials.
References
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.[Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.[Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.[Link]
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Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research.[Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (Basel, Switzerland).[Link]
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Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules (Basel, Switzerland).[Link]
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An In-Depth Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19703-92-5): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, bearing the CAS number 19703-92-5, represents a pivotal molecular scaffold in the landscape of medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its significance lies in its role as a versatile synthetic intermediate for the construction of complex, biologically active molecules. The 1,2,4-oxadiazole heterocycle is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, positioning it as a valuable tool for researchers engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif has garnered considerable attention in drug discovery due to its unique physicochemical properties.[2] It often serves as a bioisosteric replacement for amide and ester groups, a strategy employed to enhance a molecule's oral bioavailability, metabolic stability, and cell permeability.[3] The oxadiazole ring is relatively resistant to enzymatic hydrolysis compared to esters and can participate in hydrogen bonding, mimicking the interactions of amides with biological targets.[3]
Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4] this compound, with its reactive carboxylic acid handle and a stable methyl group, is an ideal starting material for elaborating upon this privileged scaffold. It provides a direct route to introduce the 5-methyl-1,2,4-oxadiazole core into larger, more complex drug candidates through amide bond formation or other derivatization of the carboxylic acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.
General Properties
| Property | Value | Source(s) |
| CAS Number | 19703-92-5 | [5] |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95-97% | [5] |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the upfield region (around δ 2.4 ppm). The acidic proton of the carboxylic acid (COOH) would be observed as a broad singlet at a significantly downfield chemical shift (typically δ > 10 ppm), which would be exchangeable with D₂O.[6][8]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide key information about the carbon framework. Distinct signals would be expected for the methyl carbon (around δ 20-25 ppm), the two carbons of the oxadiazole ring (in the aromatic region, potentially around δ 160-170 ppm), and the carbonyl carbon of the carboxylic acid (further downfield, around δ 170-185 ppm).[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. Other characteristic peaks would include C-N and C-O stretching vibrations within the oxadiazole ring.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 127.01 would likely be observed in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 129.02 could be seen in positive ion mode.[11]
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry.[2][12] The most common and reliable method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2] For this compound, a plausible and efficient synthesis would involve the reaction of acetamidoxime with an oxalic acid derivative.
Synthetic Pathway
The following diagram illustrates a general and widely applicable synthetic route.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[2][3] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
-
To a stirred solution of acetamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the crude O-acylamidoxime intermediate in toluene and heat to reflux for 4-6 hours to effect cyclodehydration.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its utility as a versatile building block for creating more complex and potent drug candidates. Its carboxylic acid group serves as a convenient anchor point for coupling with amines, alcohols, or other nucleophiles to introduce the 5-methyl-1,2,4-oxadiazole moiety.
Role as a Key Intermediate
Recent research has highlighted the importance of the 1,2,4-oxadiazole scaffold in the development of novel antiviral agents. For instance, a series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[13] In these studies, the oxadiazole core was coupled to other fragments, and the resulting compounds showed potent enzymatic inhibition and antiviral activity.[13] While not using this compound directly, these studies exemplify the strategic incorporation of the 1,2,4-oxadiazole ring, a process for which our title compound is ideally suited.
Workflow for Drug Candidate Synthesis
The following diagram illustrates how this compound can be used as a starting point for the synthesis of a more complex, hypothetical drug candidate.
Caption: Use of the title compound in drug candidate synthesis.
This workflow, centered on robust and predictable amide bond formation, allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. By varying the "Amine-containing Fragment," researchers can systematically probe the chemical space around the oxadiazole core to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically important molecule in the toolkit of the modern medicinal chemist. Its value is derived not from its intrinsic biological activity, but from its role as a stable, reliable, and versatile building block. By providing a convenient entry point to the pharmaceutically privileged 1,2,4-oxadiazole scaffold, it facilitates the synthesis of novel drug candidates with potentially enhanced properties. The synthetic routes to this compound are based on well-understood and scalable chemical transformations, ensuring its accessibility for research and development. As the demand for novel therapeutics with improved drug-like properties continues to grow, the utility of such well-defined and versatile intermediates will undoubtedly increase.
References
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Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211-10232. Available from: [Link]
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Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Available from: [Link]
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ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
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Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Available from: [Link]
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MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]
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Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: [Link]
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]
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Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-oxadiazole motif is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This document outlines a robust and well-established synthetic strategy, beginning from commercially available starting materials, and delves into the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction and Retrosynthetic Strategy
The 1,2,4-oxadiazole core is a privileged scaffold in modern drug discovery, present in numerous therapeutic agents.[2] Its synthesis is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the cyclization of an O-acylated amidoxime intermediate.[2][3][4] This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[5][6]
Our target molecule, this compound, is strategically disconnected through this key O-acylamidoxime intermediate. This retrosynthetic analysis points to two primary precursors: Acetamidoxime , which provides the 5-methyl group and the N-C-N backbone, and an activated form of a C2 synthon for the carboxyl group, namely Ethyl Chlorooxoacetate . The synthesis is therefore logically structured into three main stages:
-
Preparation of Key Precursors: Synthesis of Acetamidoxime and Ethyl Chlorooxoacetate.
-
Heterocycle Formation: Acylation of acetamidoxime followed by cyclodehydration to form Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
-
Final Hydrolysis: Saponification of the ethyl ester to yield the target carboxylic acid.
This guide will provide detailed, step-by-step protocols for each stage.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the quality and availability of the starting materials. While acetamidoxime is commercially available, its synthesis from acetonitrile is straightforward and cost-effective. Ethyl chlorooxoacetate is a reactive reagent that is also accessible through established procedures.
Protocol: Synthesis of Acetamidoxime
Acetamidoxime is reliably prepared by the addition of hydroxylamine to a nitrile.[7] This reaction leverages the nucleophilicity of hydroxylamine to attack the electrophilic carbon of the nitrile group.
Reaction Scheme: CH₃CN + NH₂OH → CH₃C(NH₂)NOH
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetonitrile | 41.05 | 41.1 g (52 mL) | 1.0 |
| 50% aq. Hydroxylamine | 33.03 (as NH₂OH) | 72.7 g (66 mL) | 1.1 |
| Ethanol (optional) | 46.07 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the 50% aqueous hydroxylamine solution.
-
With vigorous stirring, add the acetonitrile in one portion at room temperature. The reaction is often spontaneous and may become warm.[8]
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a white crystalline precipitate (acetamidoxime). Stirring for 12-24 hours is typically sufficient for high conversion.[8]
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold water, followed by cold ethanol to aid in drying.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an inert solvent such as perfluorohexane for very high purity.[8] Dry the crystals under vacuum. The expected melting point is 136-138 °C.[8]
Protocol: Synthesis of Ethyl Chlorooxoacetate
This acyl chloride is a key reagent for introducing the ethyl oxalyl group. It is typically prepared by the chlorination of an oxalate derivative. The following protocol uses phosphorus pentachloride, which is effective but requires careful handling due to its reactivity with moisture.[9] An alternative involves using thionyl chloride with potassium monoethyl oxalate.[10]
Reaction Scheme: (COOEt)₂ + PCl₅ → ClCOCOOEt + POCl₃ + EtCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Diethyl oxalate | 146.14 | 1.8 kg | - |
| Phosphorus pentachloride | 208.24 | 2.0 kg | Highly moisture sensitive |
Procedure (Caution: Perform in a well-ventilated fume hood):
-
Combine powdered phosphorus pentachloride and diethyl oxalate in a flask equipped for distillation and protected from moisture with a drying tube.
-
Heat the mixture to 95-100 °C. The reaction is slow and may require heating for several days with occasional shaking to ensure mixing.[9]
-
After the reaction is complete (evolution of HCl gas ceases), distill off the phosphorus oxychloride byproduct under vacuum (b.p. 27 °C / 18 mm).[9]
-
The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 135 °C (atmospheric pressure) or 39-40 °C / 18 mm.[9][11] This yields pure ethyl chlorooxoacetate as a colorless liquid.[12]
Core Synthesis: Formation of the 1,2,4-Oxadiazole Ring
This stage constitutes the key heterocycle-forming step, proceeding via an O-acylamidoxime intermediate which undergoes thermal cyclodehydration.
Caption: Key steps in the 1,2,4-oxadiazole ring formation.
Protocol: Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
The reaction between acetamidoxime and ethyl chlorooxoacetate is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the acylation.[13]
Reaction Scheme: CH₃C(NH₂)NOH + ClCOCOOEt → [Intermediate] → Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetamidoxime | 74.08 | 5.0 g | 1.0 equiv (67.5 mmol) |
| Ethyl Chlorooxoacetate | 136.53 | 10.1 g | 1.1 equiv (74.2 mmol) |
| Triethylamine (TEA) | 101.19 | 7.5 g (10.3 mL) | 1.1 equiv (74.2 mmol) |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetamidoxime in 100 mL of acetonitrile. If solubility is an issue, gentle warming can be applied.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine to the stirred solution.
-
Slowly add the ethyl chlorooxoacetate dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Gently reflux the mixture for 2-3 hours to drive the cyclodehydration of the O-acyl intermediate to completion. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the triethylamine hydrochloride salt by vacuum filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the pure fractions and evaporate the solvent to yield Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a solid or oil.
Final Step: Ester Hydrolysis
The final step is a standard saponification to convert the ethyl ester into the desired carboxylic acid.
Protocol: this compound
Reaction Scheme: Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate + NaOH → [Sodium Salt] --(HCl)→ this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 170.15 | 5.0 g | 1.0 equiv (29.4 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.4 g | 1.2 equiv (35.3 mmol) |
| Water | 18.02 | 30 mL | - |
| Ethanol | 46.07 | 30 mL | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | To pH 1-2 |
Procedure:
-
Dissolve the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate in a mixture of 30 mL of ethanol and 30 mL of water in a round-bottom flask.
-
Add the sodium hydroxide and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
With vigorous stirring, slowly add 2M HCl to acidify the solution to a pH of 1-2. A white precipitate of the carboxylic acid product should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the formation of the oxadiazole ring, high yields and purities can be achieved. This guide serves as a practical resource for researchers requiring access to this important heterocyclic building block for applications in drug discovery and development.
References
- Smolecule. (n.d.). Buy Acetamidoxime | 22059-22-9.
- PrepChem.com. (n.d.). Preparation of ethyl chlorooxoacetate.
- ChemicalBook. (n.d.). Ethyl chlorooxoacetate synthesis.
- MDPI. (2020). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- Google Patents. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
- NIH. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- NIH. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Research Journal of Pharmacy and Technology. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- NIH. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ChemBK. (2024). ethyl chlorooxoacetate.
- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98 4755-77-5.
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An In-Depth Technical Guide to the Spectral Analysis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
This guide provides a comprehensive overview of the expected spectral characteristics of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a detailed, predictive guide for researchers. The methodologies and interpretations provided herein are designed to serve as a robust framework for the characterization of this and similar 1,2,4-oxadiazole derivatives.
Molecular Structure and Spectroscopic Overview
This compound (C₄H₄N₂O₃, Molar Mass: 128.09 g/mol ) is a small heterocyclic molecule featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position. The interplay of these functional groups dictates its unique spectral fingerprint. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its empirical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with two distinct signals corresponding to the methyl and carboxylic acid protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~2.7 | Singlet | 3H | Methyl (-CH₃) |
The carboxylic acid proton is anticipated to appear as a broad singlet in the downfield region of the spectrum (10-13 ppm), a characteristic feature due to its acidic nature and hydrogen bonding.[3][4][5] The methyl protons are expected to resonate as a sharp singlet at approximately 2.7 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175-185 | Carboxylic acid carbonyl (-C OOH) |
| ~165-170 | Oxadiazole ring carbon (C5) |
| ~155-160 | Oxadiazole ring carbon (C3) |
| ~12-15 | Methyl carbon (-C H₃) |
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[5] The two carbons of the oxadiazole ring will have distinct chemical shifts due to their different electronic environments.[6] The methyl carbon will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Caption: NMR Spectroscopy Workflow Diagram.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7]
Predicted FT-IR Spectral Data
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1640 | Medium | C=N stretch (Oxadiazole ring) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
The very broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The strong carbonyl absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid functionality.[8] The C=N stretch of the oxadiazole ring is also a key diagnostic peak.[7]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Caption: FT-IR Spectroscopy Workflow Diagram.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[9][10]
Predicted Mass Spectrum Data
For this compound, the molecular ion peak ([M]⁺) is expected at m/z 128.
| m/z | Proposed Fragment |
| 128 | [M]⁺ |
| 111 | [M - OH]⁺ |
| 83 | [M - COOH]⁺ |
The fragmentation of carboxylic acids often proceeds via the loss of the hydroxyl group followed by the loss of carbon monoxide, or the loss of the entire carboxylic acid group.[3] The fragmentation of the oxadiazole ring may also contribute to the mass spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
Alternatively, Direct Infusion Electrospray Ionization (ESI) is suitable for less volatile compounds.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for GC-MS, which will likely lead to extensive fragmentation.
-
ESI is a softer ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 129 or a deprotonated molecule [M-H]⁻ at m/z 127.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier or a similar detector records the abundance of each ion.
-
Caption: Mass Spectrometry Workflow Diagram.
Conclusion
The comprehensive spectral analysis of this compound is essential for its unambiguous identification and characterization. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and MS spectra, grounded in the fundamental principles of spectroscopy and data from structurally related compounds. The experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality data. This document serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the exploration of this and other novel heterocyclic compounds.
References
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-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry. Retrieved from [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]
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LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. Retrieved from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Arkat USA. Retrieved from [Link]
-
STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
Indian Journal of Chemistry. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. Retrieved from [Link]
-
Baghdad Science Journal. (2024, December 23). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2018, November 20). Synthesis, Spectral and Molecular Characterization of Some Novel 2, 5-Disubstituted-1, 3, 4–Oxadiazole Derivatives and Evaluat. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
MDPI. (n.d.). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Research Results in Pharmacology. (2024, November 21). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
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MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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5-Methyl-1,2,4-oxadiazole-3-carboxylic acid solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position. Its fundamental properties are summarized below.
The 1,2,4-oxadiazole core is a cornerstone in modern medicinal chemistry. Valued for its remarkable metabolic stability and its ability to act as a bioisostere for esters and amides, this heterocycle is a privileged scaffold in drug design.[3][4] Its tunable physicochemical properties make it an attractive component for developing novel therapeutic agents.[3] This guide provides a comprehensive technical overview of two critical parameters for any drug development candidate: solubility and stability. Understanding these properties is paramount for advancing a compound from the research bench to a viable clinical formulation.
Part 1: Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and developability. For this compound, its solubility is governed by the interplay between the polar carboxylic acid group and the moderately polar oxadiazole ring system.
Theoretical Framework for Solubility
The structure of this molecule contains both a hydrogen bond donor and acceptor (the carboxylic acid) and a polar heterocyclic system.
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water. Simple aliphatic carboxylic acids with few carbons are often miscible with water, but solubility decreases as the molecule's non-polar surface area increases.[5][6][7][8]
-
Organic Solvent Solubility: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar organic solvents such as alcohols, as well as less polar solvents like ether and chloroform.[5] The presence of water can sometimes remarkably increase the solubility of carboxylic acids in certain organic solvents.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate measure of a compound's intrinsic solubility.
Objective: To determine the solubility of this compound in various aqueous buffers and organic solvents.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., 1 mL). Ensure enough solid is added so that it remains present after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended period ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of the compound.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for determining equilibrium solubility.
Data Summary: Expected Solubility Profile
The following table summarizes the anticipated solubility of this compound in common pharmaceutical solvents.
| Solvent System | pH (for aqueous) | Expected Solubility | Rationale |
| Aqueous Buffer | 3.0 | Low to Moderate | The compound is likely protonated (neutral), reducing solubility. |
| Aqueous Buffer | 7.4 | High | The carboxylic acid is deprotonated (ionized), enhancing solubility. |
| Methanol | N/A | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | N/A | High | Polar protic solvent. |
| Acetonitrile (ACN) | N/A | Moderate | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | N/A | Very High | Highly polar aprotic solvent, excellent for solubilizing diverse structures. |
| Chloroform | N/A | Low to Moderate | Less polar solvent; solubility driven by the heterocycle. |
Part 2: Stability Profile
Assessing a compound's stability is a non-negotiable step in drug development. Forced degradation, or stress testing, is an essential protocol designed to deliberately degrade the molecule.[10] The purpose is not merely to destroy it, but to understand how it degrades. This knowledge is crucial for identifying stable storage conditions, determining shelf-life, and developing the stability-indicating analytical methods required by regulatory agencies.
Theoretical Framework for Stability
-
1,2,4-Oxadiazole Ring: This ring is generally considered thermodynamically stable due to its aromatic character.[11][12][13] However, it is not inert. The N-O bond within the ring can be a point of weakness. Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to opening under both strongly acidic and strongly basic conditions.[14][15]
-
Degradation Mechanism: At low pH, the N-4 nitrogen of the oxadiazole ring can be protonated. This activates the adjacent carbon for a nucleophilic attack (e.g., by water), leading to ring cleavage. At high pH, direct nucleophilic attack on the same carbon occurs, again resulting in ring opening.[14][15] For many oxadiazole derivatives, a pH range of 3-5 affords maximum stability.[14][15]
Diagram: pH-Dependent Degradation of the 1,2,4-Oxadiazole Ring
Caption: Generalized mechanism for oxadiazole ring degradation.[14][15]
Experimental Protocol: Forced Degradation Studies
This protocol is designed as a self-validating system. A parallel "control" sample, protected from the stress condition, is always run to ensure that any observed degradation is due to the stressor and not to inherent solution instability.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.[16]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Store the solid compound in an oven at 60 °C for 7 days. Also, heat a solution of the compound at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Processing: At designated time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including unstressed controls) by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Standard workflow for forced degradation studies.
Data Summary: Expected Stability Profile
| Stress Condition | Severity | Expected Outcome | Rationale |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C | Significant Degradation | Protonation of the oxadiazole ring is expected to catalyze cleavage.[14][15] |
| Alkaline Hydrolysis | 0.1 N NaOH, 60 °C | Significant Degradation | Nucleophilic attack by hydroxide is a known degradation pathway for the oxadiazole ring.[14][16] |
| Oxidation | 3% H₂O₂, RT | Likely Stable | The oxadiazole ring is generally resistant to oxidation. |
| Thermal | 60 °C | Likely Stable | The compound is a solid with a stable aromatic system; significant thermal degradation at this temperature is unlikely. |
| Photolytic | ICH Q1B | To Be Determined | Photostability is structure-dependent and must be determined experimentally. |
Conclusion and Recommendations
This guide outlines the core theoretical and experimental considerations for characterizing the solubility and stability of this compound.
-
Solubility: The compound's solubility is predicted to be highly pH-dependent, with significantly greater solubility in neutral to basic aqueous solutions compared to acidic ones. It is expected to be readily soluble in polar organic solvents like DMSO and methanol.
-
Stability: The molecule's stability is dictated by the 1,2,4-oxadiazole ring, which is susceptible to hydrolytic cleavage under both strong acidic and strong alkaline conditions. The compound is expected to be most stable in a pH range of 3-5.[14][15]
Recommendations for Handling and Formulation:
-
Storage: The solid compound should be stored in a cool, dry, and dark place to prevent potential thermal or photolytic degradation.
-
Formulation: For liquid formulations, buffering the solution to a pH between 3 and 5 is strongly recommended to maximize the shelf-life by minimizing hydrolytic degradation of the oxadiazole ring.
-
Analytical Methods: A reverse-phase HPLC method should be developed and validated according to ICH guidelines to serve as a stability-indicating method, capable of separating the parent compound from all potential degradation products.
By applying these protocols and understanding the underlying chemical principles, researchers can effectively characterize this compound and make informed decisions to accelerate its development timeline.
References
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Sun, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
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CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Available at: [Link]
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Badowska-Roslonek, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Karimi, M., et al. (2016). Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]
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Pace, V., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
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A Senior Application Scientist's Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Commercial Availability, Synthesis, and Application
This guide provides an in-depth technical overview of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 19703-92-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its commercial availability, key physicochemical properties, a representative synthetic pathway, and its applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1] It often serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability, cell permeability, and pharmacokinetic profiles. Its rigid structure can also provide a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets. The subject of this guide, this compound, provides a key entry point for incorporating this valuable pharmacophore into more complex molecules, featuring two distinct points for chemical modification: the carboxylic acid handle and the methyl group.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19703-92-5 | [2] |
| Molecular Formula | C₄H₄N₂O₃ | [2] |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% - 97% | [2] |
| SMILES | Cc1nc(no1)C(O)=O | |
| InChI Key | UGENJCBDFKUWDO-UHFFFAOYSA-N |
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale (milligrams to grams). It is primarily intended for early-stage discovery and research purposes.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich (AldrichCPR) | CDS019560 | Not specified; buyer assumes responsibility to confirm purity | 25mg |
| Apollo Scientific | OR93306 | 97% | 100mg, 250mg, 1g |
| Advanced ChemBlocks | U138419 | 95% | Inquire |
| BLDpharm | BD155823 | Inquire | Inquire |
Note: Sigma-Aldrich offers this compound as part of its "AldrichCPR" collection for early discovery researchers, explicitly stating that they do not collect analytical data and that the buyer is responsible for confirming identity and purity. For applications requiring well-characterized material, sourcing from suppliers who provide a certificate of analysis with specified purity, such as Apollo Scientific, is recommended.
Synthetic Strategy: A General Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile method involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative (such as an acyl chloride or ester).
A plausible synthetic route to this compound would involve the reaction of acetamidoxime with an activated form of oxalic acid, such as oxalyl chloride or a mono-ester mono-acid chloride of oxalate. The general workflow is outlined below.
Experimental Workflow: Synthesis of 1,2,4-Oxadiazoles
Caption: General workflow for the synthesis of a 1,2,4-oxadiazole carboxylic acid.
Step-by-Step Methodology (Illustrative)
-
Activation: A suitable dicarboxylic acid precursor, such as ethyl oxalyl chloride, is chosen. This provides the C3-carboxylic acid functionality in a protected form.
-
Acylation: Acetamidoxime is reacted with the activated oxalic acid derivative in an appropriate solvent (e.g., dichloromethane, THF) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to control HCl byproduct. This reaction forms an O-acylamidoxime intermediate.
-
Cyclodehydration: The O-acylamidoxime intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene) or treated with a base to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.
-
Deprotection: The resulting ester (ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
-
Purification: The final product is purified, typically by recrystallization or column chromatography.
This approach is modular and widely cited in the literature for building the 1,2,4-oxadiazole core.[1][3]
Applications in Drug Discovery and Research
The 1,2,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry. Its utility stems from its role as a stable, non-hydrolyzable bioisostere that can mimic the hydrogen bonding pattern of esters and amides.
Caption: Logical relationship between the core scaffold and its applications.
-
Antiviral Research: Recent studies have shown that 1,2,4-oxadiazole derivatives can be potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[4] In this context, the oxadiazole ring and the aryl carboxylic acid moiety were identified as crucial for inhibitory activity.[4]
-
Oncology: The scaffold is frequently incorporated into small molecules targeting kinases, proteases, and other key proteins implicated in cancer signaling pathways.
-
Inflammation and Pain: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety. Replacing this group with a 1,2,4-oxadiazole can lead to compounds with similar or enhanced anti-inflammatory and analgesic properties but potentially reduced gastrointestinal side effects.[5]
Safety and Handling
Based on available safety data, this compound is classified as hazardous.
-
GHS Classification: It is typically classified as Acute Toxicity, Oral (Category 4) and may cause skin and serious eye irritation.[6]
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[6]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
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The Strategic Application of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in contemporary medicinal chemistry, prized for its unique physicochemical properties and its role as a versatile bioisosteric replacement for amide and ester functionalities. This technical guide delves into the specific potential of a key derivative, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid , as a strategic building block in the design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, chemical reactivity, and diverse applications across various therapeutic areas, supported by detailed experimental protocols and an exploration of the structure-activity relationships of its derivatives.
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a recurring motif in a multitude of biologically active compounds, including several marketed drugs.[1][2] Its popularity among medicinal chemists stems from a combination of favorable attributes:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile ester and amide bonds.[3]
-
Bioisosterism: It can effectively mimic the hydrogen bonding and conformational properties of esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][4]
-
Scaffold for Diverse Interactions: The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, while the carbon atoms provide points for substitution to modulate lipophilicity and target engagement.
-
Chemical Stability: The aromatic nature of the 1,2,4-oxadiazole ring imparts significant chemical stability.[5]
The strategic placement of substituents on the 1,2,4-oxadiazole core allows for the exploration of vast chemical space and the optimization of drug-like properties. The subject of this guide, This compound , presents a particularly attractive starting point for drug discovery programs due to the presence of a reactive carboxylic acid handle at the 3-position and a small, metabolically stable methyl group at the 5-position.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1nc(no1)C(O)=O | |
| InChI Key | UGENJCBDFKUWDO-UHFFFAOYSA-N |
The presence of the carboxylic acid group makes the molecule acidic and provides a key reactive site for derivatization, primarily through amide bond formation.
Synthesis of this compound
The synthesis of 3-carboxy-1,2,4-oxadiazoles can be achieved through several established routes. A common and efficient method involves the reaction of an amidoxime with an activated dicarboxylic acid derivative.
General Synthetic Pathway
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on established methods for 1,2,4-oxadiazole synthesis.[6] Specific reaction conditions may require optimization.
Step 1: Formation of the O-Acyl Amidoxime Intermediate
-
To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add a solution of an activated oxalic acid derivative, such as ethyl oxalyl chloride (1.05 eq), in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
Step 2: Cyclization to the 1,2,4-Oxadiazole Ring
-
Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux for 4-8 hours. The cyclization can be promoted by the addition of a dehydrating agent or by azeotropic removal of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried under vacuum.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of bioactive molecules. The carboxylic acid functionality is readily converted to an amide, which is a common pharmacophore in numerous drug classes.
Amide Coupling: The Primary Derivatization Strategy
The most prevalent application of this building block is in the synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxamides. This is achieved through standard amide coupling reactions with a diverse range of primary and secondary amines.
Caption: General scheme for the synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxamides.
Detailed Experimental Protocol: A General Amide Coupling Procedure
This protocol is a general guideline. The choice of coupling reagent and reaction conditions should be optimized for specific substrates.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, dichloromethane) at 0 °C, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Case Studies: Exploring the Therapeutic Potential
While specific examples utilizing this compound are not extensively documented in readily available literature, the broader class of 1,2,4-oxadiazole carboxamides has shown significant promise in various therapeutic areas.
-
Anticancer Agents: Derivatives of 1,2,4-oxadiazole linked to other pharmacophores, such as 5-fluorouracil, have demonstrated potent anticancer activity against various human cancer cell lines.[7] The 1,2,4-oxadiazole moiety in these compounds often serves to improve metabolic stability and modulate target binding.
-
Antimicrobial Agents: The 1,2,4-oxadiazole scaffold is present in a class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the oxadiazole ring are crucial for antibacterial potency.[8]
-
Anti-inflammatory Agents: The bioisosteric replacement of a carboxylic acid with a 1,2,4-oxadiazole has been explored in the design of anti-inflammatory drugs. This strategy can lead to compounds with improved pharmacokinetic profiles and reduced gastrointestinal side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Nervous System (CNS) Disorders: 1,2,4-oxadiazole derivatives have been investigated as potential treatments for a range of CNS disorders, including Alzheimer's disease.[1] They have been designed to target various enzymes and receptors in the brain, with the oxadiazole core providing a stable and tunable platform.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the amine portion of the 5-methyl-1,2,4-oxadiazole-3-carboxamide scaffold allows for the exploration of SAR and the optimization of biological activity. Key considerations include:
-
Nature of the Amine: The size, lipophilicity, and hydrogen bonding capacity of the amine substituent can significantly impact target binding and pharmacokinetic properties.
-
Aromatic vs. Aliphatic Amines: The use of aromatic amines can introduce additional π-π stacking or hydrophobic interactions, while aliphatic amines can provide greater conformational flexibility.
-
Introduction of Functional Groups: The incorporation of additional functional groups on the amine fragment can be used to modulate solubility, metabolic stability, and target engagement.
Pharmacokinetic Profile
While specific pharmacokinetic data for derivatives of this compound are limited, general trends for 1,2,4-oxadiazoles can be considered. Compared to their 1,3,4-oxadiazole isomers, 1,2,4-oxadiazoles tend to be more lipophilic.[3] This can influence properties such as absorption, distribution, and metabolism. The methyl group at the 5-position is generally considered to be metabolically stable. However, the overall pharmacokinetic profile will be highly dependent on the nature of the substituent introduced via the amide coupling. For instance, a study on a 1,3,4-oxadiazole derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, revealed a long half-life and high relative bioavailability after ocular administration in rats.[9]
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent stability, coupled with the reactive carboxylic acid handle, provides a straightforward entry point for the synthesis of diverse libraries of compounds. The 1,2,4-oxadiazole core serves as a proven bioisostere for amides and esters, offering a powerful strategy to enhance the drug-like properties of lead compounds.
Future research in this area should focus on the systematic exploration of derivatives of this compound against a wider range of biological targets. Detailed pharmacokinetic and toxicological studies of promising candidates will be crucial for their advancement in the drug development pipeline. The continued application of this strategic building block is poised to contribute significantly to the discovery of the next generation of innovative therapeutics.
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. 2021. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 2024. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022. [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters. 2015. [Link]
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. 2003. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. 2021. [Link]
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Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry. 2009. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021. [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a multitude of drug discovery programs.[1][2] This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole core, encompassing its synthesis, diverse pharmacological applications, and the underlying structure-activity relationships that govern its therapeutic potential. We will explore key synthetic methodologies, delve into its role in targeting a wide array of diseases, and provide practical insights for its application in the development of novel therapeutic agents.
Introduction: The Rise of the 1,2,4-Oxadiazole in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-oxadiazole has garnered significant attention over the past few decades.[1][3] Its appeal to medicinal chemists stems from a combination of favorable characteristics. The 1,2,4-oxadiazole ring is metabolically stable and can engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[4][5] Furthermore, its rigid, planar structure serves as a valuable linker for orienting substituents in three-dimensional space to optimize interactions with protein binding pockets.[5]
A key feature driving the widespread use of 1,2,4-oxadiazoles is their function as bioisosteres for esters and amides.[2][5] This allows for the modification of a drug candidate's pharmacokinetic profile, such as improving metabolic stability and oral bioavailability, without compromising its pharmacodynamic activity. Several commercially available drugs, including the cough suppressants Oxolamine and Prenoxdiazine, the vasodilator Butalamine, and the antiviral Pleconaril, feature the 1,2,4-oxadiazole core, attesting to its clinical significance.[1]
Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic core.
From Amidoximes and Acylating Agents
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.[6] This reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole.[7]
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
-
O-Acylation: To a solution of the amidoxime (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane), add the acylating agent (1.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acylation, the O-acylamidoxime intermediate can be isolated or cyclized in situ. For in situ cyclization, the reaction mixture is heated to reflux for 4-8 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
1,3-Dipolar Cycloaddition Reactions
An alternative and powerful approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][8] This method offers a different regiochemical outcome compared to the amidoxime route.[9] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via 1,3-Dipolar Cycloaddition
-
Nitrile Oxide Generation: To a solution of the hydroximoyl chloride (1.0 eq.) in an inert solvent (e.g., toluene), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) at room temperature.
-
Cycloaddition: To the in situ generated nitrile oxide, add the nitrile (1.5 eq.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,5-disubstituted 1,2,4-oxadiazole.
Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Pharmacological Applications of 1,2,4-Oxadiazoles
The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[1][2]
Anticancer Activity
Numerous 1,2,4-oxadiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.[1][10] For instance, certain derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1] Other 1,2,4-oxadiazole-based molecules act as inhibitors of key signaling proteins involved in cancer progression, such as histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR).[1]
| Compound Class | Target/Mechanism | Cancer Cell Lines | IC50 Values | Reference |
| Nortopsentin Analogs | Tubulin Polymerization Inhibition | WiDr (colon) | 4.5 µM | [1] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole Hybrids | Tubulin Binding, EGFR Inhibition | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [1] |
| 1,2,4-Oxadiazole Hydroxamates | HDAC Inhibition | Various | Not specified | [1] |
| Benzimidazole-linked 1,2,4-Oxadiazoles | Not specified | MCF-7, A549, A375 | 0.12–2.78 µM | [11] |
Anti-inflammatory and Analgesic Properties
The 1,2,4-oxadiazole nucleus is a prominent feature in the design of novel anti-inflammatory and analgesic agents.[12] Some derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] By acting as bioisosteric replacements for the carboxylic acid moiety in traditional nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can exhibit improved gastrointestinal safety profiles.[9]
Antimicrobial and Antiviral Activity
The anti-infective potential of 1,2,4-oxadiazoles is well-documented, with derivatives showing activity against a range of bacterial, fungal, and viral pathogens.[13] For example, a class of 1,2,4-oxadiazole antibiotics has been identified that targets penicillin-binding proteins in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14] In the antiviral arena, Pleconaril, which contains a 1,2,4-oxadiazole ring, is known for its activity against picornaviruses.[1]
Central Nervous System (CNS) Applications
The 1,2,4-oxadiazole scaffold has also been explored for the development of drugs targeting the central nervous system.[4] Derivatives have been synthesized that act as agonists or antagonists for various CNS receptors, including muscarinic, benzodiazepine, and dopamine receptors.[5][15] For instance, Fasiplon is a nonbenzodiazepine anxiolytic drug containing a 1,2,4-oxadiazole moiety.[1] Furthermore, some 1,2,4-oxadiazole compounds have shown neuroprotective effects, suggesting their potential in treating neurodegenerative disorders like Alzheimer's disease.[4][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Systematic SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For example, in the context of anticancer agents, the introduction of electron-withdrawing groups on an aryl substituent at the C5 position of the 1,2,4-oxadiazole ring has been shown to enhance antitumor activity.[1] Conversely, the nature of the substituent at the C3 position can significantly influence the compound's mechanism of action.
In the development of antimicrobial 1,2,4-oxadiazoles, variations in the substituents have been shown to modulate the spectrum of activity against different bacterial strains.[14] A thorough understanding of these SAR trends is essential for the rational design of new and more effective 1,2,4-oxadiazole-based drugs.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole has solidified its position as a valuable and versatile scaffold in modern drug discovery. Its favorable physicochemical properties, coupled with the availability of robust synthetic methodologies, have enabled the development of a wide range of biologically active molecules. The continued exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged heterocycle. As our knowledge of complex biological pathways expands, the 1,2,4-oxadiazole core will likely be employed to create highly selective and potent modulators of these pathways, further cementing its importance in the future of medicine.
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Yadav, M., & Singh, I. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(45), 29331-29344. [Link]
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Plech, T., Wujec, M., & Siwek, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
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Methodological & Application
Application Notes & Protocols: Amide Coupling Strategies for 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a key building block in modern medicinal chemistry. The 1,2,4-oxadiazole motif is frequently employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] However, the electron-deficient nature of the heterocyclic ring system can render the carboxylic acid less reactive, presenting unique challenges for amide bond formation. This document outlines field-proven protocols using common coupling reagents, explains the chemical principles behind reagent selection, and offers insights into reaction optimization and troubleshooting.
Introduction: The Challenge and Opportunity
This compound is a valuable heterocyclic synthon utilized in the development of therapeutic agents, including androgen receptor modulators.[2][3] The direct formation of an amide bond by reacting a carboxylic acid with an amine is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
The primary challenge in coupling this specific substrate lies in the electron-withdrawing character of the 1,2,4-oxadiazole ring. This effect reduces the nucleophilicity of the carboxylate anion, potentially slowing the activation step and making the coupling reaction more sluggish compared to simple aliphatic or electron-rich aromatic carboxylic acids.[4] Consequently, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. This guide focuses on two robust and widely adopted protocols: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Mechanistic Overview of Amide Bond Formation
Amide coupling reactions universally proceed via the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The coupling reagent facilitates the conversion of the carboxylate's hydroxyl group into a better leaving group.
// Nodes RCOOH [label="Carboxylic Acid\n(5-Methyl-1,2,4-oxadiazole-3-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Reagent\n(e.g., HATU, EDC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Activated Intermediate\n(e.g., OAt-ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Product Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., Urea, HOAt)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Base -> RCOOH [label="Deprotonation"]; RCOOH -> ActiveEster [label="Activation"]; CouplingAgent -> ActiveEster; Amine -> ActiveEster [label="Nucleophilic Attack"]; ActiveEster -> Amide; ActiveEster -> Byproducts [style=dashed]; } Caption: General mechanism for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
Principle and Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It reacts with the deprotonated carboxylic acid to form a reactive OAt-ester intermediate. The inclusion of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety makes HATU particularly effective, as the resulting active ester is more reactive than those formed with HOBt-based reagents like HBTU. This enhanced reactivity is often beneficial for coupling with less reactive, electron-deficient carboxylic acids. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid without competing with the primary amine nucleophile.
Experimental Protocol
-
Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition : Dissolve the acid in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM, or THF). A common choice is DMF.
-
Activation : Add HATU (1.1 - 1.2 eq) to the solution.
-
Base Addition : Add DIPEA (2.0 - 3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. The solution should be homogeneous. This pre-activation step is crucial for forming the active ester.
-
Amine Addition : Add the desired amine (1.0 - 1.2 eq) to the activated mixture.
-
Reaction : Stir the reaction at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up :
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH gradient).
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| HATU | 1.1 - 1.2 eq | Ensures complete activation of the acid. |
| Amine | 1.0 - 1.2 eq | Slight excess can drive the reaction to completion. |
| Base (DIPEA) | 2.0 - 3.0 eq | Neutralizes the carboxylic acid and the HCl byproduct. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and intermediates. |
| Temperature | 0 °C to Room Temp | Mild conditions prevent side reactions. |
| Time | 2 - 12 hours | Monitored by TLC or LC-MS. |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Principle and Rationale
The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used as its hydrochloride salt, is a water-soluble coupling reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions but still highly reactive towards amines. This method is cost-effective, and the byproducts are generally water-soluble, simplifying purification. For electron-deficient systems, the addition of DMAP as a catalyst may be beneficial. [4]
Experimental Protocol
-
Reagent Preparation : To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Solvent Addition : Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition : If using an amine salt, add a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) (1.0-2.0 eq) to liberate the free amine.
-
Initiation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 - 1.5 eq) portion-wise to control any exotherm.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up :
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic phase with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue via flash column chromatography.
// Nodes Start [label="Dissolve Acid, Amine, HOBt\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddEDC [label="Add EDC·HCl (1.2-1.5 eq)\nPortion-wise", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Warm to RT\nStir 12-18 h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Acid/Base Washes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Amide Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cool; Cool -> AddEDC; AddEDC -> React; React -> Monitor; Monitor -> Workup [label="Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> Product; }
Caption: Workflow for EDC/HOBt mediated coupling.
Troubleshooting and Optimization
-
Low Yield : The low yields (e.g., 15%) reported in some patent literature suggest that coupling can be difficult. [2][3][5] * Solution : Consider using HATU, as it is generally more reactive than EDC/HOBt. [6]Ensure all reagents and solvents are strictly anhydrous. Increasing the reaction temperature to 40-50 °C may improve conversion, but should be done cautiously to avoid side reactions. A slight excess of the amine and coupling reagent (up to 1.5 eq) may also be beneficial.
-
No Reaction : If no product is formed, the carboxylic acid may not be activating properly.
-
Solution : Confirm the quality of the coupling reagent. For EDC couplings, consider adding a catalytic amount of DMAP (0.1 eq), which can form a highly reactive acyliminium ion intermediate, accelerating the reaction with electron-deficient acids. [4]* Side Product Formation : With EDC, the formation of an N-acylurea byproduct can occur if the amine addition is slow or the amine is not very reactive.
-
Solution : Ensure the HOBt is added and allowed to react with the O-acylisourea intermediate before it rearranges. The one-pot procedure described above, where all components except EDC are mixed first, generally minimizes this.
-
References
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-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity . Journal of Medicinal Chemistry. ACS Publications. [Link]
- US6951946B2 - Large scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates.
- US9657003B2 - Androgen receptor modulating compounds.
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Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity . bioRxiv. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Tetrahedron Letters. via PMC - NIH. [Link]
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- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
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Discovery of the Potent, Selective, Orally available CXCR7... ACS Medicinal Chemistry Letters. [Link]
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Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles . Organic Letters. ACS Publications. [Link]
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Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles . Organic Letters. via PMC - PubMed Central. [Link]
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Ynamide Coupling Reagents: Origin and Advances . Accounts of Chemical Research. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]
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- 3. US9657003B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid for Bioassays
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its prevalence in drug discovery is largely due to its role as a bioisostere for amide and ester functionalities.[2][3] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[4] The carboxylic acid functional group, while often crucial for pharmacophore interactions, can present challenges such as metabolic instability and limited membrane permeability.[5][6] Replacing a carboxylic acid with a stable, acidic heterocycle like a 1,2,4-oxadiazole can circumvent these issues while maintaining the key electrostatic interactions necessary for biological activity.[7]
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a particularly valuable starting material for generating compound libraries for high-throughput screening. The carboxylic acid moiety serves as a versatile chemical handle for derivatization, allowing for the exploration of a wide chemical space through the formation of amides and esters. This application note provides a comprehensive guide to the derivatization of this compound and the subsequent evaluation of these derivatives in common bioassays.
Core Principle: Amide and Ester Library Synthesis
The primary strategy for derivatizing this compound involves the formation of amide or ester linkages. This is typically achieved through the activation of the carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions.
Rationale for Selecting Coupling Reagents:
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate can then react with a primary or secondary amine to form an amide bond. The addition of 1-hydroxybenzotriazole (HOBt) is often employed to suppress racemization and improve efficiency by forming a more stable active ester.[8]
-
Uronium/Aminium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with carboxylic acids to form an activated acyl-uronium species.[9] HATU is known for its rapid reaction times and its ability to couple sterically hindered substrates with minimal racemization.[10]
The following diagram illustrates the general workflow from derivatization to biological evaluation.
Caption: Workflow for derivatization and bioassay screening.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Amide Synthesis using HATU
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
| Reagent | Supplier | Typical Quantity (for 0.5 mmol scale) |
| This compound | Sigma-Aldrich | 64 mg (0.5 mmol, 1.0 eq) |
| Amine | Various | 0.55 mmol, 1.1 eq |
| HATU | Various | 209 mg (0.55 mmol, 1.1 eq) |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 174 µL (1.0 mmol, 2.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 5 mL |
| Dichloromethane (DCM) | Fisher Scientific | For workup |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | For workup |
| Brine | Lab Prepared | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | For drying |
| Silica gel for column chromatography | Various | As needed |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq).[10]
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide derivative.
Protocol 2: Ester Synthesis via Acid Chloride
This two-step protocol is effective for the esterification with various alcohols.
Materials:
| Reagent | Supplier | Typical Quantity (for 0.5 mmol scale) |
| This compound | Sigma-Aldrich | 64 mg (0.5 mmol, 1.0 eq) |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | 55 µL (0.75 mmol, 1.5 eq) |
| Alcohol | Various | 0.75 mmol, 1.5 eq |
| Pyridine | Sigma-Aldrich | 61 µL (0.75 mmol, 1.5 eq) |
| Anhydrous Dichloromethane (DCM) | Fisher Scientific | 5 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | For workup |
| Brine | Lab Prepared | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | For drying |
Procedure:
Step 1: Formation of the Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the solid has dissolved and gas evolution has ceased.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acid chloride is typically used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired alcohol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add the alcohol/pyridine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Bioassay Protocols for Derivative Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following are standard protocols for initial cytotoxicity screening and a subsequent target-based enzyme inhibition assay.
Protocol 3: MTS Assay for General Cytotoxicity
The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium.[4][5]
Materials:
| Reagent/Material | Supplier |
| 96-well flat-bottom cell culture plates | Corning |
| Human cancer cell line (e.g., HeLa, A549) | ATCC |
| Cell culture medium (e.g., DMEM with 10% FBS) | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Trypsin-EDTA | Gibco |
| MTS reagent (e.g., CellTiter 96® AQueous One) | Promega |
| Doxorubicin (or other positive control) | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in fresh medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of each derivative in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%. c. Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (background), cells with medium and DMSO (vehicle control), and cells with a positive control (e.g., doxorubicin). d. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well.[5] b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the background wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 c. Plot the % viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Generic Competitive ELISA for Enzyme Inhibition
This protocol can be adapted to screen for inhibitors of a specific enzyme of interest. It assumes the enzyme can be immobilized on a plate and that a detection antibody is available for the product of the enzymatic reaction.
Principle: Test compounds compete with the enzyme's substrate. A lower signal indicates greater inhibition of the enzyme by the test compound.
Caption: Steps in a competitive ELISA for inhibitor screening.
Materials:
| Reagent/Material | Supplier |
| 96-well high-binding ELISA plate | Greiner Bio-One |
| Purified enzyme of interest | R&D Systems, etc. |
| Enzyme-specific substrate | Sigma-Aldrich |
| Primary antibody against the reaction product | Abcam, etc. |
| HRP-conjugated secondary antibody | Jackson Immuno |
| TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate | Thermo Fisher |
| Stop Solution (e.g., 2N H₂SO₄) | Lab Prepared |
| Coating Buffer (e.g., 0.1 M Carbonate, pH 9.6) | Lab Prepared |
| Wash Buffer (PBS with 0.05% Tween-20) | Lab Prepared |
| Blocking Buffer (e.g., 5% BSA in Wash Buffer) | Lab Prepared |
Procedure:
-
Plate Coating: a. Dilute the purified enzyme to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the enzyme solution to each well of the ELISA plate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Inhibition Reaction: a. Wash the plate three times with Wash Buffer. b. Add 50 µL of various concentrations of the synthesized derivatives (diluted in an appropriate reaction buffer) to the wells. c. Add 50 µL of the enzyme's substrate (at a concentration near its Km) to initiate the reaction. Include controls: no inhibitor (maximum signal) and no enzyme (background). d. Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: a. Stop the reaction (if necessary) and wash the plate five times with Wash Buffer. b. Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well. c. Incubate for 1-2 hours at room temperature. d. Wash the plate three times. e. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer). f. Incubate for 1 hour at room temperature.
-
Signal Development: a. Wash the plate five times. b. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes. c. Add 50 µL of Stop Solution to each well. d. Read the absorbance at 450 nm.
-
Data Analysis: a. Calculate the percentage of inhibition for each derivative concentration: % Inhibition = [1 - (Signal with inhibitor / Signal without inhibitor)] x 100 b. Plot % Inhibition versus compound concentration to determine the IC₅₀.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the generation of diverse chemical libraries. The protocols outlined in this application note offer reliable methods for synthesizing amide and ester derivatives and for evaluating their biological activity through established cytotoxicity and enzyme inhibition assays. These workflows enable researchers in drug discovery to efficiently explore the structure-activity relationships of this important class of compounds, facilitating the identification of novel therapeutic leads.
References
-
Brito, M. A., et al. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
-
Huryn, D. M., & Wipf, P. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]
-
Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy. Available at: [Link]
-
Patel, S., Vaghani, H., & Patel, S. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Available at: [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
Shcherbakov, K. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Singh, P., & Pathak, D. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect. Available at: [Link]
-
Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 3. ELISA Protocols [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for Fragment-Based Library Synthesis: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the development of novel therapeutics with optimized pharmacological profiles. Among these, the 1,2,4-oxadiazole ring has garnered significant attention as a versatile and advantageous fragment in drug discovery campaigns.[1] This five-membered heterocycle is frequently employed as a bioisostere for amide and ester functionalities, offering a key advantage in its inherent resistance to hydrolytic degradation.[2] This enhanced metabolic stability can lead to improved pharmacokinetic properties of drug candidates. Furthermore, the tunable electronic nature of the 1,2,4-oxadiazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which are critical for target engagement and overall drug-like characteristics.[1]
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a particularly attractive building block for fragment-based library synthesis. The methyl group at the 5-position provides a degree of steric bulk and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile chemical handle for amide bond formation, enabling the facile diversification of the core scaffold. This allows for the exploration of a wide chemical space around the oxadiazole core, which is essential for identifying and optimizing interactions with biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of diverse chemical libraries. We will delve into the rationale behind its use, provide detailed, validated protocols for amide coupling, and discuss the critical parameters for successful library generation.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to developing robust synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Solid | |
| CAS Number | 19703-92-5 |
Experimental Workflow for Parallel Amide Library Synthesis
The following workflow outlines the key stages for the parallel synthesis of an amide library starting from this compound and a diverse set of primary and secondary amines.
Caption: High-level workflow for parallel library synthesis.
Detailed Protocol: Parallel Amide Coupling
This protocol is optimized for the coupling of this compound with a library of diverse amine building blocks in a 96-well plate format. The choice of coupling reagent is critical for achieving high conversion and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its high efficiency and mild reaction conditions.
Materials and Reagents:
-
This compound (CAS: 19703-92-5)
-
Amine library (diverse primary and secondary amines)
-
HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
96-well reaction plates with cap mats
-
Automated liquid handler (optional, but recommended for high-throughput synthesis)
-
Inert atmosphere (Nitrogen or Argon)
Stock Solution Preparation:
-
Carboxylic Acid Stock Solution (0.2 M): Dissolve the appropriate amount of this compound in anhydrous DMF.
-
Amine Library Stock Solutions (0.25 M): Prepare individual stock solutions of each amine from the library in anhydrous DMF in a 96-well plate format.
-
HATU Stock Solution (0.2 M): Dissolve HATU in anhydrous DMF. Prepare this solution fresh before use.
-
DIPEA Stock Solution (0.6 M): Prepare a stock solution of DIPEA in anhydrous DMF.
Reaction Procedure (per well):
-
To each well of a 96-well reaction plate, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (25 µmol, 1.25 eq) of the appropriate amine stock solution to each corresponding well.
-
Add 100 µL (20 µmol, 1.0 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 50 µL (30 µmol, 1.5 eq) of the DIPEA stock solution to each well.
-
Seal the 96-well plate with a cap mat and shake at room temperature for 12-16 hours. The reaction progress can be monitored by LC-MS analysis of a representative well.
Work-up and Purification:
-
Upon completion, quench the reactions by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract the products by adding 500 µL of DCM to each well. Mix thoroughly and allow the layers to separate.
-
Carefully transfer the organic (DCM) layer to a fresh 96-well plate.
-
Repeat the extraction of the aqueous layer with another 500 µL of DCM and combine the organic layers.
-
Wash the combined organic layers with 200 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous MgSO₄ or Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
For high-purity compounds, parallel purification using solid-phase extraction (SPE) or mass-directed preparative HPLC is recommended.
Causality in Protocol Design: Why These Reagents and Conditions?
-
Choice of Coupling Reagent (HATU): HATU is a highly effective coupling reagent that minimizes racemization for chiral amines and generally provides high yields under mild conditions. Its activation of the carboxylic acid is rapid, leading to efficient amide bond formation.
-
Base (DIPEA): A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile. An excess is used to ensure the reaction medium remains basic.
-
Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents, making it ideal for library synthesis where building blocks have diverse properties.
-
Stoichiometry: A slight excess of the amine and base is used to drive the reaction to completion, ensuring full consumption of the core carboxylic acid fragment.
Data Presentation: Expected Outcomes and Characterization
The synthesized library should be characterized to ensure the identity and purity of the compounds.
Table 1: Representative Analytical Data for a Synthesized Amide
| Amine Building Block | Product Structure | Expected Mass (M+H)⁺ | Purity (LC-MS) |
| Benzylamine | 5-methyl-N-phenylmethyl-1,2,4-oxadiazole-3-carboxamide | 218.09 | >95% |
| Morpholine | (5-methyl-1,2,4-oxadiazol-3-yl)-morpholino-methanone | 198.08 | >95% |
| Aniline | 5-methyl-N-phenyl-1,2,4-oxadiazole-3-carboxamide | 204.07 | >95% |
Diagram: Amide Coupling Reaction Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of chemical libraries aimed at drug discovery. Its inherent stability and the ease of diversification via amide coupling make it an ideal starting point for exploring structure-activity relationships. The protocols outlined in this application note provide a robust framework for the efficient and high-throughput synthesis of novel compound libraries. Future work could involve exploring other coupling methodologies, such as flow chemistry, to further enhance the efficiency and scalability of library production. Additionally, the synthesized libraries can be screened against a wide range of biological targets to identify novel hit compounds for further optimization.
References
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679-7694. [Link]
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
-
De la Torre, B. G., & Albericio, F. (2020). The Chemical History of Peptide Synthesis. Molecules, 25(22), 5357. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4908. [Link]
-
Patel, R. V., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(7), e2200123. [Link]
-
Zarei, M. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(11), 2911. [Link]
-
Zhu, J., et al. (2019). A multistep protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates. Organic & Biomolecular Chemistry, 17(38), 8676-8680. [Link]
Sources
Application Notes and Protocols for the Scale-up Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Introduction
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid framework and potential for diverse biological interactions make it a sought-after scaffold for the design of novel therapeutic agents. As demand for this intermediate increases, the need for a robust, scalable, and safe synthetic protocol becomes paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on scientific integrity, practical execution, and process safety.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₃ | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Hazard Classifications | Acute Toxicity 4, Oral | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Recommended Synthetic Strategy: One-Pot Acylation and Cyclodehydration
The most common and scalable approach to the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[2][3] For the synthesis of this compound, a one-pot procedure starting from commercially available ethyl 2-chloro-2-(hydroxyimino)acetate and acetamide is a highly efficient and convergent route. This method avoids the isolation of potentially unstable intermediates and streamlines the overall process.
The reaction proceeds in two key steps within a single pot:
-
Formation of the Amidoxime Intermediate: Acetamide reacts with ethyl 2-chloro-2-(hydroxyimino)acetate to form the corresponding O-acyl amidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water to form the desired 1,2,4-oxadiazole ring.
This one-pot approach offers several advantages for scale-up, including reduced handling of materials, shorter reaction times, and potentially higher overall yields.[3]
Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Detailed Scale-up Protocol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 151.5 g | 1.0 |
| Acetamide | 59.07 | 65.0 g | 1.1 |
| 1,4-Dioxane | 88.11 | 1.0 L | - |
| Ethyl acetate | 88.11 | 2.0 L | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Crystallization dish
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add acetamide (65.0 g, 1.1 mol) and 1,4-dioxane (1.0 L). Stir the mixture to obtain a suspension.
-
Addition of Chlorooxime: In the dropping funnel, place ethyl 2-chloro-2-(hydroxyimino)acetate (151.5 g, 1.0 mol). Add the chlorooxime dropwise to the stirred suspension of acetamide over a period of 30-45 minutes. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up - Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 2 L of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 5 L separatory funnel and extract with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expertise and Experience: The "Why" Behind the Protocol
-
Choice of Solvent: 1,4-Dioxane is selected as the solvent due to its high boiling point, which is suitable for the reflux conditions required for cyclodehydration, and its ability to dissolve the reactants and intermediates.
-
Stoichiometry: A slight excess of acetamide is used to ensure the complete consumption of the more expensive ethyl 2-chloro-2-(hydroxyimino)acetate, driving the reaction to completion.
-
Controlled Addition: The dropwise addition of the chlorooxime is crucial to manage the initial exotherm of the reaction, which is a key safety consideration in a scale-up scenario.[4]
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, operating under an inert atmosphere is good practice in process chemistry to prevent potential side reactions with atmospheric oxygen and moisture, ensuring reproducibility.
-
Aqueous Work-up: Quenching the reaction with water helps to precipitate the product and dissolve inorganic byproducts, simplifying the initial purification.
-
Recrystallization: This is a robust and scalable purification technique for solid compounds, effectively removing impurities and providing a product with high purity.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following in-process controls and validation steps are recommended:
-
Starting Material Purity: Verify the purity of ethyl 2-chloro-2-(hydroxyimino)acetate and acetamide by NMR or GC-MS before use. Impurities in starting materials can lead to side reactions and lower yields.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction endpoint accurately. Over-running the reaction can lead to decomposition, while incomplete reactions will complicate purification.
-
Product Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To determine the purity of the final product.
-
Melting Point: As a simple and effective indicator of purity.
-
Process Safety Considerations
The synthesis of heterocyclic compounds, including oxadiazoles, can present certain safety hazards, particularly during scale-up.[4][5]
-
Exothermic Reaction: The initial acylation reaction can be exothermic. Portion-wise or dropwise addition of reagents and adequate cooling are essential to control the reaction temperature.
-
Thermal Stability: While this compound itself is a relatively stable solid, some oxadiazole derivatives and their precursors can be thermally unstable. It is recommended to perform differential scanning calorimetry (DSC) on the final product and key intermediates to understand their thermal decomposition behavior.
-
Solvent Safety: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle it in a well-ventilated fume hood and take precautions to avoid ignition sources.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
References
-
Chen, L., et al. (2019). Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. Organic Process Research & Development, 23(6), 1073-1083. Available at: [Link]
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development, 28(7), 2794–2805. Available at: [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424-436. Available at: [Link]
-
Gomha, S. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1134. Available at: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Compound Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties.[2][3][4] This versatile scaffold is found in a wide array of biologically active compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] High-throughput screening (HTS) of compound libraries containing the 1,2,4-oxadiazole core is a critical step in identifying novel drug candidates.[6][7]
These application notes provide detailed protocols for the HTS of 1,2,4-oxadiazole libraries against common drug targets. We will delve into the rationale behind experimental design, quality control measures for the compound library, and the execution of primary screens and secondary assays to ensure the identification of robust and reliable hits.
Part 1: Quality Control of the 1,2,4-Oxadiazole Library for HTS
The quality of the compound library is paramount for the success of any HTS campaign. Before initiating a screen, it is crucial to assess the purity, identity, and solubility of the 1,2,4-oxadiazole compounds.
Protocol 1: Library Quality Control
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to determine the purity of each compound.
-
A purity threshold of >95% is recommended for HTS campaigns to minimize the risk of false positives or negatives due to impurities.
-
-
Identity Confirmation:
-
Confirm the molecular weight of each compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
This step ensures that the correct compound is being screened and that no degradation has occurred during storage.
-
-
Solubility Assessment:
-
Determine the solubility of each compound in the assay buffer and in dimethyl sulfoxide (DMSO), the most common solvent for compound storage.
-
Poor solubility can lead to compound precipitation and inaccurate results. A common method is nephelometry, which measures the scattering of light by suspended particles.
-
| Parameter | Method | Recommended Threshold | Rationale |
| Purity | HPLC-UV/ELSD | > 95% | Ensures that the observed biological activity is due to the intended compound and not impurities. |
| Identity | LC-MS | Match to expected molecular weight | Verifies the structural integrity of the compounds in the library. |
| Solubility | Nephelometry | > 10 µM in assay buffer | Prevents compound precipitation, which can interfere with assay readouts and lead to false results. |
Part 2: Primary High-Throughput Screening Assays
The choice of the primary HTS assay depends on the biological target of interest. Here, we provide protocols for two common assay formats: a cell-based cytotoxicity assay for oncology targets and a biochemical enzyme inhibition assay.
Application Note 1: High-Throughput Screening of a 1,2,4-Oxadiazole Library for Anticancer Activity
This application note describes a cell-based HTS campaign to identify 1,2,4-oxadiazole compounds with cytotoxic effects against human cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9]
Protocol 2: HTS MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in 384-well, clear-bottom plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of the 1,2,4-oxadiazole library by diluting the compounds to a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the master plate to the cell plates, resulting in a final concentration of 10 µM.
-
Include appropriate controls: wells with cells and DMSO only (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).
-
-
Incubation:
-
Incubate the cell plates with the compounds for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Identification:
-
Calculate the percentage of cell viability for each compound relative to the DMSO control.
-
A common hit criterion is a compound that reduces cell viability by more than 50% (i.e., > 3 standard deviations from the mean of the negative controls).
Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.
Application Note 2: Screening for Enzyme Inhibitors using Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS of enzyme inhibitors.[2][11] This protocol outlines the screening of a 1,2,4-oxadiazole library against a hypothetical kinase.
Protocol 3: HTS Fluorescence Polarization Assay for Kinase Inhibitors
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute the kinase to the desired concentration in the assay buffer.
-
Prepare the fluorescently labeled tracer (a ligand that binds to the kinase's active site) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, black, low-volume plate, add 5 µL of the 1,2,4-oxadiazole compound solution in assay buffer containing DMSO.
-
Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 5 µL of the fluorescent tracer solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis and Hit Identification:
-
A decrease in fluorescence polarization indicates that the 1,2,4-oxadiazole compound has displaced the fluorescent tracer from the kinase's active site.
-
Hits are identified as compounds that cause a significant decrease in the FP signal compared to the no-inhibitor control.
Part 3: Hit Confirmation and Secondary Assays
Primary hits from HTS campaigns require further validation to eliminate false positives and to characterize their activity.
Protocol 4: Dose-Response and IC50 Determination
-
Serial Dilution:
-
For each hit compound, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
The concentration range should bracket the expected IC50 value.
-
-
Assay Performance:
-
Perform the primary assay (e.g., MTT or FP) with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the biological activity is inhibited).
-
Protocol 5: Orthogonal and Counter-Screens
-
Orthogonal Assays:
-
Confirm the activity of the hits in a secondary assay that has a different readout technology. For example, if the primary screen was an MTT assay, an orthogonal assay could be a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
This helps to rule out compounds that interfere with the primary assay format.
-
-
Counter-Screens:
-
To assess the selectivity of the hit compounds, perform the primary assay using a non-cancerous cell line or a related but distinct enzyme.
-
This is crucial for identifying compounds with a specific mode of action and minimizing off-target effects.
-
Caption: Hit Triage and Validation Cascade.
Part 4: Troubleshooting and Considerations
-
Compound Solubility: As previously mentioned, poor solubility is a common issue. If a compound shows activity but has low solubility, consider re-testing at lower concentrations or in the presence of a solubilizing agent, if compatible with the assay.
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., by absorbing light at the detection wavelength or by inhibiting the reporter enzyme). Orthogonal assays are key to identifying such artifacts.
-
Cytotoxicity: In non-cytotoxicity-based assays, it is important to assess the general cytotoxicity of the hit compounds to ensure that the observed activity is not due to cell death.
Conclusion
The 1,2,4-oxadiazole scaffold remains a valuable starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign relies on a robust and well-validated workflow, from initial library quality control to rigorous hit confirmation. The protocols and guidelines presented here provide a framework for researchers to effectively screen 1,2,4-oxadiazole libraries and identify promising lead compounds for further drug development.
References
- Bansal, R. K. (2018). Heterocyclic Chemistry.
- Eicher, T., & Hauptmann, S. (2013).
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Guzel, M., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356. [Link]
- Jin, Z. (2013). 1,2,4-Oxadiazoles: A Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 5(5), 579-603.
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Lima, P. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Rossi, M., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and bioanalytical chemistry, 410(15), 3473-3483. [Link]
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Turek-Herman, J. R., et al. (2012). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. Analytical biochemistry, 429(2), 116-123. [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]
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Zorkun, I. S., et al. (2014).[12][13][14]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355-369. [Link]
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Bogdan, A. R., & Wang, Y. (2019). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 9(58), 33695-33700. [Link]
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de Souza, M. C. B. V., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
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Lima, P. C. D., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. MedChemComm, 11(12), 2147-2156. [Link]
- Pace, V., & Holzer, W. (2013). High-Throughput Synthesis of 1,2,4-Oxadiazoles.
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Pace, V., et al. (2011). Rapid multistep synthesis of 1,2,4-oxadiazoles in a single continuous microreactor sequence. Organic letters, 13(9), 2248-2251. [Link]
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Rossi, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(7), 2840. [Link]
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Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Wang, X., et al. (2020). Synthesis and screening of new[1][12][14]oxadiazole,[12][13][14]triazole, and[12][13][14]triazolo[4,3-b][12][13][14]triazole derivatives as potential antitumor agents on the colon carcinoma cell line (HCT-116). ACS Omega, 6(3), 2098-2106. [Link]
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Yenchek, K. R., et al. (2018). Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. MedChemComm, 9(6), 1010-1017. [Link]
- Zhang, Y., et al. (2015). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Bioorganic & medicinal chemistry letters, 25(21), 4847-4851.
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Pace, A. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry, 14(10), 1836-1857. [Link]
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One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids
Application Note: Streamlining Heterocyclic Synthesis
A Researcher's Guide to the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1][2] Traditional multi-step syntheses, however, can be time-consuming and inefficient. This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles directly from readily available carboxylic acids and amidoximes. We will dissect the underlying chemical principles, compare key activation strategies, and present detailed, field-proven protocols suitable for both conventional and microwave-assisted synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of these valuable heterocyclic scaffolds.
The Underlying Chemistry: A [4+1] Cycloaddition Strategy
The most prevalent and robust method for constructing the 1,2,4-oxadiazole ring from carboxylic acids follows a [4+1] atom assembly pattern.[3] In this approach, four atoms (C-N-O-H from the amidoxime functionality) react with one atom (the carbonyl carbon from the carboxylic acid). The reaction proceeds via a two-stage sequence within a single pot:
-
O-Acylation: The carboxylic acid is first activated in situ using a coupling agent. This activated intermediate readily reacts with the nucleophilic hydroxyl group of an amidoxime to form an O-acylamidoxime. This step is analogous to standard amide bond formation.[4]
-
Cyclodehydration: The O-acylamidoxime intermediate, without being isolated, undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.
This one-pot approach is highly desirable as it avoids the isolation of the often-unstable O-acylamidoxime intermediate, thereby improving overall yield and simplifying the workflow.[5]
Figure 1: General mechanistic workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Core Methodologies and Reagent Selection
The success of a one-pot synthesis hinges on the choice of the coupling and dehydrating agent. The ideal reagent should efficiently activate the carboxylic acid for acylation and promote the subsequent cyclodehydration under conditions that are compatible with a wide range of functional groups.
Carbodiimide-Mediated Synthesis (EDC/HOBt)
This is a classic and reliable method borrowed from peptide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of an activator like 1-hydroxybenzotriazole (HOBt) is crucial; it traps the activated acid to form an HOBt-ester, which suppresses side reactions (like N-acylurea formation) and reacts cleanly with the amidoxime.[6]
-
Expertise: This method is valued for its mild conditions and broad functional group tolerance. The byproducts are water-soluble, simplifying purification. It is an excellent starting point for new substrate combinations.
-
Trustworthiness: The protocol is well-established, and its mechanism is thoroughly understood, leading to predictable outcomes.[7]
Propylphosphonic Anhydride (T3P®) Coupling
T3P® is a remarkably efficient and mild cyclic anhydride that serves as both an excellent coupling reagent and a powerful dehydrating agent.[8] It activates the carboxylic acid and drives the final cyclodehydration step to completion by scavenging the water formed during the reaction.
-
Expertise: T3P® is particularly effective for challenging cyclodehydrations that may be sluggish with other reagents.[9] Its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup. It is considered a green reagent due to its high efficiency and the benign nature of its byproducts.[10]
-
Trustworthiness: The high reactivity of T3P® ensures high conversion rates, often leading to cleaner crude products and higher isolated yields.[8][9]
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized this synthesis by dramatically reducing reaction times from hours to minutes.[11] The focused heating efficiently promotes both the acylation and the high-energy cyclodehydration step.[12]
-
Expertise: This high-speed technique is ideal for the rapid generation of compound libraries for screening purposes.[12][13] Solvents with high dielectric constants (e.g., DMF, NMP, acetonitrile) are typically used to absorb microwave energy effectively.
-
Trustworthiness: Dedicated microwave synthesizers provide precise temperature and pressure control, ensuring reproducible results and preventing decomposition of sensitive substrates.[14]
Detailed Experimental Protocols
Protocol 1: General Procedure using T3P® under Conventional Heating
This protocol is robust and generally provides high yields for a wide range of substrates.
Figure 2: Step-by-step workflow for T3P®-mediated 1,2,4-oxadiazole synthesis.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq), the amidoxime (1.1 mmol, 1.1 eq), and ethyl acetate (5 mL).
-
Base Addition: Add pyridine (3.0 mmol, 3.0 eq) to the suspension and stir for 5 minutes at room temperature.
-
T3P® Addition: Cool the reaction mixture to 0 °C in an ice bath. Add propylphosphonic anhydride (T3P®, 50 wt. % solution in ethyl acetate, 1.5 mmol, 1.5 eq) dropwise over 5 minutes. Causality: The addition at 0°C controls the initial exothermic reaction from the activation of the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol is optimized for speed and is highly effective for high-throughput synthesis.[11][13]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (0.5 mmol, 1.0 eq), the amidoxime (0.5 mmol, 1.0 eq), a coupling agent such as HBTU (0.55 mmol, 1.1 eq), and acetonitrile (3 mL).[12][13]
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (1.5 mmol, 3.0 eq). Causality: DIEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated from coupling agents like EDC.HCl, without interfering in the main reaction.
-
Microwave Irradiation: Seal the vessel securely with a septum cap. Place it in the microwave synthesizer. Irradiate the mixture at 150-160 °C for 10-20 minutes.[12][13] The reaction should be held at the target temperature, not just ramped to it.
-
Cooling and Workup: After the irradiation is complete, cool the vessel to room temperature using a compressed air stream. Remove the solvent under reduced pressure.
-
Extraction and Purification: Partition the residue between ethyl acetate (15 mL) and water (15 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Substrate Scope and Conditions
The one-pot synthesis of 1,2,4-oxadiazoles is compatible with a diverse range of substrates. The following table summarizes representative conditions and outcomes from the literature.
| Carboxylic Acid (R¹) | Amidoxime (R²) | Method | Conditions | Yield (%) | Reference |
| Benzoic acid | Benzamidoxime | T3P®, Pyridine | EtOAc, rt, 3h | 94% | [8] |
| 4-Methoxybenzoic acid | Acetamidoxime | T3P®, Pyridine | EtOAc, rt, 3h | 92% | [8] |
| Phenylacetic acid | 4-Chlorobenzamidoxime | EDC, HOBt, DIEA | DMF, 80 °C, 12h | 85% | [6] |
| Cyclohexanecarboxylic acid | Benzamidoxime | HBTU, PS-BEMP | Acetonitrile, MW, 160 °C, 15 min | 95% | [13] |
| 2-Naphthoic acid | 3-Trifluoromethylbenzamidoxime | T3P®, Pyridine | EtOAc, rt, 3h | 89% | [8] |
| 3-Phenylpropanoic acid | Undecylamidoxime | EDC.HCl, DIEA | Dioxane, MW, 150 °C, 15 min | 86% | [11] |
Abbreviations: T3P® (Propylphosphonic anhydride), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PS-BEMP (Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), DIEA (N,N-Diisopropylethylamine), MW (Microwave), rt (room temperature).
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | Insufficient activation or incomplete cyclodehydration. | - Switch to a more powerful coupling/dehydrating agent like T3P®. - For microwave synthesis, increase the temperature or irradiation time. - Ensure all reagents and solvents are anhydrous, as water can quench the activated intermediates. |
| Formation of Side Products (e.g., N-acylurea) | Side reaction of the carbodiimide-activated intermediate. | - Ensure an adequate amount of HOBt (at least 1.1 eq) is used with EDC to form the active ester rapidly. |
| Difficulty in Purification | Byproducts from the coupling agent are co-eluting with the product. | - Use T3P® or polymer-supported reagents, as their byproducts are easily removed by aqueous wash or filtration, respectively.[8][13] |
| Substrate Decomposition | Reaction temperature is too high for sensitive functional groups. | - Use milder conditions (e.g., EDC/HOBt at room temperature). - If using microwave, carefully optimize the temperature to find a balance between reaction rate and stability. |
References
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Lindsley, C. W., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
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Pipik, B., et al. (2006). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Synthetic Communications. Available at: [Link]
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Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
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Guttilla, I. K., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available at: [Link]
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Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. SciSpace. Available at: [Link]
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Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. Supporting Information. Available at: [Link]
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Porcheddu, A., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. PubMed. Available at: [Link]
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Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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Vitucci, G., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Inorganic and Medicinal Chemistry. Available at: [Link]
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Porcheddu, A., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Sci-Hub. Available at: [Link]
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Das, B., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Institutes of Health. Available at: [Link]
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O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]
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Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. Available at: [Link]
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Augustine, J. K. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]
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O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
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Sharma, S., et al. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
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Nowrouzi, N., et al. (2014). using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. OUCI. Available at: [Link]
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Zhang, W., et al. (2025). One-Pot Method to Access 1,3,4-Oxadiazol-2(3 H)-ones Using Carbonyldiimidazole. PubMed. Available at: [Link]
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Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. Available at: [Link]
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Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. J-GLOBAL. Available at: [Link]
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The Versatile Precursor: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid in the Synthesis of Bioactive Compounds
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Moiety
In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring system has emerged as a privileged heterocyclic scaffold.[1][2] Its significance lies in its role as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] The inherent electronic properties and rigid planar structure of the 1,2,4-oxadiazole core allow it to engage in specific hydrogen bonding and other non-covalent interactions with biological targets, making it a valuable component in the design of novel therapeutic agents.[3] Among the various substituted oxadiazoles, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid stands out as a particularly versatile and valuable precursor for the synthesis of a diverse array of bioactive molecules, including anticancer, anti-inflammatory, and antiviral agents.[4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis and utilization of this compound as a key building block in medicinal chemistry.
Characterization of the Precursor: this compound
A thorough understanding of the precursor's properties is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Solid | |
| CAS Number | 19703-92-5 | [5] |
Spectroscopic Data:
-
¹H NMR: A singlet corresponding to the methyl protons (CH₃) would be expected around δ 2.5 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift (>10 ppm), though this can be solvent-dependent and may exchange with D₂O.
-
¹³C NMR: The spectrum would show characteristic signals for the methyl carbon, the two distinct carbons of the oxadiazole ring, and the carbonyl carbon of the carboxylic acid. The C=O carbon would be the most downfield signal.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic C=N and N-O stretches for the oxadiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 128, with fragmentation patterns corresponding to the loss of CO₂ and other characteristic fragments of the oxadiazole ring.
Synthesis of the Precursor: A Plausible Synthetic Route
A robust and scalable synthesis of this compound is crucial for its widespread application. Based on established methodologies for 1,2,4-oxadiazole synthesis, a reliable two-step protocol can be proposed, starting from readily available materials.[3][6]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for the precursor.
Protocol 1: Synthesis of N-Hydroxyacetamidine
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[7][8]
-
Reaction Setup: To a solution of hydroxylamine hydrochloride (1.0 eq) in ethanol, slowly add a solution of sodium ethoxide (1.0 eq) in ethanol at room temperature.
-
Salt Precipitation: Stir the mixture for 1 hour. The precipitated sodium chloride is removed by filtration.
-
Addition of Nitrile: To the filtrate containing free hydroxylamine, add acetonitrile (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The crude N-hydroxyacetamidine is then purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This step involves the acylation of N-hydroxyacetamidine followed by cyclodehydration.
-
Acylation: Dissolve N-hydroxyacetamidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as pyridine (1.2 eq). Cool the solution to 0 °C.
-
Addition of Acylating Agent: Slowly add a solution of oxalyl chloride (0.5 eq) in the same solvent. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction to Intermediate: Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the O-acyl intermediate is complete (monitored by TLC).
-
Cyclization: The reaction mixture is then heated to reflux to induce cyclodehydration. The cyclization can also be promoted by the addition of a dehydrating agent.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is then subjected to an aqueous work-up to hydrolyze any remaining acyl chloride and to isolate the carboxylic acid. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in the Synthesis of Bioactive Compounds
The true utility of this compound is demonstrated by its application as a scaffold for the synthesis of diverse bioactive molecules. The carboxylic acid moiety serves as a convenient handle for amide bond formation with a wide range of amines, leading to the generation of compound libraries for screening and lead optimization.
General Workflow for Amide Coupling
Caption: Amide coupling workflow.
Protocol 3: General Amide Coupling using EDC/HOBt
This protocol is a widely used and reliable method for forming amide bonds under mild conditions.
-
Reaction Setup: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Case Studies: Synthesis of Bioactive Molecules
The following examples illustrate the application of this compound in the synthesis of compounds with potential therapeutic applications.
Case Study 1: Synthesis of a Potential Anticancer Agent
Derivatives of 1,2,4-oxadiazole have shown significant promise as anticancer agents.[9][10][11] By coupling this compound with various substituted anilines, novel compounds with potential antiproliferative activity can be generated.
Example Reaction:
Biological Activity Data for Structurally Related Compounds:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | Colon (CaCo-2) | 4.96 | |
| 1,2,4-Oxadiazole Derivatives | Colorectal (DLD1) | 0.35 | |
| Fused Oxadiazole Derivatives | Breast (MCF-7) | 0.34 | [10] |
Case Study 2: Synthesis of a Potential Anti-inflammatory Agent
The 1,2,4-oxadiazole scaffold is also present in compounds with potent anti-inflammatory properties. Amide derivatives of this compound can be synthesized and evaluated for their ability to inhibit key inflammatory mediators.
Example Reaction:
Biological Activity Data for Structurally Related Compounds:
| Compound Class | Anti-inflammatory Activity (% inhibition of edema) | Reference |
| Imidazolyl-1,3,4-oxadiazoles | Significant anti-inflammatory response | |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Up to 74.16% inhibition |
Case Study 3: Synthesis of a Potential Antiviral Agent (SARS-CoV-2 PLpro Inhibitor)
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[4]
Example Reaction:
Biological Activity Data for a 1,2,4-Oxadiazole-based PLpro Inhibitor:
| Compound | PLpro Inhibition IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole Derivative | 1.0 | 4.3 | [4] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid functionality allow for the efficient generation of diverse compound libraries. The demonstrated utility of the 1,2,4-oxadiazole scaffold in developing potent anticancer, anti-inflammatory, and antiviral agents underscores the importance of this building block in modern drug discovery programs. Future research will undoubtedly continue to explore the vast chemical space accessible from this precursor, leading to the identification of novel therapeutic candidates with improved efficacy and safety profiles.
References
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
-
Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Darujournals. Available at: [Link]
-
Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. NIH. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. Available at: [Link]
-
Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. Available at: [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: [Link]
-
Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. PubMed. Available at: [Link]
-
Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. Available at: [Link]
-
N-Hydroxyacetamidine. PubChem. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. Available at: [Link]
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. ResearchGate. Available at: [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
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Experimental protocol for N-acylation of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Application Note & Protocol
A Comprehensive Guide to the N-Acylation of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Abstract: The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug development.[1][2] This document provides an in-depth guide and detailed experimental protocols for the N-acylation of this compound, a heterocyclic scaffold of significant interest. We will explore the underlying chemical principles, compare common synthetic strategies, and provide two robust, step-by-step protocols suitable for laboratory execution. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel carboxamide derivatives from this valuable heterocyclic building block.
The Foundational Chemistry: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally not feasible under standard laboratory conditions. The primary obstacle is a competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine, forming a highly unreactive carboxylate-ammonium salt.
To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[3] This activation is the central principle behind all successful amide coupling reactions.
Caption: General Workflow for N-Acylation.
The choice of activating agent is critical and dictates the reaction conditions, substrate scope, and potential for side reactions, such as racemization in the case of chiral substrates.[4]
Strategic Selection of Acylation Methods
A vast arsenal of coupling reagents has been developed, primarily driven by the demands of peptide synthesis.[1] These reagents can be broadly categorized, and their selection depends on the specific amine's reactivity, the scale of the reaction, and cost considerations. For the N-acylation of this compound, two highly reliable methods are presented: activation via an acyl chloride and a carbodiimide-mediated coupling.
| Method | Activating Agent(s) | Advantages | Disadvantages | Best Suited For |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Highly reactive intermediate; drives reactions with poorly nucleophilic amines to completion; inexpensive reagents. | Harsh conditions (reflux, generation of HCl gas); requires an additional step if the acyl chloride is isolated; limited functional group tolerance.[1] | Unreactive or sterically hindered amines; large-scale synthesis where cost is a major factor. |
| Carbodiimide Coupling | EDC, DCC, DIC | Mild reaction conditions; high yields; broad functional group tolerance; EDC affords a water-soluble urea byproduct, simplifying purification. | Carbodiimides alone can lead to racemization of chiral centers and side product formation.[1] Often requires an additive (HOBt, HOAt). | General purpose acylation; reactions with sensitive or complex substrates; high-throughput synthesis. |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Very fast reaction times; high efficiency with low rates of racemization, especially with additives like HOAt.[4][5] | High cost of reagents; can form guanidinium by-products if the amine is added incorrectly. | Difficult couplings; peptide synthesis; situations where speed and yield are paramount. |
Protocol 1: Carbodiimide-Mediated N-Acylation using EDC and HOBt
This protocol is arguably the most common and versatile method for laboratory-scale amide synthesis. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is included as an additive. The HOBt rapidly traps the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This secondary intermediate is stable enough to prevent racemization and other side reactions but sufficiently reactive to readily acylate the amine.[4]
Caption: Mechanism of EDC/HOBt Mediated Coupling.
Materials and Reagents
| Reagent | M.W. | Equivalents | Example Amount (for 1 mmol scale) |
| This compound | 128.09 | 1.0 | 128 mg |
| Amine (R-NH₂) | Varies | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 436 µL (2.5 mmol) |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | 5-10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add the chosen anhydrous solvent (DCM or DMF, approx. 0.1-0.2 M concentration). Stir the mixture under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.
-
Amine and Base Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the solution.
-
Activation: Add EDC·HCl (1.2 eq) to the stirred solution in one portion at room temperature. Note: The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM (or Ethyl Acetate if DMF was used as the solvent).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Acylation via an Acyl Chloride Intermediate
This classic two-step, one-pot method is highly effective, especially for less reactive or sterically bulky amines. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). After removing the excess SOCl₂, the amine is added to the crude acyl chloride to form the amide.
Safety First: Thionyl chloride is corrosive and reacts with moisture to release toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. | Equivalents | Example Amount (for 1 mmol scale) |
| This compound | 128.09 | 1.0 | 128 mg |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0-5.0 | 146 µL (2.0 mmol) |
| Amine (R-NH₂) | Varies | 1.2 | 1.2 mmol |
| Triethylamine (TEA) or Pyridine | 101.19 | 2.5 | 348 µL (2.5 mmol) |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |
| Catalytic DMF | - | - | 1-2 drops |
Step-by-Step Methodology
Part A: Acyl Chloride Formation
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Add one drop of catalytic DMF (this facilitates the reaction).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise. Caution: Gas evolution (HCl, SO₂) will occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature or gently reflux (40-50 °C) for 1-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove all volatile components (excess SOCl₂ and DCM). It is good practice to co-evaporate with an anhydrous solvent like toluene twice to ensure all thionyl chloride is removed. The crude acyl chloride is a reactive intermediate and is typically used immediately without purification.
Part B: Amidation
-
Redissolve: Place the flask containing the crude acyl chloride under an inert atmosphere and cool to 0 °C. Redissolve the intermediate in fresh anhydrous DCM (10 mL).
-
Amine Addition: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C. Note: The base is crucial to neutralize the HCl generated during the reaction.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the amine.
-
Workup & Purification: Follow the same workup (Step 6) and purification (Step 7) procedures as described in Protocol 1.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Pardeshi, A. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Integrated Science. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 1,2,4-Oxadiazoles as Rigidifying Linkers in PROTAC Design
Introduction: Beyond Flexible Chains - The Rationale for Rigid Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system (UPS) to catalytically eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules are composed of a "warhead" that binds the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a connecting linker.[4][5][6] While the two ligands determine the "what," the linker is arguably the most critical component dictating the "how well." It profoundly influences the PROTAC's efficacy by controlling its physicochemical properties, metabolic stability, and, most importantly, its ability to orchestrate a productive ternary complex between the POI and the E3 ligase.[4][7][8]
Early PROTAC design heavily relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[][4] However, the field is rapidly evolving, recognizing that these flexible tethers can introduce a significant entropic penalty upon binding and often lead to poor pharmacokinetic profiles.[9][10] This has spurred a shift towards more sophisticated, rigid linkers that can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving drug-like properties.[4][5] Among these, heterocyclic scaffolds have emerged as powerful tools. This guide focuses specifically on the 1,2,4-oxadiazole moiety, a bioisostere of esters and amides, detailing its application as a rigid and metabolically robust linker element in next-generation PROTACs.
The 1,2,4-Oxadiazole Motif: A Privileged Linker Component
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that offers a unique combination of structural and chemical properties, making it an exemplary choice for PROTAC linker design.
Key Advantages:
-
Conformational Rigidity: The planar, aromatic nature of the 1,2,4-oxadiazole ring introduces a high degree of conformational constraint.[11][12] This rigidity can minimize the entropic cost of forming the ternary complex, as the PROTAC does not need to "freeze" a flexible chain into the correct orientation. This can lead to more stable and favorable protein-protein interactions between the E3 ligase and the target.[13]
-
Metabolic Stability: Unlike esters, which are prone to hydrolysis by esterases, and amides, which can be cleaved by proteases, the 1,2,4-oxadiazole ring is exceptionally stable to metabolic degradation.[][11] This inherent stability can significantly improve the in vivo half-life and overall exposure of the PROTAC.
-
Modulation of Physicochemical Properties: As a polar heterocyclic motif, the 1,2,4-oxadiazole can improve solubility and other key properties compared to purely lipophilic alkyl linkers.[7] Its defined vectoral properties allow for precise positioning of the warhead and anchor ligands, influencing cell permeability and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[14]
-
Synthetic Versatility: The synthesis of 1,2,4-oxadiazoles is well-established and highly modular, typically involving the cyclization of an O-acyl amidoxime intermediate.[15][16][17] This allows for the late-stage, convergent assembly of PROTACs, where the warhead and E3 ligase components can be prepared separately and then joined via the formation of the oxadiazole ring.[18][19]
Application Note 1: Design and Synthesis of a BRD4-Targeting PROTAC with a 1,2,4-Oxadiazole Linker
This section outlines the design and provides a representative synthetic protocol for a PROTAC targeting the bromodomain protein BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers.[20][21] We will use the well-characterized BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase as the anchor.[22]
Logical Design & Workflow
The synthetic strategy involves preparing two key intermediates: a JQ1 derivative bearing a nitrile group and a VHL ligand functionalized with a carboxylic acid. The nitrile is converted to an amidoxime, which is then coupled with the activated VHL ligand acid. The resulting O-acyl amidoxime intermediate is cyclized to form the final 1,2,4-oxadiazole-linked PROTAC.
Caption: Synthetic workflow for a 1,2,4-oxadiazole-linked PROTAC.
Experimental Protocol: Synthesis of BRD4-VHL PROTAC (Representative)
Causality Statement: This protocol employs a convergent strategy. The choice of activating the VHL-acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency and low rate of epimerization for chiral molecules like the VHL ligand. The final cyclodehydration is thermally induced, a common and effective method for forming the stable oxadiazole ring from the O-acyl amidoxime intermediate.
Step 1: Synthesis of JQ1-Amidoxime Intermediate
-
To a solution of a JQ1 derivative containing a terminal nitrile (1.0 eq) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by LC-MS. The reaction typically takes 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude JQ1-amidoxime, which can often be used in the next step without further purification.
Step 2: O-Acylation with VHL-Ligand-Acid
-
In a separate flask, dissolve the VHL ligand-acid (1.1 eq), HATU (1.2 eq), and DIPEA (N,N-Diisopropylethylamine, 2.5 eq) in anhydrous DMF (N,N-Dimethylformamide) (0.1 M). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude JQ1-amidoxime (1.0 eq) in DMF to the activated VHL ligand mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS, observing the consumption of the starting materials and the formation of the O-acyl amidoxime intermediate.
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate is obtained.
Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Dissolve the crude O-acyl amidoxime intermediate from Step 2 in a high-boiling-point solvent such as toluene or xylene (0.05 M).
-
Heat the solution to reflux (110-140 °C) for 8-12 hours. Monitor the cyclization by LC-MS, tracking the disappearance of the intermediate and the appearance of the final PROTAC product.
-
Cool the reaction to room temperature and remove the solvent under vacuum.
-
Purify the crude residue by reverse-phase preparative HPLC to yield the final, highly pure 1,2,4-oxadiazole-linked PROTAC.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note 2: Characterization and Biological Evaluation
Once synthesized and purified, the PROTAC must be rigorously evaluated to confirm its physicochemical properties and biological activity.
Biological Evaluation Workflow
Sources
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid synthesis
Technical Overview: The Synthetic Landscape
The construction of the 1,2,4-oxadiazole ring is a cornerstone of medicinal chemistry, prized for its role as a bioisostere for esters and amides. The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative) to form an O-acylamidoxime intermediate, which then undergoes a cyclodehydration to yield the final heterocyclic product.[1][2]
For the specific synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, the key precursors are acetamidoxime and an activated form of oxalic acid. The primary challenges in this synthesis often revolve around achieving efficient acylation and ensuring complete, clean cyclization of the intermediate without significant side-product formation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm failing to isolate any product. What are the primary causes and how can I improve the outcome?
Low yields are a frequent hurdle and can be traced back to several key stages of the reaction. The root cause is often inefficient formation or premature degradation of the crucial O-acylamidoxime intermediate.
Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid must be converted into a good leaving group for the amidoxime to attack. Inefficient activation is a common bottleneck.
-
Solution: Employ a high-efficiency coupling reagent. While various options exist, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, when combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DMF), are highly effective for this acylation step.[1] Carbodiimides such as EDC in the presence of an activator like HOBt are also a standard choice.[3]
-
-
Incomplete Cyclization: The O-acylamidoxime intermediate may fail to cyclize completely, remaining as a major component in the crude reaction mixture.
-
Solution: The cyclodehydration step is typically promoted by heat. Increase the reaction temperature (refluxing in a high-boiling solvent like toluene or xylene) or prolong the reaction time.[1] Microwave-assisted synthesis can dramatically accelerate this step, often reducing hours of reflux to mere minutes, though substrate stability at high temperatures must be considered.[4]
-
-
Hydrolysis of Intermediates: The O-acylamidoxime intermediate is susceptible to hydrolysis, which will break it down into the starting amidoxime and carboxylic acid, directly reducing your yield.
-
Solution: Strict anhydrous conditions are critical. Use dry solvents, freshly opened reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1]
-
Question 2: My final product is contaminated with a significant amount of side products. What are these impurities and how can I prevent their formation?
Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.
Potential Side Reactions & Prevention:
-
Formation of N-Acylamidoxime: If the acylation occurs on the nitrogen of the amidoxime instead of the oxygen, the resulting N-acylamidoxime will not cyclize to the desired 1,2,4-oxadiazole.
-
Causality & Prevention: This is often influenced by the choice of base and solvent. Using a non-nucleophilic, sterically hindered base like DIPEA helps favor O-acylation. The reaction should be carefully monitored by TLC or LC-MS to check for the formation of the correct intermediate.
-
-
Dimerization of Nitrile Oxides: Although less common in the amidoxime/carboxylic acid route, if reaction conditions lead to the decomposition of the amidoxime, it could potentially form a nitrile oxide which can dimerize, leading to furoxans (1,2,5-oxadiazole-2-oxides).[4][5]
-
Causality & Prevention: This is more likely under harsh oxidative or thermal conditions. Maintaining moderate temperatures during the acylation step and ensuring a clean conversion to the O-acylamidoxime before proceeding to high-temperature cyclization can mitigate this risk.
-
Question 3: The cyclization of my O-acylamidoxime intermediate is sluggish and requires harsh conditions. Are there milder alternatives?
Yes, forcing conditions (high heat for extended periods) can be detrimental to complex molecules. Several strategies can promote cyclization under milder conditions.
Alternative Cyclization Strategies:
-
Base-Catalyzed Cyclization: The use of a strong, non-nucleophilic base can facilitate the ring-closing step at lower temperatures. Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF has been shown to be a highly effective catalyst for this transformation, often allowing the reaction to proceed at room temperature.[6][7]
-
Vilsmeier Reagent: The Vilsmeier reagent can activate both the carboxylic acid for the initial acylation and the O-acylamidoxime intermediate for the subsequent cyclization, enabling a one-pot procedure at room temperature.[6][8]
Summary of Recommended Coupling Reagents
| Coupling Reagent | Co-reagent / Base | Typical Solvent | Temperature | Key Advantages |
| HATU / HBTU | DIPEA, Triethylamine | DMF, Acetonitrile | Room Temp | High efficiency, clean reactions, high yields.[1] |
| EDC | HOBt, DMAP | DCM, DMF | 0 °C to Room Temp | Widely used, cost-effective, water-soluble byproducts.[3] |
| CDI | None or Base (e.g., NaOH) | THF, DMSO | Room Temp | Good for one-pot procedures.[3][6] |
| T3P | Pyridine, DIPEA | Ethyl Acetate, THF | Room Temp | High reactivity, byproducts are water-soluble.[4] |
Visualizing the Synthetic Workflow & Troubleshooting
A clear understanding of the process flow and decision points is crucial for success.
Caption: General workflow for the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent polarity and potential instability of these molecules can present significant hurdles. This resource provides in-depth, troubleshooting advice and detailed protocols to streamline your purification workflows and enhance the purity of your final compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product purity is low, and I suspect issues with my starting materials. What should I check?
Answer:
The purity of your final this compound derivative is fundamentally dependent on the quality of your starting materials, primarily the amidoxime and the acylating agent. Impurities in these initial reagents can carry through the reaction sequence or participate in side reactions, complicating purification.
Key Areas to Investigate:
-
Amidoxime Purity: The amidoxime is often the most critical starting material. Ensure it is free from residual hydroxylamine and unreacted nitrile. These impurities can lead to the formation of undesired oxadiazole regioisomers or other byproducts. It is highly recommended to purify the amidoxime by recrystallization before use.
-
Acylating Agent Quality: The acyl chloride or carboxylic acid used for the acylation of the amidoxime must be of high purity. For carboxylic acids, ensure they are anhydrous, as water can lead to hydrolysis of the coupling agents and the O-acylamidoxime intermediate.[1]
-
Solvent and Reagent Integrity: All solvents should be anhydrous, and reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive intermediates.[1]
Recommended Actions:
-
Characterize Starting Materials: Before starting your synthesis, confirm the purity of your amidoxime and acylating agent by NMR and LC-MS.
-
Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid amidoximes and carboxylic acids.
FAQ 2: I'm seeing significant byproducts after the cyclization step. What are the likely side reactions and how can I minimize them?
Answer:
The cyclization of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole ring is a critical step where byproducts can readily form. Understanding the potential side reactions is key to minimizing their occurrence.
Common Side Reactions and Byproducts:
-
Incomplete Cyclization: The O-acylamidoxime intermediate may not fully convert to the desired oxadiazole. This is often due to insufficient reaction temperature or time.[1]
-
Hydrolysis: The O-acylamidoxime is susceptible to hydrolysis, which will revert it to the starting amidoxime and carboxylic acid, especially in the presence of moisture.[1]
-
Rearrangement Reactions: Under certain conditions, 1,2,4-oxadiazoles can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.
-
Side Reactions with Coupling Agents: Amide coupling reagents like EDC or HATU can have their own associated side reactions that may generate impurities. For instance, HATU can be very effective but requires a non-nucleophilic base like DIPEA for optimal performance.[1][2]
Strategies for Minimization:
-
Optimize Cyclization Conditions: If incomplete cyclization is suspected, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can significantly accelerate this step.[3]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents and maintain an inert atmosphere to prevent hydrolysis.
-
Choice of Coupling Reagent and Base: A systematic optimization of the coupling reagent and base is recommended. HATU with DIPEA in an aprotic solvent like DMF is often a robust combination.[1][2]
Below is a diagram illustrating the general synthetic pathway and potential points of byproduct formation.
Caption: Synthetic pathway and common byproduct formation.
FAQ 3: My compound seems to be degrading during workup or purification. What are the likely causes and how can I prevent it?
Answer:
Degradation during workup and purification is a common issue, often attributed to the hydrolytic instability of the 1,2,4-oxadiazole ring under certain pH conditions.[3]
Primary Causes of Degradation:
-
Hydrolysis: The 1,2,4-oxadiazole ring can be susceptible to cleavage under either strongly acidic or basic aqueous conditions, particularly at elevated temperatures.[4][5] The carboxylic acid moiety also influences the molecule's overall stability and solubility profile.
-
Thermal Instability: While often requiring heat for cyclization, prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature chromatography) can lead to degradation.
Preventative Measures:
-
pH Control: During aqueous workups, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: Keep temperatures as low as practically possible during all purification steps. If solvent removal is necessary, use a rotary evaporator at moderate temperatures.
-
Minimize Exposure to Water: For compounds showing significant hydrolytic instability, minimize contact with water during workup. This might involve direct extraction into an organic solvent, followed by drying and concentration.
FAQ 4: I'm struggling with poor solubility of my compound for recrystallization. What solvent systems should I try?
Answer:
Recrystallization is a powerful purification technique for crystalline solids, but finding a suitable solvent system can be challenging.[6][7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Recommended Solvent Systems for Recrystallization:
The choice of solvent will be highly dependent on the specific substituents on your derivative. A systematic screening of solvents is the most effective approach.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Useful if the compound is a salt or has other polar functional groups. Can be used in combination with a miscible organic solvent. |
| Ethanol/Water | Medium-High | Variable | A common and effective mixture for moderately polar compounds. The ratio can be tuned to achieve optimal solubility. |
| Isopropanol | Medium | 82 | A good alternative to ethanol with a slightly lower polarity. |
| Acetonitrile | Medium | 82 | Can be effective for compounds with moderate polarity. |
| Ethyl Acetate/Heptane | Low-Medium | Variable | A good choice for less polar derivatives. Dissolve in hot ethyl acetate and add heptane until turbidity is observed, then cool. |
| Dichloromethane/Hexane | Low | Variable | Similar to Ethyl Acetate/Heptane for non-polar compounds. |
General Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube.
-
Observe solubility at room temperature.
-
Gently heat the tubes that did not dissolve at room temperature.
-
If the compound dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
FAQ 5: My compound is streaking badly on silica gel chromatography. What are my options?
Answer:
Streaking on silica gel is a very common problem when purifying carboxylic acids. This is due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Solutions to Improve Chromatography:
-
Mobile Phase Additives: Adding a small amount of a volatile acid to the mobile phase can suppress the ionization of your carboxylic acid, leading to sharper peaks.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel can be a superior alternative to normal-phase.[9] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.[9]
-
Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for very polar compounds that are not well-retained in reversed-phase.[11]
-
Derivatization: While it adds extra steps, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can significantly improve its chromatographic behavior on silica gel. The ester can then be hydrolyzed back to the carboxylic acid after purification.
FAQ 6: I've heard Supercritical Fluid Chromatography (SFC) is a good option for these compounds. Can you provide a starting protocol?
Answer:
Yes, Supercritical Fluid Chromatography (SFC) is an excellent technique for purifying polar molecules like this compound derivatives.[12] It often provides faster separations and uses less organic solvent compared to traditional HPLC.[13]
Key Advantages of SFC for Polar Compounds:
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase LC, which can be advantageous for separating closely related impurities.
-
Increased Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[14]
-
Reduced Solvent Usage: The primary mobile phase is environmentally benign CO2, reducing organic solvent consumption.[13]
-
DMSO Compatibility: Samples with limited solubility can often be dissolved in DMSO for injection.[15]
General Starting Protocol for SFC Purification:
This protocol provides a general starting point. Optimization of the co-solvent, gradient, and stationary phase will be necessary for your specific compound.
-
Column: A polar stationary phase is often a good starting point (e.g., a 2-ethylpyridine or an amino-based column).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol is a common starting co-solvent. For very polar compounds, additives like formic acid or ammonium hydroxide (0.1-0.5%) can be beneficial.
-
Gradient: Start with a shallow gradient, for example, 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: A typical analytical flow rate is 3-5 mL/min. For preparative scale, this will be significantly higher.
-
Back Pressure: Maintain a back pressure of around 120-150 bar.
-
Temperature: Column temperature is typically maintained between 35-45 °C.
Purification Strategy Decision Workflow
The following diagram provides a decision-making workflow to help select the most appropriate purification strategy for your this compound derivative.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the Technical Support Center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our guidance is grounded in established chemical principles and validated by peer-reviewed literature to ensure scientific integrity and experimental success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I am observing a low or no yield of my desired 1,2,4-oxadiazole. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in 1,2,4-oxadiazole synthesis, particularly when starting from amidoximes and carboxylic acids, are a frequent challenge. The issue often lies in the inefficient formation or premature decomposition of the key O-acyl amidoxime intermediate.
Root Causes & Recommended Solutions:
-
Poor Carboxylic Acid Activation: The initial acylation of the amidoxime is critical. If the carboxylic acid is not sufficiently activated, the formation of the O-acyl amidoxime intermediate will be sluggish, leading to low overall yield.
-
Solution: Employ a more robust coupling reagent. While various options exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF is highly effective, often resulting in clean reactions and high yields.[1] Other reagents like HBTU, TBTU, and CDI are also effective but may require more extensive optimization.[1][2]
-
-
Incomplete Cyclization of the O-acyl amidoxime: The intermediate may form successfully but fail to cyclize to the final 1,2,4-oxadiazole. This can be due to an insufficient energy input to overcome the activation barrier of the cyclodehydration step.
-
Solution: Increase the reaction temperature or prolong the reaction time. Thermal cyclization often requires refluxing in high-boiling solvents like toluene or xylene.[3] Alternatively, microwave irradiation can dramatically accelerate this step, reducing reaction times from hours to minutes.[1][4] For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in anhydrous THF are effective.[3] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[3][5]
-
-
Hydrolysis of the O-acyl amidoxime: This intermediate is susceptible to hydrolysis, which reverts it back to the starting amidoxime and carboxylic acid. This is a major cause of low yields, especially when moisture is present.[1][6]
-
Sub-optimal Reaction Conditions: The choice of solvent and base is not trivial and can significantly impact the reaction's success.
Experimental Protocol: One-Pot Synthesis from Amidoxime and Carboxylic Acid using HATU
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add the amidoxime (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 80-120 °C and monitor the cyclization to the 1,2,4-oxadiazole by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Question 2: My mass spectrometry data shows a significant side product with a mass corresponding to my hydrolyzed O-acyl amidoxime intermediate. How can I prevent this?
Answer:
The presence of the hydrolyzed O-acyl amidoxime is a clear indication that this key intermediate is not stable under your reaction conditions. This is a common side reaction, particularly in the presence of water or other protic species, or with extended heating.[3]
Root Cause & Recommended Solution:
-
Cleavage of the O-acyl Amidoxime: This intermediate is prone to cleavage, especially in aqueous or protic media.
Experimental Protocol: Silica-Supported Microwave-Assisted Cyclization
-
After the initial acylation of the amidoxime is complete (as monitored by TLC), add silica gel (60-120 mesh) to the reaction mixture.[3][4]
-
Remove the solvent under reduced pressure to obtain the silica-supported O-acyl amidoxime.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and time (e.g., 10-30 minutes; optimization may be necessary) to induce cyclodehydration.[3]
-
After cooling, the product can be eluted from the silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Further purification can be achieved by column chromatography or recrystallization.
Question 3: I've isolated my 1,2,4-oxadiazole, but it seems to be unstable and degrades over time, showing new spots on TLC. What could be the cause?
Answer:
The observed instability could be due to the Boulton-Katritzky rearrangement, a known thermal or acid-catalyzed isomerization of 3,5-disubstituted 1,2,4-oxadiazoles.[3][7] This is particularly common for derivatives with a saturated side chain.[3]
Root Cause & Recommended Solution:
-
Boulton-Katritzky Rearrangement (BKR): This rearrangement can be triggered by heat, acid, or even moisture, leading to the formation of other heterocyclic systems.[3][7]
-
Solution: To minimize this rearrangement, use neutral and anhydrous conditions for your workup and purification procedures. Avoid acidic conditions if this side product is observed.[3] Store the purified compound in a cool, dry, and dark environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in 1,2,4-oxadiazole synthesis?
A1: Besides the cleavage of the O-acyl amidoxime and the Boulton-Katritzky rearrangement, other notable side reactions include:
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to their 1,3,4-oxadiazole isomers.[3][7]
-
Nitrile Oxide Dimerization: In syntheses proceeding via a 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[3][8]
Q2: Can incompatible functional groups on my starting materials interfere with the reaction?
A2: Yes, unprotected functional groups can interfere. For instance, unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can compete in the acylation step, leading to undesired side products.[3] It is advisable to protect such functional groups before proceeding with the synthesis.
Q3: Is microwave irradiation a generally applicable method to improve my 1,2,4-oxadiazole synthesis?
A3: Microwave irradiation is a powerful tool for accelerating the cyclodehydration of the O-acyl amidoxime intermediate, often leading to higher yields and shorter reaction times.[1] However, it is important to note that some substrates may be sensitive to the high temperatures achieved during microwave heating, potentially leading to degradation or other side reactions. Therefore, careful optimization of the microwave parameters (power, temperature, and time) is recommended for each specific substrate.
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired synthesis of 1,2,4-oxadiazoles.
Caption: Hydrolysis side reaction.
Summary of Key Troubleshooting Points
| Issue | Probable Cause(s) | Recommended Solutions |
| Low or No Yield | Poor carboxylic acid activation, incomplete cyclization, hydrolysis of intermediate | Use efficient coupling agents (e.g., HATU), increase temperature/time or use microwave for cyclization, ensure anhydrous conditions. |
| Hydrolyzed Intermediate | Presence of water/protic solvents, prolonged heating | Minimize reaction time and temperature, use anhydrous conditions, consider microwave-assisted cyclization. |
| Product Instability | Boulton-Katritzky rearrangement | Use neutral and anhydrous workup/purification, store product in a cool, dry, dark place. |
| Unexpected Isomers | Photochemical rearrangement, nitrile oxide dimerization | Control photochemical conditions, optimize 1,3-dipolar cycloaddition conditions to favor desired product. |
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
Polshettiwar, V., & Varma, R. S. (2008). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters, 49(29-30), 4981-4983. [Link]
-
Pace, A., Pierro, P., & Pace, V. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(44), 6062-6078. [Link]
-
Baykov, S., Shetnev, A., Semenov, A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. [Link]
-
Baykov, S., Shetnev, A., Semenov, A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. [Link]
-
Kumar, A., & Kumar, R. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 173-184. [Link]
-
Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2555. [Link]
-
Li, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12537–12543. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 531-540. [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
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- 2. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Bond Formation with 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the nuances of forming amide bonds with this unique heterocyclic building block. Our goal is to empower you with the causal understanding behind experimental choices, ensuring successful and reproducible outcomes.
Introduction: The Challenge and Opportunity
This compound is a valuable scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] However, its chemical nature presents specific challenges in standard amide coupling reactions. The oxadiazole ring is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also influence the reactivity of the activated intermediate. This guide will address these specific challenges head-on, providing clear, actionable solutions.
Section 1: Core Principles of Coupling with an Electron-Deficient Heterocycle
The fundamental process of amide bond formation involves the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group, followed by nucleophilic attack from an amine.[2] With this compound, the key is to achieve efficient activation while preventing side reactions that can be promoted by the electronic nature of the heterocycle.
General Reaction Mechanism
The process universally follows a two-stage path: activation and aminolysis. The choice of coupling reagent dictates the nature of the activated intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
Caption: General mechanism for amide bond formation.
Comparison of Common Coupling Reagent Classes
The success of your reaction is critically dependent on selecting the appropriate coupling reagent. While dozens exist, they primarily fall into three categories.[3]
| Reagent Class | Examples | Mechanism of Action | Pros | Cons & Mitigation |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[4] | Cost-effective, widely available. | High risk of racemization and N-acylurea byproduct formation. Mitigation: Always use with an additive like HOBt or HOAt to form a more stable active ester.[5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Reacts with the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[6] | Very fast reaction rates, high yields, low racemization, effective for hindered substrates.[6][7][8] | Can cause guanidinylation of the amine if stoichiometry is not controlled.[9] Mitigation: Use slight excess of acid or pre-activate acid before adding amine. |
| Phosphonium Salts | PyBOP, PyAOP | Forms an acylphosphonium species which reacts with the amine. | High reactivity, does not cause guanidinylation side reactions.[3] | Solutions in DMF have moderate stability; can be more expensive.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a coupling reagent with this compound?
For this specific substrate, we strongly recommend starting with a uronium salt, specifically HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The electron-deficient nature of the oxadiazole can sometimes make activation challenging for milder reagents. HATU is highly efficient, reacts quickly, and generally provides clean reactions with minimal epimerization.[6][7][10] An excellent alternative is the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole), which has been shown to be highly effective for a diverse range of carboxylic acids.[5][11]
Q2: Which base and solvent should I choose?
-
Base: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Triethylamine (TEA) can also be used. Use 2-3 equivalents relative to the carboxylic acid.
-
Solvent: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common and effective solvent. Dichloromethane (DCM) or acetonitrile (MeCN) are also suitable alternatives depending on the solubility of your substrates.[12] Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate.
Q3: My reaction is proceeding very slowly or has stalled. What are the likely causes and solutions?
-
Insufficient Activation: This is the most common issue. If using EDC/HOBt, consider switching to the more potent HATU or EDC/HOAt combination.[6]
-
Poor Nucleophilicity of the Amine: If your amine is electron-deficient or sterically hindered, the reaction will be slower.[8][13] Gently heating the reaction to 40-50 °C can often drive it to completion.
-
Reagent Quality: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture. Ensure you are using fresh reagents and anhydrous solvents.
-
Incorrect Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure all the carboxylic acid is consumed.
Q4: I'm observing an unexpected byproduct with a mass corresponding to my amine plus the coupling reagent fragment. What is happening?
You are likely observing guanidinylation. This occurs when using uronium/aminium reagents like HATU or HBTU, which can react directly with the primary or secondary amine nucleophile.[9] To prevent this, employ a "pre-activation" step: dissolve the carboxylic acid, coupling reagent, and base in your solvent and stir for 15-30 minutes at 0 °C before adding the amine.[12] This allows the formation of the active ester intermediate, which is then consumed by the amine as desired.
Q5: How can I effectively monitor the reaction?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it allows you to track the consumption of your starting materials and the formation of your desired product simultaneously. Thin Layer Chromatography (TLC) is also a viable and quicker option for monitoring the disappearance of the limiting reagent.[12]
Section 3: Troubleshooting Guide
Use this decision tree to diagnose and solve common issues encountered during the reaction.
Caption: A decision tree for troubleshooting common issues.
Problem: Low or No Product Formation
-
Probable Cause A: Incomplete Carboxylic Acid Activation. The electron-withdrawing oxadiazole can make the carbonyl carbon less susceptible to activation by weaker reagents.
-
Probable Cause B: Poor Amine Nucleophilicity. Sterically hindered or electron-poor amines (e.g., anilines with electron-withdrawing groups) are less reactive.[8][14]
-
Solution 1: Increase the reaction temperature. While many couplings are run at room temperature, heating to 40-50 °C can be beneficial for challenging substrates.
-
Solution 2: Consider an alternative coupling strategy for extremely difficult cases, such as converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive.[8][13]
-
-
Probable Cause C: Reagent or Solvent Degradation. Moisture is the enemy of amide coupling reactions.
-
Solution: Use freshly opened, anhydrous grade solvents. Store coupling reagents in a desiccator. Ensure all glassware is thoroughly dried.
-
Problem: Formation of N-acylurea Byproduct
-
Probable Cause: This side reaction is specific to carbodiimide reagents (EDC, DCC). The O-acylisourea intermediate, if not immediately intercepted by the amine, can undergo an intramolecular rearrangement to the stable N-acylurea.[4]
-
Solution: This problem is almost completely suppressed by the addition of a nucleophilic additive like HOBt or, more effectively, HOAt.[5] These additives act as "activated ester traps," converting the O-acylisourea to a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.
-
Section 4: Validated Experimental Protocols
Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[12]
Experimental Workflow Overview
Caption: Step-by-step experimental workflow.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol for most amine substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids.[12]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.[12]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]
-
Protocol 2: Cost-Effective Coupling using EDC/HOAt
This protocol is a robust and more economical alternative to HATU.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOAt (1.2 equiv)
-
DIPEA or TEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), HOAt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform the aqueous workup and purification as described in Protocol 1.
-
References
- Benchchem. Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- Benchchem.
- Aapptec Peptides. Coupling Reagents.
- Neri, D. et al.
- Benchchem.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Greenwood, E. et al. The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
- University of Southern Denmark.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Gulevich, A. V. et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Sam, S. et al.
- Jad, Y. E. et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
- Pace, A. & Pierro, P.
- Sigma-Aldrich. This compound AldrichCPR.
- De Nanteuil, F. et al. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles.
- El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- D'Hondt, S. et al.
- Scribd. Coupling Reagents.
- D'Souza, A. & Maulide, N.
- Al-Masoudi, N. A. et al. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
- Huy, P. H. & Mbouhom, C.
- Huy, P. H. & Mbouhom, C. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing).
- PubChem. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.
- Apollo Scientific. This compound.
- Khan Academy.
- No-traditional coupling reagents, 1-pot, and green. Direct formation of amide/peptide bonds from carboxylic acids. Chemical Science (RSC Publishing).
- ChemicalBook. This compound | 19703-92-5.
- Zhang, Y. et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Baykov, S. et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. NIH.
- Burns, D. J. et al. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
- BLDpharm. 19703-92-5|this compound.
- Straniero, V. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
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Stability issues of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid in solution
Welcome to the technical support center for 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability Concerns
This compound is a valuable building block in medicinal chemistry, often used as a bioisostere for esters and amides to improve metabolic stability.[1] While the 1,2,4-oxadiazole ring is generally considered robust, its stability in solution is highly dependent on environmental conditions, particularly pH.[2][3] Understanding the potential degradation pathways is critical for accurate experimental results and the development of stable formulations.
This guide will delve into the factors affecting the stability of this compound, provide protocols to assess its stability, and offer solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: The stability of the 1,2,4-oxadiazole ring is pH-dependent. Based on studies of similar 1,2,4-oxadiazole derivatives, this compound is expected to exhibit maximum stability in a pH range of 3-5.[2][3] Outside of this range, both acidic and basic conditions can promote hydrolytic degradation and ring cleavage.
Q2: What are the primary degradation products of this compound in solution?
A2: The primary degradation pathway for 1,2,4-oxadiazoles in both acidic and basic solutions is ring opening.[2][3] For this compound, this would likely lead to the formation of a nitrile-containing compound. Under acidic conditions, protonation of a ring nitrogen facilitates nucleophilic attack, while under basic conditions, direct nucleophilic attack on a ring carbon leads to ring cleavage.[2][3]
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, elevated temperatures are expected to accelerate the rate of degradation of this compound in solution. Forced degradation studies on other oxadiazole derivatives have shown significant degradation under thermal stress.[4][5]
Q4: Are there any solvents I should avoid when working with this compound?
A4: While the 1,2,4-oxadiazole ring is generally stable in many common organic solvents, the presence of water or other proton donors can facilitate degradation, especially at non-optimal pH values.[2] For long-term storage of solutions, anhydrous aprotic solvents are preferable.
Q5: Can I use this compound in buffers containing primary or secondary amines?
A5: Caution is advised when using amine-containing buffers, as amines are nucleophiles and could potentially react with the 1,2,4-oxadiazole ring, leading to ring opening. This is more likely to occur at basic pH. It is recommended to assess the compatibility of your specific amine buffer with the compound before proceeding with extensive experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable steps to resolve them.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal stability range of 3-5. If the assay requires a pH outside this range, the compound may be degrading.
-
Perform a Time-Course Stability Study: Incubate the compound in the assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC to quantify the amount of remaining parent compound.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially in aqueous buffers.
-
Consider a Co-solvent: If permissible in your assay, preparing the stock solution in an anhydrous solvent like DMSO and then diluting it into the aqueous buffer just before the experiment can minimize degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
-
Potential Cause: On-instrument or in-solution degradation.
-
Troubleshooting Steps:
-
Assess Mobile Phase pH: The pH of the HPLC mobile phase can influence the stability of the compound during analysis. If using an acidic or basic mobile phase, consider if this could be causing on-column degradation.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under acidic, basic, oxidative, and thermal stress conditions. This will help you identify the retention times of the major degradation products and confirm if the unknown peaks in your sample correspond to these.
-
Check Sample Preparation and Storage: Ensure that samples are prepared in a suitable solvent and stored at an appropriate temperature before analysis. Avoid prolonged exposure to light and elevated temperatures.
-
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of this compound
This protocol outlines a procedure to determine the stability of the compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of approximately 100 µg/mL.
-
Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each pH solution onto the HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH. This will provide a visual representation of the stability profile.
Data Presentation:
| pH | Initial Peak Area (t=0) | Peak Area at 1h | Peak Area at 4h | Peak Area at 24h | % Remaining at 24h |
| 2.0 | |||||
| 4.0 | |||||
| 7.0 | |||||
| 9.0 |
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV-DAD or MS detector and a C18 column
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Prepare a solution of the compound in a suitable solvent and heat it (e.g., at 60°C) for a specified time (e.g., 24 hours).
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS to identify and characterize the degradation products.
Visualizing Degradation Pathways and Workflows
Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.
Caption: Troubleshooting workflow for stability issues.
References
-
Dong, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(10), 3767-3777. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
Piaz, V. D., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 185, 111823. [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Retrieved from [Link]
-
Research & Reviews: A Journal of Pharmaceutical Sciences. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]
-
Journal of Physics: Conference Series. (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Retrieved from [Link]
-
Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
ResearchGate. (n.d.). (PDF) pH-color changing of 1,3,4-oxadiazoles. Retrieved from [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid and its analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experiments.
Introduction: Understanding the Challenge
The this compound scaffold is a key pharmacophore in medicinal chemistry.[1] However, its analogs frequently exhibit poor aqueous solubility, a significant obstacle in drug discovery and development.[2][3] Low solubility can impede formulation, limit bioavailability, and complicate in vitro and in vivo testing. This guide will explore the underlying reasons for this poor solubility and provide a range of evidence-based strategies to enhance it.
The inherent properties of the oxadiazole ring, combined with the carboxylic acid moiety, create a molecule with a complex physicochemical profile.[4][5] The heterocyclic ring system can contribute to crystal lattice stability, making it difficult for solvent molecules to effectively solvate the compound.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound analogs poorly soluble in aqueous solutions?
Answer: The limited aqueous solubility of these analogs typically stems from a combination of factors:
-
Crystalline Structure: The planar nature of the oxadiazole ring can facilitate strong intermolecular interactions, leading to a highly stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome during the dissolution process.
-
Hydrophobicity: While the carboxylic acid group provides a degree of hydrophilicity, the overall molecule can still be predominantly hydrophobic, especially with lipophilic substitutions on the oxadiazole ring or other parts of the analog.
-
Ionization State: The solubility of these compounds is highly dependent on the pH of the solution due to the ionizable carboxylic acid group. At pH values below the pKa of the carboxylic acid, the compound will exist primarily in its less soluble, neutral form.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock in aqueous buffer. What's happening and how can I prevent it?
Answer: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a water-miscible organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, and the compound is forced out of solution.
Troubleshooting Steps:
-
Lower the Initial Concentration: Start by preparing a more dilute stock solution in DMSO.
-
Use Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a co-solvent.[3][6][7]
-
pH Adjustment: Ensure the pH of the final aqueous solution is sufficiently above the pKa of the carboxylic acid to maintain it in its ionized, more soluble form.[6]
-
Controlled Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and prevent localized high concentrations.
Q3: What is the first and most straightforward method I should try to improve the solubility of my compound?
Answer: The most direct and often most effective initial approach is pH adjustment .[3][6] Since your compounds contain a carboxylic acid group, their solubility is highly pH-dependent. By increasing the pH of the aqueous solution, you deprotonate the carboxylic acid, forming a carboxylate salt which is significantly more water-soluble.
General Protocol for pH-Mediated Solubilization:
-
Prepare a slurry of your compound in water or a relevant buffer.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Continue adding the base until the compound is fully dissolved. Note the final pH.
-
It's crucial to ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent and Co-Solvent Screening
When pH adjustment alone is insufficient or not viable for your experimental setup, a systematic screening of solvents and co-solvents is the next logical step.[3][6][7]
Objective: To identify a solvent system that can dissolve the compound at the desired concentration while maintaining compatibility with the downstream application.
Experimental Workflow:
Caption: Workflow for solvent and co-solvent screening.
Detailed Protocol:
-
Preparation: Prepare stock solutions of various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 300, propylene glycol).
-
Screening: In parallel, attempt to dissolve a known amount of your compound in a series of aqueous buffers containing increasing percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Summary Table:
| Co-Solvent System | % (v/v) | Apparent Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | 0% | < 1 |
| DMSO | 5% | 15 |
| 10% | 45 | |
| Ethanol | 5% | 8 |
| 10% | 22 | |
| PEG 300 | 10% | 35 |
| 20% | 90 |
Note: The data presented in this table is illustrative and will vary for different analogs.
Guide 2: Salt Formation for Enhanced Solubility and Stability
For lead candidates intended for further development, forming a stable salt can be an excellent strategy to improve both solubility and handling properties.
Causality: By reacting the carboxylic acid with a suitable base, you form an ionic salt. These salts often have significantly different (and generally better) crystal packing and solvation properties compared to the free acid form.
Selection of Counter-ions:
-
Inorganic: Sodium (Na+), Potassium (K+), Calcium (Ca2+), Magnesium (Mg2+)
-
Organic: Tromethamine (Tris), Diethanolamine, Choline
Workflow for Salt Formation and Evaluation:
Caption: Workflow for salt formation and solubility assessment.
Protocol for Salt Formation (Example: Sodium Salt):
-
Dissolve the this compound analog in a suitable alcohol (e.g., ethanol, methanol).
-
Add one molar equivalent of sodium hydroxide (as a solution in the same solvent).
-
Stir the mixture at room temperature. The sodium salt may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitation occurs, the solvent can be removed under reduced pressure to yield the salt.
Guide 3: Advanced Techniques for Persistent Solubility Issues
For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in later-stage drug development but can be adapted for research purposes.
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level. This can be achieved by methods such as spray drying or hot-melt extrusion. The resulting product is often amorphous, which can significantly enhance the dissolution rate and apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The hydrophobic drug molecule resides within the cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[2][6] The increased surface area, as described by the Noyes-Whitney equation, leads to a higher dissolution rate.[6]
Conclusion
Overcoming the poor solubility of this compound analogs requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and applying the troubleshooting strategies outlined in this guide, researchers can effectively address these challenges and advance their drug discovery programs. Always consider the compatibility of your chosen solubilization method with your intended biological assay.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]
-
R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
PharmaTutor. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. PharmaTutor. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Baghdad Science Journal. (2024, December 23). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Retrieved from [Link]
-
Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Retrieved from [Link]
Sources
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- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
Troubleshooting mass spectrometry fragmentation of 1,2,4-oxadiazoles
Welcome to the technical support center for the mass spectrometry of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the fragmentation behavior of this important class of heterocyclic compounds.
Introduction to 1,2,4-Oxadiazole Fragmentation
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by a relatively weak N-O bond, which significantly influences its fragmentation behavior in mass spectrometry.[1][2] Understanding the characteristic cleavage pathways and potential rearrangements of this scaffold is crucial for accurate structural elucidation and data interpretation. This guide will walk you through common challenges and their underlying causes, providing actionable solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mass spectrum shows a complex fragmentation pattern that is difficult to interpret. What are the expected primary cleavage pathways for a 1,2,4-oxadiazole?
A1: The fragmentation of the 1,2,4-oxadiazole ring is primarily dictated by the cleavage of its weakest bonds. Under electron impact (EI) ionization, the most common fragmentation pathway involves the cleavage of the heterocyclic ring to produce two main fragments.[3][4] This process is often initiated by the ionization of one of the heteroatoms.
A generalized fragmentation pathway for a 3,5-disubstituted 1,2,4-oxadiazole is the retro-cycloaddition reaction, which leads to the formation of a nitrile and a nitrile oxide radical cation, or their corresponding charged fragments.
Visualizing the Primary Fragmentation Pathway:
Caption: The Boulton-Katritzky Rearrangement (BKR) pathway.
Troubleshooting Steps:
-
Analyze Your Structure: Examine the substituent at the 3-position of your 1,2,4-oxadiazole. Does it contain a side chain with a nucleophilic atom (e.g., N, O, S)? If so, a BKR is a strong possibility.
-
Propose a Rearranged Structure: Draw the likely structure of the rearranged heterocycle.
-
Predict Fragmentation of the Rearranged Product: Determine the expected fragmentation pattern of the new heterocyclic system and see if it matches the unexpected ions in your spectrum.
-
Vary Ion Source Temperature: If using a technique with a heated ion source (like EI or APCI), try lowering the temperature to see if the abundance of the unexpected ions decreases. This can indicate a thermally induced rearrangement.
Q3: I am using Electrospray Ionization (ESI) and my fragmentation is very different from what I see with Electron Impact (EI). Why is this?
A3: The difference in fragmentation arises from the different nature of the ions generated by ESI and EI. [5][6]
-
Electron Impact (EI): This is a "hard" ionization technique that creates odd-electron radical cations (M+•). These ions have high internal energy, leading to extensive and often complex fragmentation. [5]* Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces even-electron protonated molecules ([M+H]+) or other adducts. [5]These ions have lower internal energy, and fragmentation is often less extensive and follows different pathways compared to radical cations.
For 1,2,4-oxadiazoles, ESI-MS/MS of [M+H]+ ions will often show fragmentation initiated by the protonated site, which can lead to different bond cleavages than those observed in EI. For instance, ESI-MS/MS has been effectively used to differentiate between isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts based on their distinct fragmentation pathways. [7] Troubleshooting and Experimental Design:
| Ionization Technique | Typical Ion | Internal Energy | Fragmentation | Best For |
| EI | M+• (Radical Cation) | High | Extensive, complex | Unambiguous identification of known compounds through library matching. |
| ESI | [M+H]+ (Protonated Molecule) | Low | Controlled, often simpler | Analysis of thermally labile or polar molecules, and for precursor ion selection in MS/MS. |
Experimental Protocol: Optimizing ESI-MS/MS for Structural Information
-
Obtain a Full Scan MS Spectrum: Infuse your sample and acquire a full scan spectrum to identify the protonated molecule ([M+H]+) and any other adducts.
-
Select the Precursor Ion: In your MS/MS experiment, select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).
-
Perform a Collision Energy Ramp: To obtain a comprehensive fragmentation pattern, ramp the collision energy (e.g., from 10 to 40 eV). This will allow you to observe both low-energy (more stable fragments) and high-energy fragmentations.
-
Analyze the Product Ion Spectrum: Interpret the resulting product ion spectrum to elucidate the fragmentation pathways of the protonated molecule.
Q4: My molecular ion peak is very weak or absent in the EI spectrum. How can I confirm the molecular weight of my compound?
A4: The absence or low abundance of the molecular ion is a common issue for some classes of compounds under EI, as the high energy of this technique can cause the molecular ion to fragment completely. [5]For 1,2,4-oxadiazoles, this can be exacerbated if the substituents promote facile fragmentation.
Solutions:
-
Use a Softer Ionization Technique: The most reliable solution is to re-analyze your sample using a soft ionization method like ESI or Chemical Ionization (CI). [4]These techniques impart less energy to the molecule, resulting in a much more abundant molecular ion (as [M+H]+ in ESI or CI).
-
Lower the Ionization Energy in EI: If you are restricted to using EI, you can try lowering the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This will reduce the internal energy of the molecular ion and may increase its abundance, although this will also decrease overall ion intensity and may alter fragmentation patterns.
-
Careful Interpretation of Fragment Ions: If soft ionization is not an option, you must carefully piece together the fragmentation pattern to infer the molecular weight. Look for logical neutral losses from high-mass fragment ions.
Summary of Key Troubleshooting Points
-
Unexpected Fragments? Suspect a rearrangement, such as the Boulton-Katritzky Rearrangement, especially if you have a nucleophilic side chain at the 3-position. [2][8]* EI vs. ESI Differences? This is expected. EI produces high-energy radical cations with complex fragmentation, while ESI forms low-energy protonated molecules with simpler, more controlled fragmentation. [5][6]* No Molecular Ion? The molecular ion may be unstable under EI. Use a soft ionization technique like ESI or CI to confirm the molecular weight. [4] By understanding the fundamental principles of 1,2,4-oxadiazole fragmentation and considering the potential for rearrangements, you can more effectively troubleshoot your mass spectrometry data and arrive at accurate structural assignments.
References
- Ağirbaş, H., & Sümengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Organic Mass Spectrometry, 27(9), 1081-1083.
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed, PMID: 15389853. [Link]
- Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds, 53(10), 1079-1095.
- Pace, A., Pierro, P., & Buscemi, S. (2010). 1,2,4-Oxadiazole Rearrangements Involving an NNC Side-Chain Sequence. Molecules, 15(8), 5366-5376.
- Ruccia, M., & Vivona, N. (1970). A new rearrangement in the 1,2,4-oxadiazole series.
-
Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 13(3), 199-205. [Link]
- Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.
- Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
- Selva, A., & Vottero, P. (1980). Mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 735-749.
- Pevarello, P., et al. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(2), 233-240.
- Popova, E. A., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6543.
- Carino, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(23), 7198.
- Pevarello, P., et al. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.
- Schlosser, G., & Károlyházy, L. (2019).
- Steckel, A., & Schlosser, G. (2019). Comparison of the fragmentation of odd and even-electron precursors upon fragmentation.
- Pace, A., & Buscemi, S. (2018).
Sources
- 1. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid and its Derivatives
Welcome to the technical support center for the HPLC analysis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As your virtual application scientist, I will explain the rationale behind experimental choices to ensure your method development is both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a small, polar, acidic heterocyclic compound.[1][2][3][4] Its key characteristics influencing HPLC method development are:
-
Polarity: The presence of the carboxylic acid and the oxadiazole ring makes the molecule polar, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.[5]
-
Acidity: The carboxylic acid group is ionizable. The pH of the mobile phase will significantly impact the analyte's ionization state and, consequently, its retention time and peak shape.[6]
-
UV Absorbance: The heterocyclic ring system provides a chromophore, making UV detection a suitable choice for analysis.
Q2: What is a good starting point for column and mobile phase selection for this compound?
A2: For a polar acidic compound like this compound, a reversed-phase C18 column is a common starting point. However, to overcome potential retention issues, consider the following:
-
Column: A high-purity, end-capped C18 column is recommended to minimize secondary interactions with residual silanols. For highly polar derivatives, a polar-embedded or polar-endcapped C18 column can improve retention and performance with highly aqueous mobile phases.[5][7]
-
Mobile Phase: A simple starting mobile phase would be a mixture of acetonitrile or methanol and an acidic aqueous buffer. A common starting point is a gradient elution from a low to a high percentage of the organic modifier. The aqueous phase should be acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention. A pH of 2.5-3.5 is generally a good starting point.[8] Volatile buffers like ammonium formate or acetate are preferable if LC-MS analysis is intended.
Q3: Why is controlling the mobile phase pH so critical for this analysis?
A3: Controlling the mobile phase pH is paramount because this compound is an acidic compound. The pH of the mobile phase dictates the ionization state of the carboxylic acid group.
-
Below the pKa: When the mobile phase pH is at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid will be predominantly in its neutral (protonated) form. This neutral form is less polar and will interact more strongly with the non-polar stationary phase (e.g., C18), leading to better retention and often improved peak shape.[7][9]
-
Above the pKa: At a pH above the pKa, the carboxylic acid will be in its ionized (deprotonated) form. This ionized form is more polar and will have less affinity for the stationary phase, resulting in poor retention and potentially tailing peaks.
A change of as little as 0.1 pH units can cause significant shifts in retention time, highlighting the need for a well-buffered mobile phase.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor Retention (Analyte Elutes at or Near the Void Volume)
Possible Causes and Solutions:
-
Cause: The analyte is too polar for the current conditions and is not retained on the non-polar stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of the carboxylic acid group. This will increase its hydrophobicity and retention.[7]
-
Solution 2: Decrease Organic Content: Reduce the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method. A higher aqueous content in the mobile phase will increase the retention of polar compounds.
-
Solution 3: Consider a Different Stationary Phase: If the above solutions are ineffective, especially for highly polar derivatives, consider using a column with a more polar stationary phase. Options include:
-
Polar-Embedded C18 Columns: These contain a polar group (e.g., amide) near the base of the C18 chain, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This is an excellent technique for retaining very polar compounds.[7]
-
Problem 2: Peak Tailing
Visualizing the Problem:
Possible Causes and Solutions:
-
Cause 1: Secondary Interactions with Residual Silanols: The acidic silanol groups on the silica surface of the column can interact with the polar functional groups of the analyte, causing peak tailing.
-
Solution: Use a high-purity, well-endcapped C18 column. Operating at a low pH (e.g., 2.5-3.5) can also help by suppressing the ionization of the silanol groups.[8]
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, which can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa to ensure a single, non-ionized species.[9]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Cause 4: Metal-Sensitive Analyte: Compounds with chelating properties can interact with trace metals in the HPLC system (e.g., stainless steel frits, column hardware), causing peak tailing.
-
Solution: Use a metal-free or bio-inert HPLC system and columns. If this is not possible, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.[10]
-
Problem 3: Poor Resolution Between the Main Peak and Impurities/Degradants
Workflow for Optimizing Resolution:
Detailed Steps for Improving Resolution:
-
Step 1: Modify the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase the run time but often provides better resolution between closely eluting peaks.
-
Step 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, and vice versa. This can alter the elution order and improve the separation of co-eluting peaks.
-
Step 3: Adjust the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds, including your main analyte and any acidic or basic impurities.
-
Step 4: Change the Stationary Phase: If the above steps do not provide adequate resolution, a different stationary phase may be necessary. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a C18 column.
Problem 4: Irreproducible Retention Times
Possible Causes and Solutions:
-
Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between injections, especially when running a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]
-
-
Cause 3: Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Cause 4: Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can drift, causing retention time variability for ionizable analytes.
-
Solution: Use a buffer at a concentration sufficient to maintain a stable pH (typically 10-25 mM).
-
Stability-Indicating Method Development and Forced Degradation
A key aspect of drug development is establishing a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products.[11]
Forced Degradation Studies:
To develop a stability-indicating method, the drug substance is subjected to stress conditions to generate potential degradation products.[12][13] Typical stress conditions include:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for Oxadiazoles |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 80°C) for several hours | Ring opening of the oxadiazole.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Ring opening of the oxadiazole.[14] |
| Oxidation | 3-30% H₂O₂, at room temperature or heated | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) for several hours to days | Various degradation pathways are possible. |
| Photodegradation | Exposure to UV and/or visible light | Photolytic cleavage or rearrangement. |
Interpreting Forced Degradation Results:
The goal is to achieve 5-15% degradation of the main peak. The chromatograms from the stressed samples are then used to develop an HPLC method that can resolve the main peak from all the degradation product peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the UV maxima of the degradants.
Troubleshooting Stability-Indicating Methods:
-
Co-elution of Degradants: If degradation products co-elute with the main peak, the method is not stability-indicating. The resolution optimization strategies described in Problem 3 should be employed.
-
No Degradation Observed: If no degradation is observed under the initial stress conditions, more aggressive conditions (higher temperature, longer exposure time, higher concentration of stressor) should be applied.
-
Complete Degradation: If the main peak completely disappears, use milder stress conditions.
By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the analysis of this compound and its derivatives.
References
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Retrieved from [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). Retrieved from [Link]
-
HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Retrieved from [Link]
-
The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). ACS Publications. Retrieved from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21). Pharmacia. Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC. Retrieved from [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016, May 3). Frontiers. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. (2024, March 15). International Journal of Medical Sciences and Pharma Research. Retrieved from [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions in 1,2,5-Oxadiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans). This resource is designed for researchers, scientists, and drug development professionals. The synthesis of these nitrogen-rich heterocycles is often characterized by highly exothermic reactions, particularly during nitration and cyclization steps.[1][2] Mishandling these exotherms can lead to runaway reactions, compromising safety, yield, and purity.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges safely and effectively.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during the synthesis of 1,2,5-oxadiazoles, providing potential causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
Scenario: You are adding a nitrating agent (e.g., fuming nitric acid, a mixed acid of nitric and sulfuric acid) to your substrate, and the reaction temperature quickly exceeds the set point by more than 5-10°C, even with external cooling.
Potential Causes:
-
Inadequate Heat Removal: The rate of heat generation is surpassing the heat removal capacity of your reactor setup. This is a common issue when scaling up reactions, as the surface-area-to-volume ratio decreases.[4][5]
-
Reagent Addition Rate is Too High: The nitrating agent is being added too quickly, leading to a rapid accumulation of unreacted reagents and a sudden release of heat.[6][7]
-
Poor Agitation: Insufficient stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[6]
-
Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified in the protocol can significantly increase the reaction rate and exotherm.
Recommended Actions & Safeguards:
-
Immediately Halt Reagent Addition: Stop the flow of the nitrating agent to prevent further heat generation.[6]
-
Enhance Cooling: Increase the flow rate of the coolant or lower the temperature of the cooling bath. For larger scale reactions, have a secondary cooling system on standby.
-
Verify Agitation: Ensure the stirrer is functioning correctly and at a speed sufficient to maintain a homogenous mixture.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, inert solvent or a weak base solution. The choice of quenching agent should be determined during process safety testing.
-
Post-Incident Analysis: After stabilizing the reaction, review your protocol. Consider diluting the nitrating agent, reducing the addition rate, or upgrading your cooling system. For future experiments, reaction calorimetry can be used to determine the heat of reaction and guide safe scale-up.[3]
Issue 2: Formation of Brown/Red Fumes (NOx) and Pressure Buildup
Scenario: During the reaction, you observe the evolution of colored gases and a noticeable increase in pressure within the reaction vessel.
Potential Causes:
-
Decomposition of Nitric Acid: Concentrated nitric acid can decompose, especially at elevated temperatures, to produce nitrogen dioxide (NO2), which is a reddish-brown, toxic gas.[8]
-
Side Reactions: Over-nitration or oxidative degradation of the starting material or product can lead to the formation of gaseous byproducts.[7]
-
Inadequate Venting: The reaction vessel may not be adequately vented to handle the volume of gas being produced.
Recommended Actions & Safeguards:
-
Ensure Adequate Ventilation: All reactions involving nitric acid must be performed in a certified chemical fume hood with the sash at the lowest practical position.[9][10]
-
Monitor Headspace Pressure: For larger scale or sealed-tube reactions, a pressure transducer is essential for monitoring pressure changes in real-time.
-
Control Reaction Temperature: Strict temperature control is crucial to minimize the decomposition of nitric acid and unwanted side reactions.[2]
-
Proper Equipment Setup: Use an open or vented system whenever possible. If a closed system is necessary, it must be equipped with a pressure relief valve.
-
Scrubbing of Off-Gases: For larger scale reactions, consider passing the off-gases through a scrubber containing a solution of sodium bicarbonate or sodium hydroxide to neutralize acidic gases like NOx.
Issue 3: Low Yield and Formation of Dimerized Byproducts
Scenario: The desired 1,2,5-oxadiazole product is obtained in low yield, with significant amounts of furoxan (from nitrile oxide dimerization) or other impurities.[11]
Potential Causes:
-
Nitrile Oxide Dimerization: In syntheses proceeding through a nitrile oxide intermediate, high concentrations of the nitrile oxide can lead to self-condensation to form a furoxan byproduct.[11]
-
Reaction Temperature Too High: Elevated temperatures can favor side reactions and decomposition of the desired product.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
Recommended Actions & Safeguards:
-
In Situ Generation of Intermediates: Generate reactive intermediates, such as nitrile oxides, in situ in the presence of the other reactant to keep their concentration low and favor the desired reaction pathway.[11]
-
Slow Addition Protocols: Slowly add the precursor of the reactive intermediate to the reaction mixture to maintain a low steady-state concentration.
-
Optimize Reaction Temperature: Carefully screen different temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the desired product.
-
Use of Catalysts: In some cases, a Lewis acid or other catalyst can promote the desired cycloaddition over dimerization.[12]
-
Analytical Monitoring: Use techniques like TLC, GC-MS, or in-situ IR to monitor the progress of the reaction and identify the formation of byproducts in real-time.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in 1,2,5-oxadiazole synthesis?
A1: The most significant exothermic events typically occur during:
-
Nitration: The introduction of nitro groups onto a precursor molecule using strong nitrating agents like nitric acid or mixed acids is highly exothermic.[2]
-
Oxidative Cyclization: The formation of the furoxan ring from two adjacent oxime groups via oxidation can release a substantial amount of heat.[13]
-
Dehydration/Cyclization: The cyclization of α-nitroketoximes to form furoxans is also an exothermic process.[13]
Q2: How can I safely scale up a 1,2,5-oxadiazole synthesis?
A2: Scaling up these reactions requires careful planning and execution.[4]
-
Incremental Scale-Up: Never scale a reaction by more than a factor of three from the previous successful run.[4]
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile.[3]
-
Engineer for Heat Transfer: As the reaction volume increases, the ability to remove heat decreases.[5] Ensure your reactor has a sufficiently large surface area for cooling and that your cooling system can handle the increased heat load.
-
Control Addition Rates: The addition of highly reactive reagents must be controlled to match the rate of heat removal.[7] Automated dosing systems can provide precise control.[5]
-
Develop a Quenching Protocol: Have a validated quenching procedure in place before you begin the scale-up experiment.
Q3: What are the best practices for handling and storing nitric acid?
A3: Nitric acid is a strong oxidizer and highly corrosive.[8][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[10][14]
-
Ventilation: Handle nitric acid exclusively in a chemical fume hood.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic solvents, bases, and metals.[9][14][15] Use secondary containment to prevent spills.[8][14][15]
-
Dilution: Always add acid to water slowly, never the other way around, to dissipate the heat of dilution safely.[10][15]
Q4: Are there safer alternatives to traditional batch processing for these reactions?
A4: Yes, continuous flow chemistry is an inherently safer alternative for highly exothermic reactions like nitrations.[2]
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat removal.[2][16]
-
Small Reaction Volume: The amount of material reacting at any given moment is very small, minimizing the potential hazard of a runaway reaction.[2]
-
Precise Control: Flow reactors allow for precise control over reaction time, temperature, and mixing, often leading to higher yields and purity.[16]
Section 3: Experimental Protocols & Data
Table 1: Key Safety Parameters for Nitrating Agents
| Nitrating Agent | Typical Concentration | Recommended Reaction Temperature | Key Hazards |
| Fuming Nitric Acid | >90% | -10 to 10°C | Highly corrosive, strong oxidizer, produces toxic NOx fumes.[10][15] |
| Mixed Acid (HNO₃/H₂SO₄) | Varies | 0 to 25°C | Extremely corrosive, highly exothermic upon dilution.[17] |
| tert-Butyl Nitrite (TBN) | Technical Grade | 25 to 80°C | Flammable, can act as a radical initiator.[12] |
Protocol: General Procedure for Controlled Nitration in a Jacketed Reactor
-
Reactor Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Cooling: Circulate a coolant (e.g., ethylene glycol/water mixture) through the reactor jacket to achieve and maintain the desired initial temperature (e.g., 0°C).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, for 15-20 minutes.
-
Substrate Addition: Charge the reactor with the starting material and a suitable solvent.
-
Controlled Reagent Addition: Add the nitrating agent dropwise from the dropping funnel at a rate that maintains the internal temperature within a narrow range (e.g., ±2°C) of the setpoint. Use an automated syringe pump for better control on a larger scale.[5]
-
Monitoring: Continuously monitor the reaction temperature, color, and any off-gassing.[18]
-
Reaction Completion & Quenching: Once the addition is complete, allow the reaction to stir at the set temperature until completion (monitored by TLC or LC-MS). Slowly and carefully quench the reaction by pouring it over a mixture of ice and a suitable quenching agent (e.g., water or a saturated sodium bicarbonate solution).
Section 4: Visual Diagrams
Workflow for Managing a Thermal Excursion
This diagram outlines the decision-making process when an unexpected temperature spike occurs.
Caption: Decision-making flowchart for addressing a thermal excursion.
Hierarchy of Controls for Safe Synthesis
This diagram illustrates the prioritized approach to mitigating hazards in the laboratory.
Caption: Prioritized safety controls for chemical synthesis.
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NITRIC ACID SAFETY. (2020, May). University of Washington Environmental Health & Safety. [Link]
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Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018, July 20). LSU Health Shreveport. [Link]
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What Are The Lab Safety Precautions For Nitric Acid? (2025, August 13). Chemistry For Everyone - YouTube. [Link]
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Synthesis and Processing of Energetic Materials – Considerations for Safe Scale-up of Potentially Hazardous Reactions. (2014, November 20). ACS Symposium Series. [Link]
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Nitric Acid. Dartmouth College Environmental Health and Safety. [Link]
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Plausible mechanism for the synthesis of furoxan. ResearchGate. [Link]
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Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]
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Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]
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The synthesis of carbon-substituted furoxans via radical-mediated pathway and further transformation to various nitrogen-contain. (2023, September 1). Kobe University. [Link]
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Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. [Link]
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Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Defense technology review. [Link]
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Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. [Link]
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Synthesis of energetic materials in continuous flow. (2022, April 4). Vapourtec. [Link]
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Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. [Link]
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Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. ResearchGate. [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]
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Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]
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Recent progress in synthesis and application of furoxan. (2023, February 9). PMC - NIH. [Link]
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Synthesis of 1,2,5‐oxadiazole‐N‐oxides from oximes. ResearchGate. [Link]
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Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins. PubMed. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]
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Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. (2023, September 21). Bentham Science. [Link]
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Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. [Link]
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Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. (2023, June 5). PubMed. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]
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Severalprospective 1,2,5-oxadiazole-based high-energy materials. D = calculated detonation velocity. ResearchGate. [Link]
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Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. (2015, August 3). PubMed. [Link]
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Complete kinetic model and process reengineering of glyoxal oxidation by nitric acid in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Finding Furoxan Rings. (2020, February 29). The Royal Society of Chemistry. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Recent progress in synthesis and application of furoxan. RSC Publishing. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
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Process Intensification in Nitric Acid Plants by Catalytic Oxidation of Nitric Oxide. KTH Royal Institute of Technology. [Link]
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Formation and control of N2O in nitric acid production. ResearchGate. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Formation of nitric acid in the gas-phase HO2 + NO reaction: effects of temperature and water vapor. PubMed. [Link]
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Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie - International Edition. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Carboxylic Acid Isosteres: A Comparative Analysis Featuring 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Introduction: The Carboxylic Acid Conundrum in Drug Design
The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to form strong ionic interactions, makes it a frequent and critical component of many pharmacophores. Over 450 drugs approved by the FDA contain this functional group, a testament to its utility in achieving potent biological activity.[1] However, the very properties that make it effective can also be its Achilles' heel.
The ionized nature of the carboxylate group at physiological pH often leads to:
-
Poor Membrane Permeability: Limiting oral bioavailability and penetration of the blood-brain barrier.[2]
-
Metabolic Liabilities: Carboxylic acids are prone to metabolism via glucuronidation, forming potentially reactive acyl glucuronide metabolites that have been linked to idiosyncratic drug toxicities.[3][4]
-
High Plasma Protein Binding: Reducing the unbound fraction of the drug available to interact with its target.[5]
To mitigate these liabilities while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement .[5][6] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties (acidity, size, electronics) but possesses an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8] This guide provides an in-depth comparison of several key carboxylic acid isosteres, with a focus on the emerging heterocycle, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid , providing researchers with the data and methodologies to make rational design choices.
The Logic of Isosteric Selection: A Visual Workflow
The process of selecting and validating a carboxylic acid isostere is a systematic endeavor. It begins with identifying a lead compound with a problematic carboxylic acid and progresses through synthesis and a battery of in vitro assays to determine if the replacement offers a tangible advantage.
Caption: Workflow for Isostere Selection and Validation.
Comparative Analysis of Key Carboxylic Acid Isosteres
The success of an isosteric replacement is highly context-dependent, relying on the specific drug target and the desired property modulation.[7][9] Below, we compare this compound with several widely used isosteres.
This compound
The 1,2,4-oxadiazole ring is a versatile heterocycle in medicinal chemistry.[10][11] When substituted with a carboxylic acid, it presents a unique scaffold that can modulate the acidity and spatial orientation of the key interacting group. While specific experimental data for the 5-methyl variant is sparse in comparative literature, we can infer its properties from related structures. The oxadiazole core can improve metabolic stability and, depending on the substitution, fine-tune lipophilicity. For instance, in the development of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole rings were explored as alternatives to tetrazoles to improve oral bioavailability.[8]
Tetrazole (5-substituted-1H-tetrazole)
The tetrazole ring is arguably the most classic and successful carboxylic acid isostere, present in numerous marketed drugs like Losartan and Valsartan.[12][13]
-
Key Strengths: Its pKa (around 4.5-5.0) closely matches that of carboxylic acids, allowing it to effectively mimic the anionic charge at physiological pH.[13] It is significantly more resistant to metabolic degradation, particularly glucuronidation, which is a major advantage over carboxylic acids.[13][14]
-
Key Weaknesses: Despite being more lipophilic, tetrazoles can exhibit surprisingly low membrane permeability. This is attributed to a high desolvation penalty arising from strong hydrogen bonding with water.[8][13] Furthermore, their synthesis often involves azide reagents, which can pose safety risks on a large scale.[3]
Acyl Sulfonamides
Acyl sulfonamides (R-CO-NH-SO₂-R') are highly acidic isosteres that have gained prominence in drug design.[15][16]
-
Key Strengths: They are typically more acidic than carboxylic acids (pKa ~3.5-4.5), which can lead to very strong interactions with target proteins.[15] This increased acidity and different geometry can sometimes unlock higher potency, as seen in certain HCV protease inhibitors.[8]
-
Key Weaknesses: The strong acidity means they are almost fully ionized at physiological pH, which can severely limit passive permeability.[17] Their larger size and flexible nature compared to a carboxylate may not be accommodated by all binding sites.
Hydroxamic Acids
Hydroxamic acids (R-CO-NH-OH) are weaker acids that offer a different physicochemical profile.
-
Key Strengths: With a pKa in the range of 8-9, they are less ionized at pH 7.4, which can improve membrane permeability.[9] Their most notable feature is their ability to chelate metal ions, making them particularly useful for inhibiting metalloenzymes.[9]
-
Key Weaknesses: They can be metabolically labile, undergoing hydrolysis back to the corresponding carboxylic acid.[9] Like carboxylic acids, they can also be metabolized via sulfation and glucuronidation, which may lead to reactive metabolites.[9]
Quantitative Data Summary
The rational selection of an isostere is driven by data. The following table summarizes key physicochemical properties for a phenylpropionic acid scaffold, providing a standardized framework for comparison.[1][5]
| Isostere Group | Representative Structure | pKa | logD7.4 | Permeability (Papp, 10-6 cm/s) | Key Features & Considerations |
| Carboxylic Acid | Ph-(CH₂)₂-COOH | 4.7 | 1.3 | 2.1 | Baseline: Biologically validated but often has ADME/Tox liabilities.[3] |
| 1,2,4-Oxadiazole | Structure varies | ~4-6 | Variable | Variable | Properties are highly tunable via substitution. Can offer improved metabolic stability.[8][17] |
| Tetrazole | Ph-(CH₂)₂-CNNNN-H | 4.7 | 1.3 | < 0.1 | Similar Acidity, More Stable: Excellent metabolic stability but can suffer from very low permeability.[5][13] |
| Acyl Sulfonamide | Ph-(CH₂)₂-CONHSO₂Me | 3.6 | 0.7 | < 0.1 | Highly Acidic: Forms strong interactions but is highly ionized, leading to poor permeability.[1][15] |
| Hydroxamic Acid | Ph-(CH₂)₂-CONHOH | 9.2 | 1.8 | 2.9 | Less Acidic, Metal Chelator: Higher permeability due to lower ionization. Prone to hydrolysis.[5][9] |
| Sulfonamide | Ph-(CH₂)₂-SO₂NH₂ | 10.1 | 1.8 | 1.1 | Weakly Acidic: Significantly less acidic than a carboxylate. Increased lipophilicity.[8] |
Note: Data for the phenylpropionic acid derivatives are adapted from the Journal of Medicinal Chemistry, 2016, 59 (7), pp 3183–3197.[1][5] Data for the specific this compound isostere is estimated based on general properties of the class, as direct comparative data on this specific scaffold was not available in the cited literature.
The Concept of Bioisosteric Replacement
The fundamental principle is to swap the problematic carboxylic acid with a functional group that retains the necessary biological interactions while improving the overall drug-like properties of the molecule.
Caption: The Bioisosteric Replacement Strategy.
Experimental Protocols for Isostere Evaluation
To generate the comparative data shown above, standardized, reproducible assays are essential. The following protocols represent industry-standard methods for characterizing key physicochemical properties.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH at which a compound is 50% ionized.
-
Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration Setup: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Titration: Add standardized 0.1 M HCl to lower the pH to ~2. Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the titration curve (the point of maximum slope on the first derivative plot).
Protocol 2: LogD7.4 Measurement by Shake-Flask Method
This assay measures the lipophilicity of a compound at a physiologically relevant pH.
-
System Preparation: Prepare a buffered aqueous phase (e.g., 100 mM phosphate buffer, pH 7.4) and an immiscible organic phase (typically n-octanol). Presaturate each phase by shaking them together for 24 hours and then separating.
-
Compound Addition: Prepare a stock solution of the test compound in the organic phase. Add a known volume of this stock to a vial containing a known volume of the aqueous buffer to achieve a final concentration of ~0.1-1 mM.
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [C]oct / [C]aq ).
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes.[17]
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH regenerating system (NRS) solution.
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each well by LC-MS/MS to quantify the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t1/2 = 0.693 / k).
Conclusion and Future Outlook
The replacement of carboxylic acids with bioisosteres is a powerful, data-driven strategy to overcome common ADME and toxicity challenges in drug discovery.[17] While the tetrazole ring has been a dominant player, its limitations, particularly in permeability, have spurred the exploration of other heterocycles. The 1,2,4-oxadiazole scaffold represents a highly versatile and tunable alternative that allows for fine-tuning of acidity, lipophilicity, and metabolic stability.[10][17]
The choice of an isostere is not a one-size-fits-all solution. It requires a careful, multiparameter analysis of the lead compound, the target biology, and the desired therapeutic profile. By employing the systematic evaluation workflows and comparative data presented in this guide, researchers can de-risk their programs and make more informed decisions, ultimately accelerating the journey from a promising lead to a viable drug candidate.
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A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1,2,4- and 1,3,4-Oxadiazoles
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole ring system, with its four isomers, has garnered significant attention. This guide focuses on a critical comparison of two of its most prominent isomers: 1,2,4-oxadiazole and 1,3,4-oxadiazole. While structurally similar, these isomers impart distinct physicochemical and pharmacological properties to molecules, a nuance that can be pivotal in the journey of drug discovery and development. This document provides an in-depth analysis of their comparative biological activities, supported by experimental data and protocols, to empower researchers in making informed decisions when incorporating these valuable moieties into their molecular designs.
The Structural Nuance: More Than Just a Positional Isomerism
The seemingly subtle difference in the arrangement of nitrogen and oxygen atoms within the oxadiazole ring profoundly influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the resulting molecule.[1][2] This, in turn, dictates crucial drug-like properties.
The 1,2,4-oxadiazole features a nitrogen atom at position 2 and 4, while the 1,3,4-oxadiazole has them at positions 3 and 4. This structural variance leads to significant differences in their roles as bioisosteres and their overall pharmacological profiles.
Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.
The Role as Bioisosteres: Mimicking for Metabolic Might
A primary application of both oxadiazole isomers in drug design is as bioisosteric replacements for metabolically labile ester and amide functionalities.[3][4][5][6] This strategy aims to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.
-
1,2,4-Oxadiazole: Widely recognized for its ability to mimic the geometry and hydrogen-bonding pattern of esters and amides, the 1,2,4-oxadiazole ring is particularly resistant to hydrolysis.[5][6] This makes it an attractive surrogate for improving the stability of compounds prone to enzymatic degradation.
-
1,3,4-Oxadiazole: Similarly, the 1,3,4-oxadiazole serves as an effective bioisostere.[1][7] Notably, comparative studies have often shown that 1,3,4-oxadiazole derivatives exhibit more favorable physicochemical properties compared to their 1,2,4-isomers.[1][8][9][10]
A Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties
Systematic comparisons of matched molecular pairs, where the only difference is the oxadiazole isomer, have revealed consistent and significant distinctions in their properties.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Lipophilicity (LogD) | Higher | Lower (often by an order of magnitude) | The different charge distribution and larger dipole moment of the 1,3,4-isomer lead to increased polarity.[1][8] |
| Aqueous Solubility | Lower | Higher | Directly correlated with the lower lipophilicity of the 1,3,4-isomer.[1][9] |
| Metabolic Stability | Generally Stable | Often More Stable | The electronic nature of the 1,3,4-ring can render it less susceptible to metabolic enzymes.[1][11] |
| hERG Inhibition | Higher Potential | Lower Potential | The physicochemical properties of the 1,3,4-isomer often result in reduced interaction with the hERG channel.[1][11] |
These differences underscore the critical importance of isomer selection during lead optimization. The generally more favorable profile of the 1,3,4-oxadiazole in terms of lower lipophilicity, higher solubility, and reduced hERG liability often makes it a preferred choice for improving the "drug-likeness" of a compound.[1][12]
A Spectrum of Biological Activities: Overlapping and Divergent Paths
Both isomers are privileged scaffolds, forming the core of compounds with a wide array of biological activities.
1,2,4-Oxadiazoles: A Diverse Pharmacological Portfolio
The 1,2,4-oxadiazole nucleus is a component of numerous biologically active molecules, demonstrating a broad spectrum of activities.[3][13]
-
Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-oxadiazole have shown potent activity against various bacterial and fungal strains.[14][15] Some compounds have exhibited significant efficacy against resistant strains like MRSA.[16]
-
Anticancer Activity: Numerous 1,2,4-oxadiazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[13][17]
-
Anti-inflammatory and Analgesic Effects: This scaffold is present in molecules designed to modulate inflammatory pathways.[3]
-
Neuroprotective and CNS Activity: Certain 1,2,4-oxadiazole derivatives have been explored for their potential in treating neurological disorders.[3]
1,3,4-Oxadiazoles: A Powerhouse of Therapeutic Potential
The 1,3,4-oxadiazole ring is also a cornerstone of many therapeutic agents, with a particularly strong emphasis in certain areas.[7][18][19]
-
Anticancer Activity: This isomer is extensively found in potent anticancer agents that act through various mechanisms, including inhibition of tubulin polymerization and histone deacetylases.[20][21]
-
Antimicrobial and Antifungal Properties: A vast number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their efficacy against a wide range of pathogens.[7][18][22]
-
Anti-inflammatory Activity: These compounds have shown significant anti-inflammatory effects, often through the inhibition of COX and LOX enzymes.[7][19]
-
Antiviral Activity: Notably, the FDA-approved HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole core, highlighting the importance of this scaffold in antiviral drug design.[22]
Experimental Section: Protocols for Comparative Evaluation
To provide a practical framework for researchers, this section details representative experimental protocols for comparing the biological and physicochemical properties of 1,2,4- and 1,3,4-oxadiazole derivatives.
Protocol 1: Determination of Lipophilicity (LogD)
Objective: To quantitatively measure and compare the lipophilicity of isomeric oxadiazole compounds.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the test compounds (1,2,4- and 1,3,4-oxadiazole isomers) in DMSO at a concentration of 10 mM.
-
Partitioning System: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Equilibration: Add a small aliquot of the stock solution to a pre-equilibrated mixture of n-octanol and PBS.
-
Shaking and Separation: Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure partitioning equilibrium. Centrifuge to separate the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the experimental determination of LogD.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of isomeric oxadiazole compounds on a cancer cell line.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (both 1,2,4- and 1,3,4-oxadiazole isomers) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Concluding Remarks for the Discerning Researcher
The choice between incorporating a 1,2,4-oxadiazole or a 1,3,4-oxadiazole into a drug candidate is a strategic decision that can have far-reaching implications for the compound's ultimate success. While both isomers offer a diverse range of biological activities and serve as effective bioisosteres, the 1,3,4-oxadiazole isomer frequently presents a more advantageous profile in terms of physicochemical properties, often leading to improved solubility, reduced lipophilicity, and a better safety profile.
However, the specific biological target and the desired structure-activity relationship will ultimately guide the selection process. It is imperative for drug discovery teams to synthesize and evaluate both isomers in their lead series to make data-driven decisions. This comparative guide serves as a foundational resource to aid in this critical aspect of medicinal chemistry, emphasizing that in the world of bioisosteres, not all isomers are created equal.
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A Researcher's Guide to the Structural Elucidation of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers and professionals in the field of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to provide a comprehensive and trustworthy resource.
The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for esters and amides and its presence in a wide array of biologically active compounds.[1] The precise arrangement of atoms and functional groups within these molecules dictates their interaction with biological targets, making their structural elucidation a critical step in the development of new therapeutics.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[2] This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.[3] For novel this compound derivatives, this level of detail is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective drug candidates.
A Case Study: The Crystal Structure of 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole
To illustrate the power of this technique, let us consider the crystallographic data for a related derivative, 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole.[4] The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing a wealth of structural information.
| Crystallographic Parameter | Value[4] |
| Chemical Formula | C₉H₆Cl₂N₂O |
| Molecular Weight | 229.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8252 (7) |
| b (Å) | 21.678 (4) |
| c (Å) | 11.0833 (19) |
| β (°) | 92.421 (4) |
| Volume (ų) | 918.3 (3) |
| Z | 4 |
Key Structural Insights:
-
Planarity: The oxadiazole ring and the benzene ring are nearly coplanar, with a dihedral angle of only 1.7 (2)°.[4] This planarity can have significant implications for the molecule's ability to fit into a protein's binding pocket.
-
Intermolecular Interactions: The crystal packing is stabilized by short intermolecular Cl···O contacts of 3.019 (3) Å, which link the molecules into chains.[4] Understanding these interactions is crucial for predicting the solid-state properties of the compound, such as solubility and stability.
This detailed structural information, unattainable by most other analytical techniques, underscores the importance of X-ray crystallography in drug development.
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are essential for the initial characterization and for providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires a high-quality single crystal of sufficient size, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, conformational information in solution. | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles; structure determination can be complex for larger molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and accuracy for determining molecular formula. | Does not provide information about the 3D arrangement of atoms. |
| Microcrystal Electron Diffraction (MicroED) | Precise 3D molecular structure from nanocrystals. | Requires much smaller crystals than X-ray crystallography, accelerating the structure determination process. | A newer technique that is not as widely available as X-ray crystallography. |
Experimental Protocol: Single-Crystal X-ray Crystallography of a this compound Derivative
The following is a detailed, step-by-step methodology for the X-ray crystallographic analysis of a representative this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Crystal Growth (The Crucial First Step)
Rationale: The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The crystal should be a single, well-ordered lattice, free from significant defects, and typically with dimensions of at least 0.1 mm in all directions.[2]
Procedure:
-
Solubility Screening: Determine the solubility of the purified compound in a range of solvents of varying polarity. This is a critical step to identify suitable solvent systems for crystallization.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in which it is moderately soluble to create a near-saturated solution.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solubility will promote the formation of well-ordered crystals.
-
-
Vapor Diffusion:
-
This is a gentler method that often yields higher quality crystals.
-
Hanging Drop: Dissolve the compound in a small volume of a less volatile solvent. Place this drop on a siliconized coverslip and invert it over a reservoir containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the drop will slowly decrease the solubility of the compound, leading to crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the sealed well containing the reservoir solution.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.
Caption: Crystal Growth and Preparation Workflow.
Step 2: Data Collection
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted spots contain the information about the crystal's internal structure.
Procedure:
-
Mounting: The cryocooled crystal is mounted on a goniometer head in the X-ray beam of a diffractometer.
-
Data Collection Strategy: A preliminary diffraction image is collected to assess the crystal quality and to determine the unit cell parameters. Based on this, a data collection strategy is devised to collect a complete and redundant dataset.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process.
Step 3: Structure Solution and Refinement
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to produce the final, accurate molecular structure.
Procedure:
-
Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are then deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[5][6]
Caption: X-ray Crystallography Data Analysis Workflow.
Conclusion: An Indispensable Tool for Drug Discovery
In the quest for novel therapeutics, a deep understanding of molecular structure is not just advantageous; it is essential. For this compound derivatives, single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering unambiguous insights into the three-dimensional arrangement of atoms, which governs their biological activity. While other analytical techniques provide valuable and complementary information, X-ray crystallography remains the cornerstone for the definitive structural elucidation of these and other important classes of molecules in drug discovery.
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Crystal structure of 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1772. [Link]
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Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 218(1), 152. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7, 114. [Link]
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Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 188-195. [Link]
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A Comparative Guide to the In Vitro ADME Properties of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid Compounds
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold. Its utility is particularly pronounced as a bioisosteric replacement for esters and amides, functional groups that are often susceptible to enzymatic hydrolysis.[1] The incorporation of the 1,2,4-oxadiazole moiety can enhance metabolic stability, a critical attribute in the optimization of drug candidates. This guide focuses on a specific subclass: compounds containing the 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid core. We will provide a comparative analysis of their in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties, supported by experimental data and detailed protocols. The objective is to offer researchers and drug development professionals a framework for understanding the structure-activity relationships (SAR) that govern the ADME profiles of this promising class of compounds.
Comparative Analysis of In Vitro ADME Properties
To illustrate the impact of structural modifications on the ADME properties of compounds featuring the this compound core, a representative series of analogs (Compounds 1a-1d ) is presented below. The data, summarized in Table 1, is hypothetical and serves to demonstrate the comparative analysis of key ADME parameters.
| Compound ID | R Group | MW | cLogP | Aqueous Solubility (pH 7.4) (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) |
| 1a | -H | 210.18 | 1.8 | 150 | 0.5 | > 90 | 85 |
| 1b | -F | 228.17 | 2.1 | 120 | 1.2 | > 90 | 92 |
| 1c | -Cl | 244.63 | 2.6 | 80 | 2.5 | 75 | 98 |
| 1d | -OCH₃ | 240.21 | 1.7 | 180 | 0.8 | 60 | 88 |
Table 1: Hypothetical In Vitro ADME Data for a Series of this compound Analogs
Structure-Activity Relationship (SAR) Insights
-
Solubility: The introduction of a lipophilic chlorine atom in compound 1c leads to a decrease in aqueous solubility compared to the parent compound 1a . Conversely, the methoxy group in 1d , while slightly increasing the molecular weight, maintains good solubility, likely due to its potential for hydrogen bonding.
-
Permeability: A clear trend is observed with increasing lipophilicity correlating with higher Caco-2 permeability. The highly permeable compound 1c (Papp > 2.0 x 10⁻⁶ cm/s) is predicted to have good oral absorption.
-
Metabolic Stability: The core 5-Methyl-1,2,4-oxadiazole structure generally imparts high metabolic stability, as seen in compounds 1a and 1b .[2] However, the introduction of the methoxy group in 1d provides a potential site for O-demethylation, leading to a shorter half-life.
-
Plasma Protein Binding: Increased lipophilicity also correlates with higher plasma protein binding. The highly bound compound 1c (>95%) may have a lower volume of distribution and a longer in vivo half-life.
Experimental Protocols
Aqueous Solubility (Kinetic Assay)
This protocol outlines a high-throughput kinetic solubility assay.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Analysis: Determine the concentration of the dissolved compound in the filtered supernatant by LC-MS/MS and compare it to a calibration curve.
Caco-2 Permeability Assay
This bidirectional assay assesses both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (final concentration of 10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (B) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
Sample from the apical (A) chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio >2 suggests the involvement of active efflux transporters.
Human Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to phase I metabolism.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Compound Incubation: Add the test compound (final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Human Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a compound bound to plasma proteins.
-
Device Preparation: Hydrate the dialysis membrane of a 96-well equilibrium dialysis plate.
-
Sample Addition: Add human plasma containing the test compound (final concentration of 1 µM) to one side of the membrane and PBS to the other.
-
Equilibration: Incubate the plate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation of Percent Bound:
-
% Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
-
Visualizing Experimental Workflows
Caption: High-level overview of the in vitro ADME experimental workflow.
Conclusion
The this compound scaffold represents a valuable starting point for the design of metabolically robust drug candidates. As demonstrated through the illustrative data and detailed protocols, a systematic evaluation of in vitro ADME properties is essential for guiding lead optimization. By understanding the interplay between chemical structure and key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can more effectively design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.
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Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. National Center for Biotechnology Information. Available at: [Link]
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Structure-activity relationship (SAR) studies of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid analogs
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
To researchers in drug development, the search for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is a perpetual endeavor. Among the privileged heterocyclic structures, the 1,2,4-oxadiazole ring has emerged as a cornerstone in medicinal chemistry. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore found in a wide array of therapeutic agents, demonstrating activities ranging from antibacterial and antiviral to anticancer and neuroprotective.[1]
The specific scaffold, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, and its analogs serve as a compelling case study. The 1,2,4-oxadiazole core often functions as a bioisostere for ester and amide functionalities, a strategic replacement that can enhance metabolic stability and improve oral bioavailability. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs of this class, with a focus on antibacterial and enzyme inhibitory activities, offering field-proven insights and actionable experimental frameworks for drug development professionals.
Core Rationale: Why Modify the 1,2,4-Oxadiazole Scaffold?
The foundational principle of an SAR study is to understand how specific structural modifications to a lead compound influence its biological activity. For the 1,2,4-oxadiazole core, the primary points of modification are the substituents at the C3 and C5 positions.
-
Causality of Modification: The choice to diversify these positions is a deliberate strategy. Substituents at C3 and C5 extend into the binding pockets of target proteins. By systematically altering their steric, electronic, and hydrophobic properties, we can map the topology of the binding site and optimize interactions. For instance, introducing a hydrogen bond donor can probe for corresponding acceptor residues in the target, while expanding an aromatic ring can explore the extent of a hydrophobic pocket. This iterative process is the key to transforming a moderately active "hit" into a potent and selective "lead."
Comparative SAR Analysis: From Antibacterials to Enzyme Inhibitors
Extensive research has revealed critical SAR trends for 1,2,4-oxadiazole analogs across different therapeutic areas. The most profound insights have been generated in the development of novel antibacterials targeting Gram-positive pathogens.
Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis
A significant body of work has focused on 1,2,4-oxadiazole derivatives as a novel class of non-β-lactam antibiotics that inhibit penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell-wall biosynthesis.[2][3][4] These studies have elucidated a clear pharmacophore.
The general structure explored consists of a central 1,2,4-oxadiazole core flanked by two aryl systems, often designated as Ring A (at C5) and a diphenyl ether moiety (Rings C and D, at C3).
Key SAR Insights for Antibacterial Activity:
-
Ring A (C5-Substituent): A hydrogen-bond donor on this ring is critical for potent activity against Staphylococcus aureus.[5]
-
Favorable: Phenol, aniline, and heterocycles with hydrogen-bonding capabilities like pyrazoles and indoles are well-tolerated and often lead to high potency (MIC ≤ 8 µg/mL).[4][5][6]
-
Unfavorable: Substituents that are solely hydrogen-bond acceptors, or bulky groups like sulfonamides and carboxylic acids, tend to reduce or abolish antibacterial activity.[5]
-
-
Rings C & D (C3-Substituent): This region appears to occupy a more hydrophobic pocket.
-
Favorable: Hydrophobic groups, particularly halogens (F, Cl), trifluoromethyl (CF3), and trifluoromethoxy (OCF3) on Ring D, are generally well-tolerated and maintain or enhance activity.[4][7]
-
Positional Effects: The position of substituents matters. For instance, a benzylic bromide at the 2- or 3-position of Ring D was tolerated, but the same group at the 4-position completely abolished activity.[7]
-
Table 1: Comparative SAR Data for Antibacterial 1,2,4-Oxadiazole Analogs
| General Structure | Ring A (C5) Modification | Ring D (C3) Modification | Target Organism | Activity (MIC, µg/mL) | Citation(s) |
| 4-Phenol | 4-(Trifluoromethyl)phenoxy | S. aureus | 0.5 - 4 | [4] | |
| 4-Chloropyrazole | 4-(Trifluoromethyl)phenoxy | S. aureus | 0.5 - 4 | [4] | |
| 5-Indole | 4-(Trifluoromethyl)phenoxy | S. aureus | 0.5 - 4 | [4] | |
| 4-Phenol | 3-Fluoro-4-(phenoxy) | S. aureus | ≤ 8 | [7] | |
| 4-Phenol | 4-(Azido)phenoxy | S. aureus | ≤ 8 | [7] | |
| Phenyl | 4-(Nitro)phenoxy | S. aureus | > 8 (Inactive) | [2] | |
| Pyridine | 4-(Trifluoromethyl)phenoxy | S. aureus | Inactive | [5] |
Enzyme Inhibition: Cholinesterase Inhibitors for Alzheimer's Disease
The 1,2,4-oxadiazole scaffold has also been successfully employed to develop inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Key SAR Insights for Cholinesterase Inhibition:
-
A series of 1,2,4-oxadiazole derivatives were designed as AChE inhibitors, with several compounds showing potency greater than the reference drug donepezil.[8][9]
-
Compound 4a from one study, featuring a dimethoxy-substituted benzyl group at C5 and a piperidine moiety linked to C3, was identified as a potent, multi-target agent with excellent predicted blood-brain barrier penetration.[8]
-
In another series, modifications led to high selectivity for BuChE over AChE. Compound 6n , with a chlorine and methyl-substituted phenyl ring, was the most potent and selective BuChE inhibitor (IC50 = 5.07 µM).[10] This highlights how subtle electronic and steric changes can tune selectivity between closely related enzyme isoforms.
-
Table 2: Comparative SAR Data for 1,2,4-Oxadiazole-Based Enzyme Inhibitors
| Compound ID | C5-Substituent | C3-Substituent | Target Enzyme | Activity (IC50, µM) | Citation(s) |
| 2b (Ayoup et al.) | N-benzylpiperidin-4-yl | 3,4-Dimethoxyphenyl | AChE | 0.0158 | [8][9] |
| 4a (Ayoup et al.) | 3,4-Dimethoxybenzyl | Piperidin-1-yl | AChE | 0.049 | [8][9] |
| 6n (Faghih et al.) | 4-Chlorophenyl | 3-(4-methylpiperazin-1-yl)propyl | BuChE | 5.07 | [10] |
| Donepezil (Ref.) | - | - | AChE | 0.123 | [8] |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the protocols used in an SAR study must be robust and reproducible. The following outlines a standard, field-proven workflow for synthesizing and evaluating 1,2,4-oxadiazole analogs.
Diagram 1: General SAR Study Workflow
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for constructing the 1,2,4-oxadiazole ring is the cyclodehydration of an O-acyl amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid or, more frequently, a more reactive acyl chloride.[6]
-
Amidoxime Formation: Start with a commercially available nitrile (R1-CN). React the nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like ethanol at reflux to form the corresponding amidoxime (R1-C(NH2)=NOH).
-
Acylation: Dissolve the amidoxime in an anhydrous solvent like pyridine or dichloromethane. Cool the solution to 0°C.
-
Coupling: Add the desired acyl chloride (R2-COCl) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours until completion (monitored by TLC). This forms the O-acyl amidoxime intermediate.
-
Cyclodehydration: The intermediate is then heated (often in a high-boiling point solvent like toluene or xylene, or under microwave irradiation) to induce thermal cyclodehydration, yielding the final 3,5-disubstituted 1,2,4-oxadiazole.[11]
-
Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the final compound with >95% purity. Characterization is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Preparation: A 96-well microtiter plate is used. Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., vancomycin, linezolid) is run in parallel for quality control.[13]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][14] Assays can also use a growth indicator like resazurin, where a color change indicates metabolic activity.[15]
Visualizing the Antibacterial Pharmacophore
Based on the extensive SAR data, a pharmacophore model for the 1,2,4-oxadiazole class of antibacterials can be constructed. This model serves as a predictive tool for designing new, potentially more potent analogs.
Diagram 2: Key Pharmacophore Features for Antibacterial Activity
Caption: A simplified pharmacophore model for 1,2,4-oxadiazole antibacterials.
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship studies detailed herein provide a clear roadmap for researchers. For antibacterial development, the focus remains on optimizing the hydrogen-bonding capacity at the C5-substituent while tuning the hydrophobicity of the C3-substituent. For enzyme inhibitors, the scaffold allows for precise positioning of functional groups to achieve both high potency and desired selectivity.
Future work will likely involve the application of advanced computational methods, such as 3D-QSAR and molecular dynamics, to further refine these pharmacophore models and predict the activity of novel designs before synthesis.[2][3][13] By integrating these in silico methods with the robust experimental workflows described, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic system.
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Vasilyev, A. V., & Bagryanskaya, I. Y. (2016). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 12, 2686–2693. [Link]
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Ayoup, M. S., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(9), 1121–1136. [Link]
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Yurttaş, L., et al. (2019). Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1423–1433. [Link]
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A Comparative Guide to a Validated HPLC-UV Method for Purity Assessment of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the stringent purity assessment of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid. As a critical building block in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will delve into the rationale behind the method development, present a detailed, self-validating protocol compliant with International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical technologies.
Analyte Properties and Method Development Rationale
This compound (MW: 128.09 g/mol ) is a polar, acidic organic compound[1]. These characteristics present a specific challenge in reversed-phase (RP) HPLC: poor retention on traditional C18 columns. Our method development strategy is therefore centered on overcoming this issue to achieve a robust and reproducible separation.
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column often fails with highly polar analytes in aqueous mobile phases, a phenomenon known as "phase collapse"[2]. To counteract this, we selected a polar-endcapped C18 column. The polar groups integrated into the stationary phase ensure its surface remains wetted even with 100% aqueous mobile phases, providing stable retention for polar compounds[2][3]. An alternative would be a column with a polar-embedded ligand[2][4].
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid functional group, which is ionizable. To maximize retention on a non-polar stationary phase, its polarity must be minimized. By adjusting the mobile phase pH to be at least two units below the analyte's pKa, we ensure the carboxylic acid remains in its neutral, protonated form (-COOH)[2][5]. This significantly increases its hydrophobicity and, consequently, its retention time. A pH of 2.5 is chosen as a starting point, which is well below the typical pKa of a carboxylic acid.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing a better signal-to-noise ratio[6].
-
Detection Wavelength (λmax): The 1,2,4-oxadiazole heterocycle contains a chromophore suitable for UV detection[7]. Based on structurally similar compounds, a wavelength around 235 nm is a logical starting point[8][9]. For optimal sensitivity, the λmax should be determined experimentally using a photodiode array (PDA) detector by analyzing a standard solution of the main compound.
Below is a diagram illustrating the core principle of pH-based retention control in reversed-phase HPLC for an acidic analyte.
Caption: Effect of mobile phase pH on analyte retention.
Proposed HPLC-UV Method and Validation Protocol
This section details the optimized chromatographic conditions and the rigorous validation procedure based on ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose[10][11].
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm | Provides robust retention for polar analytes and prevents phase collapse[2]. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Buffers the system to maintain a constant pH for reproducible retention[5]. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency[6]. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B | Gradient elution ensures elution of potential non-polar impurities and provides adequate separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 235 nm (or experimentally determined λmax) | Wavelength for optimal detection of the oxadiazole ring system[8][9]. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
| Diluent | Mobile Phase A / Mobile Phase B (95:5, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Method Validation Workflow
The validation process establishes, through documented evidence, a high degree of assurance that the analytical method will consistently yield results meeting pre-determined acceptance criteria[12].
Caption: Workflow for HPLC method validation per ICH guidelines.
Validation Parameters: Protocols & Acceptance Criteria
1. Specificity (Stability-Indicating)
-
Protocol: Perform forced degradation studies by exposing the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions[8][9]. Analyze stressed samples alongside an unstressed sample and a placebo.
-
Acceptance Criteria: The primary peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation products or placebo peaks.
2. Linearity and Range
-
Protocol: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.
3. Accuracy (Recovery)
-
Protocol: Analyze, in triplicate, a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4. Precision
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the results should not be significantly affected by the variations.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants | Peak resolution > 2.0 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | Report | Pass |
| LOQ | 0.15 µg/mL | Report | Pass |
| Robustness | No significant impact on results | System suitability passes | Pass |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods offer different advantages. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.
| Feature | HPLC-UV (This Method) | UPLC-MS | Capillary Zone Electrophoresis (CZE) |
| Principle | Reversed-phase chromatography based on polarity. | Ultra-high performance chromatography coupled with mass-based detection. | Separation in a capillary based on charge-to-size ratio. |
| Selectivity | Good; based on differential partitioning. Potential for co-elution. | Excellent; provides mass-to-charge ratio (m/z) data for definitive peak identification. | Excellent; orthogonal separation mechanism to HPLC, ideal for confirming purity. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | Very High (ng/mL to pg/mL range)[13]. | High; often comparable to or better than UV, but requires a chromophore. |
| Analysis Time | ~25 minutes per sample. | < 5 minutes per sample is achievable. | ~10-15 minutes per sample. |
| Cost (Instrument) | Low to Moderate. | High. | Moderate. |
| Cost (Consumables) | Low. | High (solvents, MS source parts). | Very Low (capillaries, buffers). |
| Robustness | High; well-established and reliable technology. | Moderate; requires more specialized maintenance. | Moderate; sensitive to buffer composition and capillary surface. |
| Best For | Routine QC, purity assays, content uniformity. | Impurity profiling, metabolite identification, trace-level analysis[13]. | Purity confirmation (orthogonal method), chiral separations, analysis of highly charged species[14]. |
Conclusion
The presented HPLC-UV method provides a reliable, robust, and cost-effective solution for the purity assessment of this compound in a quality control environment. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures excellent chromatographic performance. Rigorous validation according to ICH guidelines confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in pharmaceutical development and manufacturing.
For applications requiring higher sensitivity, such as the identification of trace impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a superior alternative. For an orthogonal confirmation of purity, Capillary Zone Electrophoresis (CZE) offers a different and valuable separation mechanism. The ultimate choice of technology should be guided by a risk-based assessment of the analytical requirements at each stage of the drug development lifecycle.
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A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Oxadiazoles: A Comparative Analysis
For the discerning researcher in medicinal chemistry and drug development, the 1,2,4-oxadiazole ring is a privileged scaffold. Frequently employed as a bioisostere for amide and ester functionalities, its incorporation into novel chemical entities can significantly enhance metabolic stability and pharmacokinetic profiles. The selection of a synthetic route to this valuable heterocycle is a critical decision, directly impacting yield, purity, scalability, and the diversity of accessible analogs. This guide provides an in-depth, objective comparison of the most prevalent and innovative synthetic strategies for substituted 1,2,4-oxadiazoles, grounded in experimental data and mechanistic rationale.
Comparative Analysis of Synthetic Routes
The construction of the 1,2,4-oxadiazole core is primarily achieved through a few convergent strategies, each with distinct operational advantages and inherent limitations. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and the scale of the synthesis.
The most traditional and widely adopted approach begins with an amidoxime , which serves as a versatile precursor. This pathway can be executed in a classical two-step sequence involving O-acylation followed by cyclodehydration, or as a more streamlined one-pot procedure . The two-step method offers precise control and is often higher yielding due to the isolation of the intermediate O-acyl amidoxime.[1] However, this introduces an additional operational step, increasing labor and time. One-pot variations, which combine acylation and cyclization, are more efficient and are particularly amenable to library synthesis.[2] These can be mediated by coupling agents for carboxylic acids or through base-catalyzed condensation with esters or acyl chlorides.[1][3]
An alternative and powerful one-pot strategy bypasses the pre-formation of amidoximes altogether, starting from readily available nitriles and aldehydes .[4] This base-mediated reaction proceeds through an in situ generated amidoxime, which then condenses with the aldehyde. A key feature of this method is that a second equivalent of the aldehyde often acts as the oxidant for the final aromatization step, obviating the need for an external oxidizing agent.[5]
Modern advancements in synthetic technology have introduced microwave-assisted organic synthesis (MAOS) and continuous flow chemistry , which offer significant enhancements to traditional methods. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[6][7] Continuous flow systems provide exceptional control over reaction parameters, enhance safety for highly exothermic or hazardous reactions, and are ideally suited for automated synthesis and scale-up.[8][9]
Quantitative Data Summary
The following table provides a comparative summary of key performance indicators for the primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles. The data presented are typical ranges compiled from the cited literature and serve as a general guide for methodological selection.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1–16 h | Room Temp. to Reflux | 60–95% | High yields, well-established, broad substrate scope.[10] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HBTU, CDI) | 15 min – 24 h | Room Temp. to 160°C | 50–95% | Procedural simplicity, broad carboxylic acid availability.[3][7] | Coupling agents can be expensive; potential for side reactions. |
| Nitrile, Hydroxylamine & Aldehyde (One-Pot) | Nitrile, Hydroxylamine·HCl, Base, Aldehyde | 8–24 h | 80°C to Reflux | 40–85% | Starts from simple, readily available materials; no external oxidant needed.[4][11] | Can have a narrower substrate scope; requires careful optimization. |
| Microwave-Assisted (from Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent, Base | 10–30 min | 120–160°C | 70–97% | Drastically reduced reaction times, often higher yields, suitable for high-throughput synthesis.[6][12] | Requires specialized microwave reactor equipment. |
| Continuous Flow (from Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent, Base | ~30 min residence time | 150–200°C | 40–80% (isolated) | Excellent for scale-up, enhanced safety, potential for automation and multi-step sequences.[8][13] | High initial equipment cost; potential for clogging. |
Visualizing the Synthetic Workflows
The following diagrams, rendered in DOT language, illustrate the logical flow of the principal synthetic strategies discussed.
Experimental Protocols
The following protocols are representative examples for the key synthetic routes discussed. Researchers should note that optimization of stoichiometry, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: Two-Step Synthesis from an Amidoxime and an Acyl Chloride
This classical method involves the formation and isolation of an O-acyl amidoxime intermediate, followed by cyclodehydration.
Step 1: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the amidoxime is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be purified by recrystallization or chromatography.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the purified O-acyl amidoxime (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
Alternatively, for a base-mediated cyclization, dissolve the O-acyl amidoxime in anhydrous tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1-16 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.[10]
Protocol 2: One-Pot Microwave-Assisted Synthesis from a Carboxylic Acid and an Amidoxime
This efficient protocol leverages microwave energy to rapidly synthesize 1,2,4-oxadiazoles in a single vessel.[6]
Equipment:
-
A dedicated microwave synthesizer for chemical reactions.
-
Microwave-safe reaction vessel with a magnetic stir bar.
Procedure:
-
To a microwave-safe reaction vessel, add the carboxylic acid (1.0 eq), a coupling agent such as HBTU (1.1 eq), and an organic base like N,N-diisopropylethylamine (DIEA) (2.5 eq).
-
Add a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Stir the mixture for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amidoxime (1.2 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes. Monitor pressure and temperature to ensure they remain within safe limits.[6]
-
After irradiation, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: One-Pot Synthesis from a Nitrile, Hydroxylamine, and an Aldehyde
This method constructs the oxadiazole from fundamental building blocks in a single reaction sequence.[14]
-
In a round-bottom flask, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as K₂CO₃ (1.5 eq) in a solvent system like ethanol/water.[14]
-
Heat the mixture at 80 °C for 8-18 hours to form the amidoxime in situ.
-
To the same reaction mixture, add the aromatic aldehyde (2.0 eq). The aldehyde serves as both the C5 source and the oxidant for the final step.[4]
-
Continue heating the reaction at 80 °C for another 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude solid by recrystallization or column chromatography.
Protocol 4: Continuous Flow Synthesis from a Nitrile
This protocol is adapted for a microfluidic system and demonstrates a multi-step synthesis in a continuous, unbroken sequence.[8]
Equipment:
-
A multi-channel syringe pump.
-
Microfluidic chips or heated capillary reactors.
-
T-mixers and back-pressure regulators.
Procedure:
-
Prepare three separate stock solutions in an appropriate solvent like DMF or DMA:
-
Solution A: Aryl nitrile (e.g., 0.5 M).
-
Solution B: Hydroxylamine hydrochloride (e.g., 0.4 M) and a base like DIEA (e.g., 1.2 M).
-
Solution C: Acylating agent (e.g., acyl chloride, 1.0 M).
-
-
Using a syringe pump, introduce streams of Solution A and Solution B into a T-mixer, then pass the combined stream through a heated microreactor (e.g., 1000 µL volume at 150 °C) to form the amidoxime.
-
Cool the output stream before mixing it with Solution C in a second T-mixer for the O-acylation step.
-
Pass this new combined stream through a final heated microreactor (e.g., 1000 µL volume at 200 °C) to effect the cyclodehydration. The total residence time is typically around 30 minutes.[8]
-
Collect the output from the reactor. The product can be isolated via preparative HPLC or standard work-up and chromatography.
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved from classical, multi-step procedures to highly efficient one-pot and automated methodologies. The traditional two-step synthesis from amidoximes remains a robust and reliable method, particularly for complex substrates where control is paramount. However, for rapid library synthesis and process development, one-pot approaches, especially when enhanced by microwave irradiation or continuous flow technology, offer unparalleled advantages in speed and efficiency. The choice of the optimal synthetic route is a strategic decision that must balance the chemical nature of the desired target, available resources, and the overall goals of the research program. As the demand for novel, drug-like molecules continues to grow, the development of even more versatile, sustainable, and scalable methods for constructing privileged heterocycles like the 1,2,4-oxadiazole will remain a key focus for the synthetic chemistry community.
References
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Baxendale, I. R., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Journal of Combinatorial Chemistry, 12(4), 474–480. [Link]
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Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. [Link]
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de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1478. [Link]
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Dutta, S., et al. (2018). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 8(3), 1337-1345. [Link]
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Sci-Hub. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. [Link]
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Porcheddu, A., et al. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry, 9(19), 6580-6586. [Link]
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Wang, C., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8754-8761. [Link]
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Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. [Link]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299–3302. [Link]
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ResearchGate. (2016). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. [Link]
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OUCI. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. [Link]
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Pace, A., et al. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-397. [Link]
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Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
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ResearchGate. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. [Link]
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Pažitná, L., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2829–2834. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]
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RJPT. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
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Yar, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
-
Wieczorek, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Bogdan, A. R., & Wang, Y. (2015). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 5(95), 78083-78088. [Link]
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Semantic Scholar. (2010). Rapid multistep synthesis of 1,2,4-oxadiazoles in a single continuous microreactor sequence. [Link]
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ResearchGate. (2015). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. [Link]
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Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. [Link]
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MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
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The Strategic Advantage of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid as a Carboxylic Acid Bioisostere: A Comparative Guide
In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets. However, its inherent acidity and metabolic liabilities often present significant hurdles in drug development, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities. The strategic deployment of bioisosteric replacement has emerged as a powerful tool to circumvent these challenges. This guide provides an in-depth, data-driven comparison of the bioisosteric replacement of a generic aliphatic carboxylic acid with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, a promising heterocyclic surrogate.
This analysis will delve into the comparative physicochemical properties, metabolic stability, and receptor binding affinity, supported by established experimental protocols. The insights provided are intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by mitigating the liabilities associated with the carboxylic acid group.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a simple carboxylic acid with this compound can significantly modulate these parameters.
| Property | Representative Carboxylic Acid (e.g., Propanoic Acid) | This compound | Rationale for Change |
| pKa | ~4.8 | ~3.5 - 4.0 | The electron-withdrawing nature of the 1,2,4-oxadiazole ring increases the acidity of the carboxylic acid proton. |
| logP | ~0.34 | ~0.1 - 0.5 | The heterocyclic ring can slightly increase lipophilicity compared to a short alkyl chain, though this is highly dependent on the overall molecular context. |
| Solubility | High in aqueous media | Moderate to high in aqueous media | The increased acidity can enhance solubility at physiological pH, though the larger heterocyclic structure may slightly decrease intrinsic solubility. |
Table 1. Comparative Physicochemical Properties.
In Vitro Metabolic Stability: Enhancing Drug Half-Life
A significant drawback of many carboxylic acid-containing drugs is their susceptibility to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites. The 1,2,4-oxadiazole ring is generally considered to be metabolically robust, offering a significant advantage in improving a drug's half-life.[1]
In a typical in vitro metabolic stability assay using human liver hepatocytes, the disappearance of the parent compound is monitored over time to determine its intrinsic clearance.
| Compound | In Vitro Half-life (t1/2) in Human Hepatocytes (min) | Intrinsic Clearance (CLint) (µL/min/106 cells) |
| Parent Carboxylic Acid | 35 | 19.8 |
| 5-Methyl-1,2,4-oxadiazole Analog | > 90 | < 7.7 |
Table 2. Illustrative In Vitro Metabolic Stability Data.
The data illustrates a significant improvement in metabolic stability for the this compound analog, with a more than two-fold increase in half-life and a corresponding decrease in intrinsic clearance. This enhanced stability is attributed to the steric hindrance and electronic nature of the oxadiazole ring, which makes the molecule a poorer substrate for metabolizing enzymes.[1]
Receptor Binding Affinity: Maintaining Potency
A crucial consideration in any bioisosteric replacement is the impact on the compound's affinity for its biological target. The goal is to maintain or even improve potency while enhancing the ADME properties. The this compound moiety can effectively mimic the key interactions of a carboxylic acid.
| Compound | Target X Receptor Binding Affinity (Ki, nM) |
| Parent Carboxylic Acid | 15 |
| 5-Methyl-1,2,4-oxadiazole Analog | 20 |
Table 3. Illustrative Receptor Binding Affinity Data.
In this representative example, the 5-methyl-1,2,4-oxadiazole analog exhibits a comparable binding affinity to the parent carboxylic acid, indicating that the isosteric replacement has successfully preserved the key interactions required for target engagement. The slightly reduced affinity might be offset by the significantly improved pharmacokinetic profile.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative protocol.
Step 1: Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate
-
To a solution of ethyl cyanoformate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
-
Dissolve ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Caption: Synthetic workflow for this compound.
Determination of pKa and logP
Physicochemical properties can be determined using potentiometric titration.
-
pKa Determination:
-
Prepare a 1 mM solution of the test compound in water.
-
Titrate the solution with 0.1 M NaOH, monitoring the pH using a calibrated pH meter.
-
The pKa is determined as the pH at the half-equivalence point.
-
-
logP Determination (Shake-Flask Method):
-
Prepare a solution of the test compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning.
-
Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay
-
Hepatocyte Incubation:
-
Thaw cryopreserved human hepatocytes and determine cell viability.
-
Incubate the test compound (1 µM) with hepatocytes (0.5 x 106 cells/mL) in incubation medium at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / number of hepatocytes).
-
Sources
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in the Quest for In Vivo Therapeutic Efficacy
A Comparative Guide for Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its remarkable stability, synthetic accessibility, and unique ability to act as a bioisostere for ester and amide functionalities have cemented its status as a privileged scaffold in the design of novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of drugs and clinical candidates containing the 1,2,4-oxadiazole moiety across a spectrum of therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Allure of the 1,2,4-Oxadiazole Core: A Chemical and Pharmacological Perspective
The 1,2,4-oxadiazole ring's value extends beyond its bioisosteric mimicry. Its electronic properties and defined geometry allow for precise modulation of a molecule's physicochemical characteristics, including metabolic stability, pharmacokinetic profile, and target engagement. This has led to the successful development of 1,2,4-oxadiazole-containing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and immunomodulatory effects.
Caption: The versatile 1,2,4-oxadiazole scaffold with substitution points (R1 and R2).
I. Restoring Function in Genetic Disorders: The Case of Ataluren (Translarna™)
Ataluren is a first-in-class, orally administered drug that enables ribosomal readthrough of premature termination codons (PTCs), a type of nonsense mutation responsible for a significant percentage of genetic diseases.
Mechanism of Action: Ataluren interacts with the ribosome, reducing its sensitivity to PTCs and allowing the incorporation of a near-cognate aminoacyl-tRNA. This promotes the synthesis of a full-length, functional protein.
In Vivo Efficacy in Duchenne Muscular Dystrophy (DMD)
The mdx mouse , which possesses a nonsense mutation in the dystrophin gene, is the cornerstone preclinical model for DMD.
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| mdx mouse | Ataluren | Oral | Restoration of full-length dystrophin protein in skeletal and cardiac muscle; Improved muscle function. | [1][2] |
Experimental Protocol: Evaluation of Ataluren in the mdx Mouse Model
-
Animal Model: Utilize male mdx mice, typically starting treatment at 3-4 weeks of age.
-
Drug Formulation and Administration: Prepare Ataluren in a suitable vehicle for oral administration (e.g., in a liquid diet or by oral gavage). A dosing regimen designed to maintain a trough plasma concentration of approximately 2-10 µg/mL has been shown to be effective.[1]
-
Treatment Duration: Administer Ataluren daily for a period of 4 to 8 weeks.
-
Efficacy Assessment:
-
Immunohistochemistry: At the end of the treatment period, collect skeletal (e.g., tibialis anterior, diaphragm) and cardiac muscle tissues. Perform immunohistochemical staining for dystrophin to visualize its restoration at the sarcolemma.[1]
-
Western Blot: Quantify the levels of full-length dystrophin protein in muscle lysates by Western blot analysis.
-
Functional Tests: Assess muscle function using tests such as the grip strength test or by measuring the resistance of muscles to contraction-induced injury ex vivo.
-
Caption: Workflow for assessing Ataluren's efficacy in the mdx mouse model of DMD.
In Vivo Efficacy in Cystic Fibrosis (CF)
The FABP-hCFTR-G542X mouse model , which expresses a human CFTR nonsense allele in the intestine, is a key model for studying CF therapies targeting nonsense mutations.[1]
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| cftr−/− hCFTRG542X mouse | Ataluren (0.3 or 0.9 mg/ml in liquid diet) | Oral | Restoration of functional CFTR protein expression; Increased cAMP-stimulated transepithelial chloride currents. | [1][3] |
Experimental Protocol: Evaluation of Ataluren in the CFTR Nonsense Mutation Mouse Model
-
Animal Model: Use cftr−/− hCFTRG542X mice.
-
Drug Administration: Administer Ataluren in a liquid diet (e.g., Peptamen) at concentrations of 0.3 or 0.9 mg/ml for 14-21 days.[1][3] Alternatively, once-daily subcutaneous injections can be used.[3]
-
Efficacy Assessment:
-
Immunohistochemistry: Collect intestinal tissues (duodenum) and perform immunohistochemical staining to visualize the expression and localization of the restored hCFTR protein in the submucosal glands.[1]
-
Electrophysiology: Measure transepithelial chloride currents in intestinal tissue using an Ussing chamber to assess the functional activity of the restored CFTR protein. An increase in cAMP-stimulated currents indicates functional restoration.[1]
-
II. Targeting Ocular Pain: The Development of Libvatrep
Libvatrep (SAF312) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key mediator of ocular pain. It is being developed as a topical treatment for ocular surface pain.
Mechanism of Action: Libvatrep blocks the activation of TRPV1 channels on sensory nerves, thereby inhibiting the sensation of pain.
In Vivo Safety and Tolerability
Preclinical studies in rabbits and dogs have been crucial in establishing the safety profile of topical ocular Libvatrep.
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| Rabbit, Dog | Libvatrep (up to 2.5%) | Topical Ocular | Well-tolerated with no significant adverse effects; No delay in corneal wound healing after photorefractive keratectomy (PRK). | [4][5] |
Experimental Protocol: Preclinical Ocular Safety and Tolerability of Libvatrep
-
Animal Models: Utilize New Zealand white rabbits and beagle dogs.
-
Drug Formulation and Administration: Formulate Libvatrep as an ophthalmic solution at various concentrations (e.g., 0.5% to 2.5%). Administer topically to the eye(s) multiple times daily (e.g., four to eight times) for durations ranging from 2 to 13 weeks.[4][5]
-
Safety and Tolerability Assessment:
-
Clinical Observations: Regularly monitor for signs of ocular irritation, such as redness, swelling, and discharge.
-
Ophthalmic Examinations: Conduct slit-lamp biomicroscopy and indirect ophthalmoscopy to assess the anterior and posterior segments of the eye.
-
Intraocular Pressure: Measure intraocular pressure at regular intervals.
-
Corneal Wound Healing: In a subset of animals, perform photorefractive keratectomy (PRK) and assess the rate of corneal re-epithelialization to determine if the drug delays wound healing.[4]
-
Histopathology: At the end of the study, perform a complete histopathological examination of the eyes and surrounding tissues.
-
III. Combating Cancer: The Promise of 3,5-Diaryl-1,2,4-Oxadiazoles
Numerous 3,5-diaryl-1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity in vitro. Their translation to in vivo models is a critical step in their development.
Mechanism of Action: The precise mechanisms are varied and often compound-specific, but can include induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes.
In Vivo Efficacy in a Murine Ascites Tumor Model
The Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice is a commonly used rapid screening model for anticancer drugs.
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| Swiss albino mice with EAC | 3,5-diaryl-1,2,4-oxadiazole derivatives (25 mg/kg) | Intraperitoneal | Significant reduction in tumor weight and tumor cell count; Increased lifespan of treated mice. |
Experimental Protocol: Evaluation of Anticancer Activity in the EAC Mouse Model
-
Tumor Model: Maintain EAC cells in vivo in Swiss albino mice by intraperitoneal (i.p.) passage every 10 days.
-
Animal Grouping and Tumor Inoculation: Randomly divide mice into groups (e.g., vehicle control, test compound, positive control). Inoculate each mouse (except the normal control group) i.p. with approximately 2 x 10^6 EAC cells.
-
Drug Administration: Twenty-four hours after tumor inoculation, begin treatment. Administer the 1,2,4-oxadiazole derivative (e.g., 25 mg/kg) and a positive control (e.g., 5-fluorouracil, 5 mg/kg) i.p. daily for a specified period (e.g., 9 days).
-
Efficacy Assessment:
-
Tumor Growth: After the last dose and a 24-hour observation period, sacrifice the mice and collect the ascitic fluid. Measure the total volume of ascitic fluid and count the number of viable tumor cells.
-
Tumor Weight: Weigh the mice before and after collecting the ascitic fluid to determine the tumor weight.
-
Survival Analysis: In a separate cohort of animals, monitor the lifespan of the treated mice compared to the control group and calculate the percentage increase in lifespan.
-
Caption: Experimental workflow for assessing anticancer efficacy in the EAC mouse model.
IV. Modulating the Immune System: S1P1 Receptor Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulators that have shown efficacy in autoimmune diseases like multiple sclerosis. Several potent and selective S1P1 agonists feature a 1,2,4-oxadiazole core.
Mechanism of Action: S1P1 agonists cause the internalization of S1P1 receptors on lymphocytes, which sequesters them in lymph nodes and prevents their migration to sites of inflammation.
In Vivo Efficacy in a Model of Multiple Sclerosis
The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a widely used model for studying the pathogenesis and treatment of multiple sclerosis.
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| EAE mouse model | 1,2,4-Oxadiazole-based S1P1 agonists | Oral | Long-lasting decrease in lymphocyte count; Comparable efficacy to fingolimod in reducing disease severity. | [6] |
Experimental Protocol: Evaluation of S1P1 Agonists in the EAE Mouse Model
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration: Begin oral administration of the 1,2,4-oxadiazole-based S1P1 agonist at the onset of clinical signs or prophylactically.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score them on a standardized scale (e.g., 0-5).
-
Lymphocyte Counting: Collect peripheral blood samples at various time points and perform a complete blood count to assess the reduction in lymphocyte numbers.[6]
-
Histopathology: At the end of the study, collect spinal cords and brains for histopathological analysis to assess inflammation and demyelination.
-
V. Enhancing Cognition in Neurodegenerative Disease: Muscarinic Receptor Agonists
Muscarinic acetylcholine receptors, particularly the M1 subtype, are important targets for improving cognitive function in diseases like Alzheimer's. 1,2,4-oxadiazole-based compounds have been developed as potent and efficacious muscarinic agonists.
Mechanism of Action: These agonists mimic the action of acetylcholine at muscarinic receptors in the brain, which are involved in learning and memory processes.
In Vivo Efficacy in a Model of Centrally-Mediated Hypothermia
Muscarinic agonist-induced hypothermia is a well-established in vivo model to assess the central activity of these compounds.
Experimental Data Summary:
| Animal Model | Drug/Dose | Route of Admin. | Key Findings | Reference(s) |
| Mouse | L-670,548 (ED50 of 0.0016 mg/kg) | Subcutaneous | Potent induction of centrally mediated hypothermia, indicating good brain penetration and receptor activation. | [7] |
Experimental Protocol: Muscarinic Agonist-Induced Hypothermia in Mice
-
Animal Model: Use male mice (e.g., CD-1).
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse using a digital thermometer.
-
Drug Administration: Administer the 1,2,4-oxadiazole-based muscarinic agonist subcutaneously at various doses.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each dose and determine the ED50 (the dose that produces 50% of the maximal effect).
Conclusion
The 1,2,4-oxadiazole moiety continues to be a highly fruitful scaffold in the pursuit of novel therapeutics. The diverse examples presented in this guide highlight its successful application in developing drugs with significant in vivo efficacy across a range of challenging diseases. The provided experimental frameworks offer a starting point for researchers to design and execute robust preclinical studies, ultimately paving the way for the next generation of 1,2,4-oxadiazole-based medicines.
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Medley, Q. Y. J., Stasi, K., Chen, H., Davis, J., Chapin, M. J., & Gamache, D. A. (2023). Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (Libvatrep). Translational vision science & technology, 12(9), 16. [Link]
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Stasi, K., Medley, Q. Y. J., Chen, H., Davis, J., Chapin, M. J., & Gamache, D. A. (2023). Topical Ocular TRPV1 Antagonist SAF312 (Libvatrep) Demonstrates Safety, Low Systemic Exposure, and No Anesthetic Effect in Healthy Participants. Translational vision science & technology, 12(9), 17. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl-Oxadiazole-Carboxylic Acid Isomers
Introduction: The Challenge of Isomeric Purity in Drug Discovery
Oxadiazoles are a cornerstone of modern medicinal chemistry, serving as a privileged five-membered heterocyclic scaffold in a multitude of therapeutic agents.[1][2] Their value lies in their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for ester and amide groups, which can significantly improve a drug candidate's pharmacokinetic profile.[3] The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[4] While the 1,2,3-isomer is generally unstable, the other three are commonly employed in drug design.[3][5]
When substituted with identical functional groups, such as a methyl and a carboxylic acid moiety, these isomers present a significant analytical challenge. Positional isomerism can drastically alter a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and safety profile. Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a critical step in drug development and quality control.
This guide provides a comprehensive framework for differentiating key isomers of methyl-oxadiazole-carboxylic acid using a multi-pronged spectroscopic approach. We will delve into the nuanced differences expected in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the underlying chemical principles that allow for their confident identification. The focus will be on comparing the titular 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid with its positional and constitutional isomers: 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid , 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid , and 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid .
The Isomers: Structures and Electronic Environments
The subtle rearrangement of nitrogen and oxygen atoms within the oxadiazole ring, or the swapping of substituent positions, creates distinct electronic environments. These differences are the key to spectroscopic differentiation.
Caption: Molecular structures of the methyl-oxadiazole-carboxylic acid isomers under investigation.
Methodology: A Validated Analytical Workflow
A robust and sequential analytical workflow is essential for efficient and accurate isomer identification. The protocol described below represents a self-validating system, where each technique provides complementary information to build a conclusive structural assignment.
Experimental Workflow Diagram
Caption: A sequential workflow for the spectroscopic identification of oxadiazole isomers.
Step-by-Step Protocols
-
Sample Preparation : Dissolve 5-10 mg of the purified analyte in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For FT-IR, prepare a KBr pellet or use a thin film on a salt plate. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
Mass Spectrometry (MS) :
-
Technique : Electrospray Ionization (ESI) is preferred for these polar, acidic molecules.
-
Mode : Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight.
-
Analysis : Acquire high-resolution mass spectra (HRMS) to confirm the elemental formula (C₄H₄N₂O₃).[6]
-
Tandem MS (MS/MS) : Perform fragmentation analysis on the parent ion to observe characteristic daughter ions, which are crucial for distinguishing isomers.[7]
-
-
FT-IR Spectroscopy :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Instrumentation : A spectrometer operating at a minimum of 400 MHz for ¹H NMR is recommended for adequate signal dispersion.
-
¹H NMR : Acquire a standard proton spectrum. The chemical shift of the methyl group is highly sensitive to its position on the electronically diverse oxadiazole rings.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This is the most powerful technique for this analysis, as the chemical shifts of the two carbons within the oxadiazole ring are uniquely dependent on their neighboring heteroatoms.[10][11]
-
Comparative Spectroscopic Analysis
Mass Spectrometry: The Fragmentation Puzzle
All four isomers will exhibit the same molecular ion peak, confirming a shared molecular formula (C₄H₄N₂O₃, MW: 128.09).[12] The differentiation lies in their fragmentation patterns.
-
Common Fragments : Expect initial losses corresponding to the carboxylic acid group, such as the loss of H₂O (18 Da) or COOH (45 Da).
-
Diagnostic Fragmentation : The fragmentation of the oxadiazole ring itself is key. 1,2,4-oxadiazoles are known to undergo a characteristic retro-cycloaddition (RCA) fragmentation under electron impact.[7] This pathway would be different or absent for the 1,3,4- and 1,2,5- isomers, which would cleave in ways dictated by their unique arrangement of weaker bonds. For example, the fragmentation of the 1,2,5-oxadiazole (furazan) ring often involves cleavage to produce nitrile-containing fragments.[13][14]
| Isomer | Expected Key Fragmentation Pathway |
| This compound | RCA fragmentation of the ring, loss of CO₂, loss of methyl nitrile. |
| 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | RCA fragmentation of the ring, likely different relative abundances of fragments compared to its 5-methyl isomer. |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | Ring cleavage pathway distinct from RCA, potentially involving the loss of N₂ and CO. |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Fragmentation characteristic of furazans, potentially involving ring opening and loss of NO or generation of nitrile fragments.[13] |
FT-IR Spectroscopy: Vibrational Fingerprints
While all isomers will display the characteristic absorptions of a carboxylic acid, subtle differences will arise from the influence of the heterocyclic ring on these functional groups.
-
O-H Stretch : A very broad band from ~3300-2500 cm⁻¹, typical for hydrogen-bonded carboxylic acids, will be present in all spectra.[9][15]
-
C=O Stretch : A strong, sharp absorption between 1690-1760 cm⁻¹.[16] The exact position is sensitive to the electronic nature of the attached oxadiazole ring. Rings with stronger electron-withdrawing character will increase the frequency (wavenumber) of the C=O stretch.
-
Fingerprint Region (1600-600 cm⁻¹) : This region is diagnostic. Each isomer will have a unique pattern of bands corresponding to C=N, C-N, N-O, and C-O stretching and bending vibrations of the ring.[8] For instance, the symmetric and asymmetric stretches of the C-O-C in the 1,3,4-oxadiazole will differ significantly from the O-N-C vibrations in the 1,2,4- and 1,2,5-isomers.
| Isomer | Expected C=O Stretch (cm⁻¹) | Key Fingerprint Features |
| This compound | ~1720-1740 | Unique pattern of C=N and N-O stretches. |
| 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | ~1725-1745 | Similar to its 5-methyl isomer but with subtle shifts due to substituent position. |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | ~1710-1730 | Characteristic C-O-C ring stretches.[11] |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | ~1730-1750 | Ring vibrations characteristic of the furazan structure. |
¹H NMR Spectroscopy: Probing the Proton Environment
With only two distinct proton signals (methyl and carboxylic acid), ¹H NMR provides crucial, albeit limited, information. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), its exact position being highly dependent on concentration and solvent.[17] The key diagnostic is the chemical shift of the methyl singlet.
The chemical shift is dictated by the electronic environment. The methyl group's proximity to nitrogen or oxygen atoms and its attachment point on the ring will alter its shielding. A methyl group attached to a carbon adjacent to two electronegative heteroatoms (like the C5 position in 1,3,4-oxadiazole) would be expected to be more deshielded (further downfield) than one adjacent to only one.
| Isomer | Expected Methyl (CH₃) Singlet (δ, ppm) | Rationale |
| This compound | ~2.6 - 2.8 | Attached to a carbon (C5) between a nitrogen and an oxygen atom. |
| 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | ~2.5 - 2.7 | Attached to a carbon (C3) between two nitrogen atoms. The electronic environment differs from the C5 position. |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | ~2.7 - 2.9 | Attached to a carbon (C5) between a nitrogen and an oxygen atom in a symmetrical ring. |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | ~2.4 - 2.6 | Attached to a carbon (C4) adjacent to a nitrogen atom in the electron-rich furazan ring. |
Note: Predicted shifts are estimates and can vary with solvent.
¹³C NMR Spectroscopy: The Definitive Tool
¹³C NMR is the most powerful and unambiguous technique for this differentiation. Each isomer has a unique set of four carbon signals (methyl, carboxylic acid, and two distinct ring carbons). The chemical shifts of the two oxadiazole ring carbons are exquisitely sensitive to their bonding environment (i.e., whether they are bonded to C, N, or O).
The general chemical shift ranges for oxadiazole ring carbons are typically between δ 155-180 ppm.[10][11] The carbon of the carboxylic acid will appear in a similar region (δ ~160-175 ppm).[17] The methyl carbon will be far upfield (δ ~10-25 ppm). The key is the precise shift of the two ring carbons.
| Isomer | C-Methyl (δ, ppm) | C-COOH (δ, ppm) | Ring Carbon 1 (Position) (δ, ppm) | Ring Carbon 2 (Position) (δ, ppm) |
| This compound | ~12 | ~160 | ~175 (C5) | ~168 (C3) |
| 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | ~11 | ~165 | ~169 (C3) | ~178 (C5) |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | ~14 | ~158 | ~165 (C5) | ~162 (C2) |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | ~9 | ~162 | ~155 (C4) | ~158 (C3) |
Note: Predicted shifts are based on general principles and data for related structures.[10][18] Absolute values will vary with experimental conditions.
Conclusion
While mass spectrometry can confirm the elemental composition and FT-IR can verify functional groups, the definitive differentiation of methyl-oxadiazole-carboxylic acid isomers relies heavily on NMR spectroscopy. The ¹³C NMR spectrum, in particular, provides an unmistakable fingerprint for each isomer based on the unique chemical shifts of the two carbons within the heterocyclic ring. By systematically applying this multi-technique workflow, researchers and drug development professionals can achieve unambiguous structural characterization, ensuring the identity, purity, and ultimately the safety and efficacy of these valuable chemical entities.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Hazard Assessment and Pre-Disposal Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is paramount. The available safety information indicates that this compound is classified as Acutely Toxic 4 Oral and is a combustible solid[1]. The oxadiazole moiety, a heterocyclic ring, may present additional, uncharacterized hazards upon decomposition or reaction with other chemicals. Therefore, it must be handled as hazardous chemical waste.
Personal Protective Equipment (PPE): Adherence to stringent safety protocols is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of contaminated solvents or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the chemical, which is classified as an acute oral toxicant. |
| Body Protection | A laboratory coat must be worn at all times. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of any dust or aerosolized particles, especially given the lack of comprehensive inhalation toxicity data. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be disposed of down the drain or in regular solid waste streams[2]. This is a complex organic molecule, and its environmental impact is not fully characterized.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal[3][4]. Mixing incompatible chemicals can lead to dangerous reactions.
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[5].
Container Selection and Labeling
The integrity of the waste containment is critical to prevent leaks and ensure proper handling by waste management professionals[3][6].
-
Container Material: Use containers made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not degrade when in contact with the solvent used.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Toxic," "Combustible Solid")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
On-Site Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) before being transferred to a central storage area[6].
-
Storage Location: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste. Regularly inspect containers for any signs of degradation or leakage[3].
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational.
-
Containment: For a solid spill, carefully cover the material with an inert absorbent material such as vermiculite or sand to prevent the generation of dust. For a liquid spill, use an appropriate chemical absorbent pad or material.
-
Collection: Carefully scoop or sweep the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[7].
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company[4]. These companies have the expertise and facilities to manage chemical waste in an environmentally sound manner.
The likely disposal method for this compound is incineration at a permitted hazardous waste incineration facility. Incineration is an effective method for destroying organic compounds and reducing their volume[3][5].
The decision-making workflow for the disposal of this compound is illustrated in the following diagram:
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and standards set by OSHA[8][9]. It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, managed, and disposed of in accordance with these regulations[4][6].
By adhering to these procedures, researchers can ensure that their valuable work in the laboratory is complemented by a commitment to safety and environmental stewardship.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Introduction: A Proactive Approach to an Under-Characterized Compound
Welcome, colleagues. In our work, we frequently encounter novel compounds with incomplete safety profiles. 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is one such molecule. While its commercial availability for research is established, comprehensive hazard data remains sparse. This guide is structured not as a rigid checklist, but as a dynamic risk assessment. We will synthesize what is known from its safety data sheet (SDS) with expert analysis based on its chemical structure—specifically, the carboxylic acid group and the potentially energetic oxadiazole ring system. Our primary directive is to build a safety protocol from the ground up, prioritizing caution and explaining the scientific rationale behind each recommendation. This approach ensures that our procedures are not just followed, but understood, fostering a culture of intrinsic safety.
Part 1: Deconstructing the Hazard Profile
To establish a robust personal protective equipment (PPE) plan, we must first understand the inherent risks of the molecule. The hazard profile of this compound is twofold, stemming from its distinct chemical moieties.
1.1 The Carboxylic Acid Functionality Carboxylic acids are proton donors and should always be treated as at least mild acids. This acidity can cause irritation or corrosion to skin, eyes, and mucous membranes.[1] While often weak acids, this does not preclude them from causing significant harm upon contact.[1] Furthermore, they are incompatible with bases, and such interactions can be exothermic.
1.2 The 1,2,4-Oxadiazole Heterocycle: A Note of Caution The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-rich heterocycle. Such structures are common in pharmacologically active molecules but can also be found in energetic materials.[2][3][4] Critically, process safety studies on the closely related isomer, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, have classified it as a highly energetic compound with potential for explosive behavior.[5][6] While our compound is the 1,2,4-isomer, the principle of prudent caution dictates that we must consider the potential for thermal and shock sensitivity until proven otherwise.
1.3 Known and Inferred Compound Data The available data provides a baseline for our safety protocol. We will augment this with logical inferences based on analogous compounds.
| Property | Value / Information | Implication for Safe Handling |
| Physical Form | Solid[7] | Risk of airborne dust generation. Inhalation and dermal contact are primary exposure routes. |
| GHS Pictogram | GHS07 (Exclamation Mark)[7] | Indicates potential for skin/eye irritation, skin sensitization, acute toxicity (harmful), or respiratory tract irritation. |
| Hazard Statement | H302: Harmful if swallowed[7] | Confirms acute oral toxicity. Accidental ingestion must be prevented through strict hygiene. |
| Storage Class | 11: Combustible Solids[7] | The material can burn. Use of a flame-resistant lab coat is warranted. Store away from ignition sources. |
| Analog Hazard | The 1,2,5-isomer is a high-energy material[5][6] | Critical Point: Assume potential for rapid decomposition or energetic event. Avoid grinding, high temperatures, and shock. |
Part 2: Core PPE & Handling Protocol
Based on the dual-hazard profile, a multi-layered PPE and handling strategy is required. The following protocols are designed to mitigate risks from acidity, dust inhalation, accidental ingestion, and potential energetic decomposition.
2.1 Mandatory Personal Protective Equipment
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile gloves[8] | Safety glasses with side shields | Standard lab coat | Not required |
| Weighing & Solid Handling | Double-layered nitrile gloves | Chemical safety goggles AND a full-face shield[9] | Flame-resistant (FR) lab coat | Work within a certified chemical fume hood (primary engineering control). |
| Working with Solutions | Heavy-duty nitrile or butyl rubber gloves[9] | Chemical safety goggles[10] | Flame-resistant (FR) lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup (Solid) | Heavy-duty nitrile gloves | Chemical safety goggles and face shield | Flame-resistant (FR) lab coat | N95 respirator (minimum) to prevent dust inhalation. |
Why these choices?
-
Double-Gloving/Heavy-Duty Gloves: Given that this is a research chemical, its permeability through standard gloves is unknown. Double-gloving provides an extra layer of protection against potential dermal absorption and the acidic nature of the compound.
-
Face Shield over Goggles: When handling the solid powder, the risk of dispersal is highest. A face shield protects the entire face from splashes or unexpected energetic events, which goggles alone cannot do.[9]
-
Flame-Resistant Lab Coat: The "Combustible Solid" classification makes an FR lab coat a necessary precaution over a standard cotton coat, which can easily ignite.
-
Fume Hood as Primary Control: A fume hood is non-negotiable. It contains dust, prevents inhalation, and provides a physical barrier in case of a splash or reaction.
2.2 Step-by-Step Operational Plan
Preparation & Pre-Work:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, solvents, glassware, waste containers) is present to minimize traffic in and out of the workspace.
-
Prepare Spill Kit: Have a spill kit containing a neutralizer (sodium bicarbonate for acid), an absorbent material (vermiculite or sand), and a sealed container for spill waste readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
Handling & Procedure:
-
Perform all manipulations within the fume hood.
-
Grounding: When transferring powder, use anti-static weigh boats or ground your equipment to prevent static discharge, a potential ignition source.
-
Weighing: Gently scoop the material; do not pour from a height to minimize dust. Use a tared, disposable weigh boat.
-
Dissolution: When dissolving, add the solid slowly to the solvent with stirring. Do not add solvent to the bulk solid. Be aware of any potential exotherm.
-
Post-Handling Decontamination: Wipe down all surfaces in the fume hood, the spatula, and the exterior of the primary container with a damp cloth (70% ethanol) before removing them from the hood. Dispose of the cloth as hazardous waste.
2.3 Disposal Plan
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions: Unused solutions must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams due to the unknown reactivity profile.
-
Labeling: All waste containers must be labeled with: "Hazardous Waste: this compound".
Part 3: Visualized Safety Workflows
To ensure clarity, the following diagrams outline the decision-making processes for PPE selection and spill response.
Caption: PPE selection logic based on the physical form being handled.
Caption: Decision workflow for responding to a chemical spill.
Conclusion
The safe handling of this compound requires a higher standard of care than its basic GHS classification might suggest. By acknowledging the potential energetic nature of the oxadiazole ring system—a risk inferred from a closely related isomer—we build a safety margin into our protocols.[5][6] Always prioritize engineering controls like fume hoods, never underestimate the need for appropriate, well-chosen PPE, and ensure that robust operational and disposal plans are in place before the first gram of material is ever handled. Your safety, and that of your colleagues, is validated by proactive risk assessment and a deep understanding of the chemistry you work with.
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The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology.
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What PPE Should You Wear When Handling Acid 2026? LeelineWork.
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SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid. Fisher Scientific.
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Safety equipment, PPE, for handling acids. (2022). Quicktest.
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Safety evaluation of oxadiazole derivatives. (1978). Experimental and Molecular Pathology.
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center.
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5-METHYL-[1][9][11]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet. ChemicalBook.
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SAFETY DATA SHEET for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Fisher Scientific.
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This compound | 19703-92-5. ChemicalBook.
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SAFETY DATA SHEET for 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
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GHS07 - Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Santa Cruz Biotechnology.
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics.
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Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. (2024). Organic Process Research & Development.
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5-(5-Methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid. BLDpharm.
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Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). Organic Letters.
-
3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID. CymitQuimica.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
